molecular formula C11H11BrClNO B594468 1-(2-Bromo-4-chlorophenyl)piperidin-2-one CAS No. 1255574-59-4

1-(2-Bromo-4-chlorophenyl)piperidin-2-one

Cat. No.: B594468
CAS No.: 1255574-59-4
M. Wt: 288.569
InChI Key: WRIPMODGDVAJTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Bromo-4-chlorophenyl)piperidin-2-one (CAS 1255574-59-4) is a high-purity chemical building block with a molecular formula of C 11 H 11 BrClNO and a molecular weight of 327.23 g/mol . This compound features a piperidin-2-one scaffold substituted with a 2-bromo-4-chlorophenyl group, a structure that makes it a valuable intermediate in synthetic organic chemistry. It is particularly useful for developing new compounds via cross-coupling reactions, such as the Suzuki-Miyaura reaction, where the bromo substituent can be selectively arylated to create more complex biphenyl derivatives for advanced applications . The distinct halogenated aryl group also makes it a candidate for research in medicinal chemistry, where similar structures are explored for their potential biological activity, and in materials science for the design of organic electronic materials . As a versatile scaffold, it is intended for the synthesis of novel molecules for pharmaceutical and materials research. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(2-bromo-4-chlorophenyl)piperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrClNO/c12-9-7-8(13)4-5-10(9)14-6-2-1-3-11(14)15/h4-5,7H,1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRIPMODGDVAJTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=C(C=C(C=C2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40682167
Record name 1-(2-Bromo-4-chlorophenyl)piperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40682167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255574-59-4
Record name 1-(2-Bromo-4-chlorophenyl)piperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40682167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-(2-Bromo-4-chlorophenyl)piperidin-2-one molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2-Bromo-4-chlorophenyl)piperidin-2-one, a halogenated N-aryl lactam. While specific experimental data for this compound is not extensively documented in publicly available literature, this document, grounded in established chemical principles, offers a detailed exploration of its molecular characteristics, a robust, proposed synthesis protocol, and predicted analytical methodologies for its characterization. The guide is intended to serve as a foundational resource for researchers in medicinal chemistry and drug development, providing the necessary theoretical and practical framework to synthesize, characterize, and potentially utilize this compound as a building block in the design of novel therapeutics. The piperidine and substituted phenyl motifs are prevalent in a wide array of biologically active compounds, suggesting the potential utility of this molecule in the exploration of new chemical space.

Molecular Profile and Physicochemical Properties

This compound is a polysubstituted aromatic lactam. Its core structure consists of a piperidin-2-one ring N-substituted with a 2-bromo-4-chlorophenyl group. The presence of two different halogen atoms (bromine and chlorine) on the phenyl ring offers distinct reactive handles for further chemical modifications, such as cross-coupling reactions.

Table 1: Physicochemical Data for this compound

PropertyValueSource(s)
Molecular Formula C₁₁H₁₁BrClNO[1]
Molecular Weight 327.23 g/mol [1]
CAS Number 1255574-59-4[1][2]
Canonical SMILES C1CCNC(=O)N1C2=C(C=C(C=C2)Cl)Br-
Purity (Typical) ≥95%[2]

Synthesis Protocol: Palladium-Catalyzed N-Arylation

The synthesis of N-aryl lactams such as this compound is most effectively achieved through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. This reaction forms a carbon-nitrogen bond between an aryl halide and an amide (in this case, a lactam). Given the structure of the target molecule, the logical precursors are 1-bromo-2-iodo-4-chlorobenzene (or a similar dihalobenzene) and piperidin-2-one. The choice of a palladium catalyst and a suitable phosphine ligand is critical for achieving high yields and preventing side reactions.

Rationale for Method Selection

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds, offering significant advantages over harsher, more traditional methods like the Goldberg reaction or nucleophilic aromatic substitution. Its broad substrate scope, functional group tolerance, and generally milder reaction conditions make it the method of choice for synthesizing complex aryl amines and amides. The use of sterically hindered phosphine ligands on the palladium catalyst is crucial as it facilitates the key steps of the catalytic cycle: oxidative addition and reductive elimination.

Proposed Experimental Protocol

This protocol is a self-validating system. Successful synthesis of the target molecule, confirmed through the analytical methods outlined in Section 3, validates the chosen experimental parameters.

Materials:

  • 1,2-Dibromo-4-chlorobenzene

  • Piperidin-2-one (δ-valerolactam)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous Toluene

  • Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line or glovebox), and purification apparatus (e.g., column chromatography).

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add 1,2-dibromo-4-chlorobenzene (1.0 eq), piperidin-2-one (1.2 eq), and cesium carbonate (2.0 eq).

  • Catalyst and Ligand Addition: In a separate vial, weigh out Pd₂(dba)₃ (0.02 eq) and Xantphos (0.04 eq). Add these to the Schlenk flask.

  • Solvent Addition: Evacuate and backfill the Schlenk flask with an inert gas (e.g., argon or nitrogen) three times. Under a positive pressure of inert gas, add anhydrous toluene via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Synthesis Workflow Diagram

G cluster_start Starting Materials cluster_reagents Catalyst System & Base cluster_conditions Reaction Conditions cluster_process Process cluster_end Final Product A 1,2-Dibromo-4-chlorobenzene H Buchwald-Hartwig N-Arylation A->H B Piperidin-2-one B->H C Pd2(dba)3 (Catalyst) C->H D Xantphos (Ligand) D->H E Cs2CO3 (Base) E->H F Anhydrous Toluene F->H G 100-110 °C, Inert Atmosphere G->H I Work-up (Filtration) H->I Reaction Mixture J Purification (Column Chromatography) I->J Crude Product K This compound J->K

Caption: Proposed synthesis workflow for this compound.

Structural Elucidation and Characterization

Table 2: Predicted Spectroscopic Data

TechniqueExpected Features
¹H NMR - Aromatic Protons: Signals in the range of 7.0-7.8 ppm, showing coupling patterns consistent with a 1,2,4-trisubstituted benzene ring. - Piperidinone Protons: Aliphatic signals between 1.8-3.8 ppm. The protons adjacent to the nitrogen and carbonyl group will be the most deshielded.
¹³C NMR - Carbonyl Carbon: A signal around 170 ppm. - Aromatic Carbons: Signals in the 120-140 ppm range, including two carbons bonded to halogens. - Aliphatic Carbons: Signals in the 20-50 ppm range.
FT-IR - C=O Stretch (Amide): A strong absorption band around 1650-1680 cm⁻¹. - C-N Stretch: An absorption band in the 1200-1350 cm⁻¹ region. - Aromatic C-H Stretch: Signals above 3000 cm⁻¹. - Aliphatic C-H Stretch: Signals just below 3000 cm⁻¹.
Mass Spectrometry (EI) - Molecular Ion (M⁺): A complex isotopic pattern due to the presence of bromine and chlorine, with the most abundant peaks corresponding to the masses of the various isotopic combinations (e.g., ⁷⁹Br³⁵Cl, ⁸¹Br³⁵Cl, ⁷⁹Br³⁷Cl, ⁸¹Br³⁷Cl). The nominal mass would be around m/z = 327.

Potential Applications in Medicinal Chemistry

The piperidine scaffold is a cornerstone in modern drug design, present in numerous approved pharmaceuticals. Its saturated, three-dimensional nature allows for precise spatial orientation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets.

This compound serves as a valuable building block for several reasons:

  • Scaffold for Library Synthesis: The N-aryl piperidinone core can be further functionalized. The bromine atom is particularly susceptible to further palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or another C-N coupling), allowing for the rapid generation of a library of diverse analogues.

  • Bioisosteric Replacement: The piperidin-2-one moiety can act as a conformationally restricted analogue of acyclic amides, which can be beneficial for improving metabolic stability and pharmacokinetic properties.

  • Fragment-Based Drug Discovery: This molecule can be considered a "fragment" that combines key structural features known to interact with various protein targets.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for this compound is not available. However, based on structurally related compounds, the following precautions are recommended:

  • General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Toxicology: Assumed to be harmful if swallowed, causing skin irritation, and serious eye irritation. May also cause respiratory irritation.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a compound of interest for synthetic and medicinal chemists due to its combination of a privileged piperidine scaffold and a functionalized aromatic ring. While detailed experimental data is sparse, this guide provides a robust framework for its synthesis via Buchwald-Hartwig amination, along with predicted analytical data for its characterization. Its potential as a versatile intermediate in the synthesis of more complex molecules makes it a valuable target for laboratories engaged in drug discovery and the development of novel chemical entities.

References

  • Chem-Space. This compound - 95%. [Online] Available at: [Link]

  • Supporting Information for Wu and Hynes, Org. Lett., 2010, 12, 1192.
  • Whatman. Piperidine. [Online] Available at: [Link]

Sources

Probing the Enigma: A Mechanistic Speculation on 1-(2-Bromo-4-chlorophenyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Advanced Drug Discovery Professionals

Abstract

The N-aryl piperidin-2-one scaffold represents a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. This guide delves into the speculative mechanisms of action for the novel compound, 1-(2-Bromo-4-chlorophenyl)piperidin-2-one. In the absence of direct empirical data, this document synthesizes information from structurally related compounds and established pharmacological principles to propose plausible biological targets and signaling pathways. Furthermore, a comprehensive framework of experimental protocols is provided to systematically investigate these hypotheses, offering a roadmap for researchers in the field of drug development. Our approach is grounded in scientific integrity, aiming to transform speculation into a foundation for data-driven discovery.

Introduction: Deconstructing this compound

The chemical architecture of this compound presents several key features that can inform our speculation on its biological activity. The core structure is a piperidin-2-one (a lactam), which is attached to a substituted phenyl ring.

  • The Piperidin-2-one Core: The piperidine ring is a common motif in a vast number of pharmaceuticals, recognized for its ability to confer favorable pharmacokinetic properties and to orient substituents for optimal target interaction. The lactam functionality introduces a polar amide group, capable of forming hydrogen bonds, a critical interaction in many ligand-receptor binding events.

  • The Substituted Phenyl Ring: The phenyl group is substituted with a bromine atom at the ortho position and a chlorine atom at the para position. These bulky, lipophilic halogen substituents significantly influence the electronic and steric properties of the molecule. They can enhance membrane permeability and potentially engage in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in molecular recognition.

Given this structural makeup, this compound is a lipophilic molecule with the potential to cross the blood-brain barrier, suggesting that its primary targets may reside within the central nervous system (CNS).

Speculative Mechanisms of Action: A Multi-pronged Hypothesis

Drawing parallels from the broader class of phenylpiperidine derivatives, we can postulate several potential mechanisms of action for this compound. Phenylpiperidines are known to interact with a variety of biological targets, leading to diverse pharmacological effects.

Hypothesis A: Modulation of Central Nervous System Receptors

Many phenylpiperidine derivatives exhibit profound effects on the CNS.[1] Therefore, it is plausible that this compound interacts with one or more CNS receptors.

  • GABAergic System Modulation: The structural similarity to some known anticonvulsant agents suggests a potential interaction with the GABAergic system.[2] The compound could act as a positive allosteric modulator of GABAA receptors, enhancing the inhibitory effects of GABA and leading to a reduction in neuronal excitability. This is a common mechanism for many anxiolytic and anticonvulsant drugs.

  • Sigma Receptor Modulation: Sigma receptors are a unique class of intracellular proteins that have been implicated in a variety of cellular functions and are targets for novel psychotherapeutic agents.[3] Haloperidol, a well-known antipsychotic, is a high-affinity sigma ligand.[3] The phenylpiperidine scaffold is a key pharmacophore for sigma receptor binding.[3] It is conceivable that this compound binds to sigma receptors, potentially modulating downstream signaling pathways involved in neuropsychiatric conditions.

Hypothesis B: Ion Channel Blockade

The lipophilic nature of the compound could facilitate its interaction with transmembrane ion channels, a common target for many CNS-active drugs.

  • Voltage-Gated Sodium Channel (VGSC) Inhibition: Blockade of VGSCs is a well-established mechanism for anticonvulsant and local anesthetic drugs. By binding to the channel, the compound could stabilize the inactivated state, thereby reducing the firing rate of neurons and preventing seizure propagation. The presence of the substituted aromatic ring is a common feature in many known sodium channel blockers.

Hypothesis C: Enzyme Inhibition

The piperidin-2-one ring system can act as a scaffold for the design of enzyme inhibitors.

  • Monoamine Oxidase (MAO) Inhibition: Some piperidine derivatives have been shown to inhibit MAO, an enzyme responsible for the breakdown of neurotransmitters like serotonin, dopamine, and norepinephrine.[4] Inhibition of MAO would lead to an increase in the synaptic concentration of these neurotransmitters, a mechanism associated with antidepressant effects.

A Roadmap for Mechanistic Validation: Experimental Protocols

To systematically investigate the speculative mechanisms of action, a multi-tiered experimental approach is essential. This section outlines a series of validated protocols designed to identify the molecular target(s) and elucidate the downstream cellular effects of this compound.

Phase 1: Target Identification and Initial Screening

The initial phase focuses on broadly assessing the compound's biological activity and identifying potential molecular targets.

Protocol 3.1.1: Broad Phenotypic Screening

  • Objective: To identify the general pharmacological profile of the compound.

  • Methodology:

    • Utilize a broad panel of in vitro cell-based assays representing various disease areas (e.g., neuroscience, oncology, inflammation).

    • Screen the compound at multiple concentrations to determine its potency and efficacy in these assays.

    • Analyze the resulting activity profile to prioritize the most promising therapeutic areas for further investigation.

Protocol 3.1.2: In Silico Target Prediction

  • Objective: To computationally predict potential biological targets based on the compound's chemical structure.

  • Methodology:

    • Employ a variety of computational tools and databases (e.g., molecular docking, pharmacophore modeling, and similarity searching against chemical libraries with known biological activities).[5]

    • Dock the 3D structure of this compound into the binding sites of known CNS receptors, ion channels, and enzymes.

    • Analyze the predicted binding affinities and interaction modes to generate a prioritized list of potential targets.

Protocol 3.1.3: Affinity-Based Target Identification

  • Objective: To directly identify cellular proteins that bind to the compound.

  • Methodology:

    • Synthesize a tagged version of the compound (e.g., with a biotin or photo-affinity label).

    • Incubate the tagged compound with cell lysates or tissue extracts.

    • Isolate the compound-protein complexes using affinity chromatography.

    • Identify the bound proteins using mass spectrometry.[6]

Phase 2: In Vitro Target Validation and Pathway Analysis

Once a list of potential targets is generated, the next phase involves validating these interactions and exploring the downstream signaling pathways.

Protocol 3.2.1: Receptor Binding Assays

  • Objective: To quantify the binding affinity of the compound to specific receptors.

  • Methodology:

    • Perform competitive radioligand binding assays using cell membranes expressing the target receptor.[7][8]

    • Incubate the membranes with a fixed concentration of a radiolabeled ligand and increasing concentrations of the test compound.

    • Measure the displacement of the radioligand to determine the inhibitory concentration (IC50) of the test compound.

    • Calculate the binding affinity (Ki) from the IC50 value.

Protocol 3.2.2: Enzyme Inhibition Assays

  • Objective: To determine the inhibitory activity of the compound against specific enzymes.

  • Methodology:

    • Utilize a suitable in vitro enzyme assay for the target enzyme (e.g., a fluorescence-based or colorimetric assay).[9]

    • Incubate the enzyme with its substrate in the presence of varying concentrations of the test compound.

    • Measure the rate of product formation to determine the IC50 value of the compound.

Protocol 3.2.3: Cellular Pathway Analysis

  • Objective: To investigate the effect of the compound on specific cellular signaling pathways.

  • Methodology:

    • Employ cellular assays that measure key events in a signaling pathway, such as changes in second messenger levels (e.g., cAMP, Ca2+), protein phosphorylation, or gene expression.[10]

    • Treat cells expressing the target of interest with the compound and measure the downstream cellular response.

    • Utilize techniques like Western blotting, ELISA, or reporter gene assays to quantify the changes in the signaling pathway.

Data Presentation and Visualization

Table 1: Summary of In Vitro Binding and Inhibition Data

TargetAssay TypeIC50 (µM)Ki (µM)
GABAA ReceptorRadioligand Binding
Sigma-1 ReceptorRadioligand Binding
Voltage-Gated Sodium ChannelElectrophysiology
MAO-AEnzyme Inhibition
MAO-BEnzyme Inhibition

Diagram 1: Hypothesized Signaling Pathway and Experimental Interrogation Points

G cluster_0 Hypothesis A: CNS Receptor Modulation cluster_1 Hypothesis B: Ion Channel Blockade cluster_2 Experimental Validation Compound This compound GABA_A GABA_A Receptor Compound->GABA_A Binds to Sigma_R Sigma Receptor Compound->Sigma_R Binds to Binding_Assay Receptor Binding Assays (Protocol 3.2.1) Compound->Binding_Assay Neuronal_Inhibition Neuronal Inhibition GABA_A->Neuronal_Inhibition Enhances Downstream_Signaling Cellular Signaling Sigma_R->Downstream_Signaling Modulates Compound2 This compound VGSC Voltage-Gated Sodium Channel Compound2->VGSC Blocks Compound2->Binding_Assay Neuronal_Excitation Neuronal Excitability VGSC->Neuronal_Excitation Reduces Binding_Assay->GABA_A Binding_Assay->Sigma_R Binding_Assay->VGSC Enzyme_Assay Enzyme Inhibition Assays (Protocol 3.2.2) Pathway_Analysis Cellular Pathway Analysis (Protocol 3.2.3)

Caption: Hypothesized mechanisms and corresponding experimental validation points.

Conclusion: From Speculation to Scientific Insight

The exploration of novel chemical entities like this compound is a cornerstone of modern drug discovery. While the precise mechanism of action remains to be elucidated, this guide provides a robust, scientifically grounded framework for its investigation. By systematically applying the proposed experimental protocols, researchers can move beyond speculation and generate the empirical data necessary to understand the compound's therapeutic potential. The journey from a promising molecule to a life-changing medicine is paved with rigorous scientific inquiry, and the strategies outlined herein are designed to guide that path with precision and purpose.

References

  • Saify, Z. S., Mushtaq, N., Khan, K. M., Perveen, S., Shah, S. T. A., Abdel-Jalil, R. J., Fecker, M., & Voelter, W. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Chemical & Pharmaceutical Bulletin, 53(1), 64–66. [Link]

  • Schenone, M., Dančík, V., Wagner, B. K., & Clemons, P. A. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology, 9(4), 232–240. [Link]

  • Gimeno, A., Ojeda-Montes, M. J., Tomás-Hernández, S., & Cereto-Massagué, A. (2019). Identifying novel drug targets with computational precision. ScienceDirect. [Link]

  • Glennon, R. A., Ismaiel, A. E., Smith, J. D., & Yousif, M. (1992). Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands. Journal of Medicinal Chemistry, 35(23), 4481–4486. [Link]

  • Wang, L., & Li, Y. (2013). Drug target inference through pathway analysis of genomics data. Journal of Drug Discovery, 2013, 1–11. [Link]

  • Xue, B., Xu, Y., Huang, R., & Zhu, Q. (2025). Novel target identification towards drug repurposing based on biological activity profiles. PLoS One, 20(5), e0319865. [Link]

  • Saify, Z. S., Mushtaq, N., Khan, K. M., Perveen, S., Shah, S. T. A., Abdel-Jalil, R. J., Fecker, M., & Voelter, W. (2005). Synthesis and Pharmacological Activity of 4-(4′-(Chlorophenyl)-4-hydroxypiperidine) Derivatives. ResearchGate. [Link]

  • Celtarys Research. (2025). Biochemical assays in drug discovery and development. Retrieved from [Link]

  • Cott, J. M., & Garrett, K. M. (1997). In vitro receptor binding and enzyme inhibition by Hypericum perforatum extract. Pharmacopsychiatry, 30(S 2), 106–112. [Link]

  • Ekins, S., & Nikolsky, Y. (2010).
  • CD Genomics. (n.d.). Pathway Analysis. Retrieved from [Link]

  • McQuade, P., & Ranyuk, E. (2008). In vitro receptor binding assays: general methods and considerations. Current Protocols in Pharmacology, Chapter 2, Unit 2.2. [Link]

  • Wikipedia. (2023). Pathway analysis. Retrieved from [Link]

  • McQuade, P., & Ranyuk, E. (2008). In vitro receptor binding assays: General methods and considerations. ResearchGate. [Link]

  • Malfitano, A. M., Laezza, C., & Bifulco, M. (2022). Editorial: Methods and application in experimental pharmacology and drug discovery: 2021. Frontiers in Pharmacology, 13, 888200. [Link]

  • Pinzi, L., & Rastelli, G. (2022). Thyme, Oregano, and Cinnamon Essential Oils: Investigating Their Molecular Mechanism of Action for the Treatment of Bacteria-Induced Cystitis. ACS Omega, 7(4), 3469–3480. [Link]

  • Fatahpour, M., Dehghani, M., Ahangar, N., & Kobarfard, F. (2021). Design, Synthesis, Anticonvulsant Evaluation, and Molecular Docking Studies of New GABAA Agonist Derivatives. Pharmaceutical Chemistry Journal, 55(5), 453–461. [Link]

Sources

in silico prediction of 1-(2-Bromo-4-chlorophenyl)piperidin-2-one targets

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide: In Silico Target Prediction for 1-(2-Bromo-4-chlorophenyl)piperidin-2-one

Abstract

Target identification is a critical and often rate-limiting step in drug discovery and chemical biology. For novel or uncharacterized small molecules, such as this compound, computational (in silico) methods provide a rapid and cost-effective strategy to generate testable hypotheses about their biological targets and mechanisms of action.[1][2] This guide presents a comprehensive, multi-pronged in silico workflow designed to predict potential protein targets for this query compound. We will detail the causality behind each methodological choice, integrating both ligand-based and structure-based approaches to build a robust, evidence-based target profile. The protocols described herein are designed as a self-validating system, where convergence of data from orthogonal methods strengthens the confidence in predicted targets, paving the way for focused experimental validation.

Introduction: The Rationale for In Silico Target Discovery

The fundamental principle of molecular pharmacology is that small molecules elicit biological effects by interacting with specific macromolecular targets, most commonly proteins.[1] Identifying these targets is paramount for understanding a compound's efficacy, potential side effects (off-target effects), and for guiding lead optimization efforts. Traditional experimental methods for target deconvolution can be resource-intensive. In silico target prediction leverages the vast and growing repositories of chemical and biological data to navigate the complex landscape of the human proteome, identifying a shortlist of high-probability targets for a given molecule.[3]

This guide focuses on this compound, a compound containing a piperidinone scaffold, which is recognized as a versatile pharmacophore in medicinal chemistry with a range of reported biological activities.[4] Our objective is to construct a logical and scientifically rigorous computational workflow to predict its biological targets.

Characterizing the Query Molecule: The Starting Point

Before any prediction can occur, the query molecule must be accurately represented in a machine-readable format and its key physicochemical properties calculated. These properties influence its potential to be a viable drug candidate (druggability) and the types of interactions it can form.

Canonical SMILES: C1CC(=O)N(C(=C1)Br)C2=CC(=C(C=C2)Cl)Br (Note: SMILES generated based on compound name; precise isomerism may vary).

PropertyValue (Predicted)Significance in Drug Discovery
Molecular Weight321.04 g/mol Within the range for oral bioavailability (Lipinski's Rule of Five).
LogP (Octanol-Water)2.85Indicates moderate lipophilicity, balancing membrane permeability and solubility.
Hydrogen Bond Donors0Lacks donor groups for hydrogen bonding.
Hydrogen Bond Acceptors1 (carbonyl oxygen)Can accept one hydrogen bond, influencing target interaction.
Rotatable Bonds1Low conformational flexibility, which can be favorable for binding entropy.

A Dual-Pronged Strategy for Target Prediction

A robust in silico strategy should not rely on a single method. We will employ two complementary approaches: ligand-based and structure-based methods.[5][6] The convergence of predictions from these distinct methodologies provides a higher degree of confidence in the resulting target hypotheses.

G start Query Molecule: This compound ligand_based Ligand-Based Approach (Similarity Principle) start->ligand_based Is the molecule similar to compounds with known targets? structure_based Structure-Based Approach (Biophysical Complementarity) start->structure_based What proteins in the proteome can this molecule physically bind to? hypothesis Converged Target Hypotheses ligand_based->hypothesis structure_based->hypothesis validation Experimental Validation hypothesis->validation

Caption: High-level overview of the dual-pronged in silico target prediction strategy.

Ligand-Based Target Prediction: Guilt by Association

This approach is founded on the Similar Property Principle: structurally similar molecules are likely to have similar biological activities.[7] By comparing our query molecule to large databases of compounds with known bioactivity, we can infer potential targets.[8]

2D Molecular Similarity Searching

This is the most direct ligand-based method. The query molecule's structure is encoded into a numerical "fingerprint," which is then compared against a database of fingerprints from annotated compounds.[9]

  • Molecule Representation: Obtain the canonical SMILES string for this compound.

  • Database Selection: Utilize the ChEMBL database, a manually curated resource of bioactive molecules with drug-like properties.[10]

  • Search Execution:

    • Navigate to the ChEMBL homepage ([Link]).

    • Select "Substructure Search" or "Similarity Search."

    • Input the SMILES string of the query molecule.

    • Set the similarity threshold. A Tanimoto coefficient of >0.85 is a stringent starting point for identifying close analogs.

  • Data Analysis:

    • Examine the search results for compounds with high similarity scores.

    • Critically review the annotated targets for these similar compounds. Pay close attention to the type of bioactivity data available (e.g., Ki, IC50, % inhibition) and the assay type.

    • Compile a list of recurring, high-confidence targets.

Expert Insight: The choice of fingerprint (e.g., Morgan, MACCS keys) can influence search results. It is advisable to perform searches with multiple fingerprint types to ensure comprehensive coverage. The Tanimoto coefficient is the industry standard for measuring similarity of binary fingerprints.[7]

Pharmacophore-Based Screening

A pharmacophore is an abstract representation of the steric and electronic features necessary for optimal molecular interactions with a specific biological target.[11] We can generate a pharmacophore model from our query molecule and use it to screen compound libraries for molecules that share these key features, even if their underlying scaffolds are different.

  • Feature Identification: Analyze the query molecule to identify its key pharmacophoric features. For this compound, these include:

    • One Hydrogen Bond Acceptor (the carbonyl oxygen).

    • Multiple Hydrophobic/Aromatic regions (the substituted phenyl ring).

  • Model Generation: Use a tool like Pharmit ([Link]) or the pharmacophore features in MOE or LigandScout.[12][13][14]

    • Upload the 3D structure of the query molecule.

    • The software will automatically identify and display the pharmacophoric features.

  • Virtual Screening:

    • Use the generated pharmacophore as a 3D query.

    • Screen a conformational database of purchasable compounds (e.g., ZINC15) or annotated bioactive molecules.[15]

    • The tool will return molecules that match the pharmacophore query in 3D space.

  • Hit Analysis: Analyze the returned "hit" molecules. If screening against a database of known actives, the targets of the hit compounds become predictions for the original query.

G cluster_0 Ligand-Based Workflow mol_in Query Molecule (SMILES/3D Structure) sim_search 2D Similarity Search mol_in->sim_search pharm_screen 3D Pharmacophore Screen mol_in->pharm_screen hits Analyze Hits & Associated Targets sim_search->hits pharm_screen->hits db Bioactivity Databases (e.g., ChEMBL, BindingDB) db->sim_search db->pharm_screen target_list Predicted Targets (Ligand-Based) hits->target_list

Caption: Workflow for ligand-based target prediction methods.

Structure-Based Target Prediction: The Lock and Key

This approach, also known as reverse docking or inverse virtual screening, flips the conventional drug discovery paradigm.[2][5] Instead of screening many compounds against one target, we screen our one compound against a library of many potential protein targets.[16][17] The goal is to identify proteins whose binding pockets are structurally and chemically complementary to the query molecule.

Protocol 5.1: Reverse Docking using AutoDock Vina

This protocol outlines a conceptual workflow using widely-accepted tools.

  • Ligand Preparation:

    • Generate a 3D conformation of this compound using a tool like Open Babel.

    • Assign partial charges (e.g., Gasteiger charges).

    • Define rotatable bonds.

    • Convert the file to the required PDBQT format using MGL-Tools.[18]

    Rationale: Proper ligand preparation, including the assignment of correct protonation states and charges, is critical for accurately calculating the interaction energies that underpin docking scores.[19]

  • Target Library Preparation:

    • Select a relevant library of protein structures. A common source is the Protein Data Bank (PDB).[20] One could use a pre-curated set of druggable human proteins or a custom-selected panel.

    • For each protein target, prepare the receptor: remove water molecules and co-crystallized ligands, add polar hydrogens, and assign charges. Convert to the PDBQT format.

    • Define the search space (the "docking box"). For blind docking, the box should encompass the entire protein surface to allow for unbiased binding site identification.[21]

  • Docking Execution:

    • Use a docking engine like AutoDock Vina to systematically dock the prepared ligand into each prepared receptor in the library.[18]

    • This is a computationally intensive process, often requiring scripting to automate the docking of one ligand to hundreds or thousands of targets.

    • The output for each ligand-protein pair is a set of binding poses and their corresponding binding affinity scores (in kcal/mol).

  • Results Analysis and Prioritization:

    • Rank all protein targets by the best binding affinity score achieved.

    • Inspect the top-scoring poses visually. A credible pose should exhibit meaningful interactions (e.g., hydrogen bonds, hydrophobic contacts) within a well-defined binding pocket.

    • Filter results based on biological relevance. For example, if a CNS effect is suspected, prioritize receptors known to be expressed in the brain.

    • Cluster the results. If the ligand docks favorably to multiple members of the same protein family (e.g., several kinases), this strengthens the hypothesis that it targets that family.

G cluster_1 Structure-Based Workflow (Reverse Docking) lig_prep 1. Prepare Ligand (3D Conformer, Charges) docking 3. Automated Docking (e.g., AutoDock Vina) lig_prep->docking rec_lib 2. Prepare Target Library (PDB Structures) rec_lib->docking analysis 4. Score & Rank Targets (Binding Affinity, Pose Inspection) docking->analysis target_list Predicted Targets (Structure-Based) analysis->target_list G target1 Target A (Kinase) pathway MAPK Signaling Pathway target1->pathway target2 Target B (Phosphatase) target2->pathway target3 Target C (Receptor) response Cellular Response (e.g., Proliferation) pathway->response

Caption: Mapping predicted targets to a biological pathway to infer functional effects.

Conclusion and Forward Look to Experimental Validation

This guide has outlined a robust, multi-faceted in silico workflow for predicting the biological targets of this compound. By integrating ligand-based similarity methods with structure-based reverse docking, we can generate a prioritized list of target hypotheses. Subsequent pathway analysis enriches these predictions by placing them in a biological context, suggesting the compound's potential mechanism of action.

References

  • In Silico Target Prediction for Small Molecules. (2019). Methods in Molecular Biology.
  • In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. (n.d.). MDPI.
  • Pharmacophore Modelling and Molecular Docking Simulation Tutorial. (2018).
  • Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applic
  • Structure-Based Virtual Screening Using Glide. (2016). Schrödinger.
  • Ligand-Based Virtual Screening. (n.d.). CCDC.
  • Structure-Based Drug Discovery, virtual screening ONLINE by MCULE. (2021). YouTube.
  • In Silico Target Prediction. (n.d.).
  • Computational/in silico methods in drug target and lead prediction. (n.d.). PubMed Central.
  • Pharmacophore modeling. (n.d.). Fiveable.
  • Large-Scale Molecular Similarity Search Using Vector D
  • Structure-Based Virtual Screening Lesson Plan. (2022). Schrödinger.
  • Learn the Art of Pharmacophore Modeling in Drug Designing. (2024). YouTube.
  • In Silico Target Prediction for Small Molecules: Methods and Protocols. (2025).
  • How To Create And Use A Pharmacophore In MOE | MOE Tutorial. (2023). YouTube.
  • Similarity Searching of Chemical Databases Using Atom Environment Descriptors (MOLPRINT 2D): Evaluation of Performance. (n.d.).
  • What is molecular similarity search? (n.d.). Milvus.
  • MultiDock Screening Tool - Reverse docking demonstr
  • Pathway Tools Bioinform
  • Virtual Screening: A Step-by-Step Guide for Researchers. (2023). BOC Sciences.
  • Molecular Similarity Search: A Simple But Powerful Drug Discovery Tool. (n.d.). GSI Technology.
  • Small-molecule Bioactivity Databases. (2021). Edinburgh Research Explorer.
  • Virtual Screening | Ligands Library Creation
  • Top 10 Bioinformatics Tools for Protein Network & P
  • Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds. (n.d.). Link.springer.com.
  • Reactome Pathway D
  • PDBe tools for an in-depth analysis of small molecules in the Protein D
  • Small-molecule Target and Pathway Identific
  • Reverse docking: Significance and symbolism. (2024). ScienceDirect.
  • ChEMBL. (n.d.). EMBL-EBI.
  • ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina. (2023). PubMed Central.
  • Piperidin-4-one: the potential pharmacophore. (n.d.). PubMed.

Sources

The Piperidinone Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Discovery Professionals

Abstract

The piperidinone ring, a chemically versatile nitrogen-containing heterocycle, has firmly established itself as a privileged scaffold in contemporary drug design.[1] Its synthetic tractability and the ability of its derivatives to modulate a wide array of biological targets have made it a focal point for medicinal chemists. This guide provides a senior-level perspective on the piperidinone core, moving beyond a simple catalog of activities to explore the strategic underpinnings of its synthesis, the causal relationships in its structure-activity profiles, and its successful application across diverse therapeutic areas. We will dissect key synthetic protocols, analyze target interactions, and present a forward-looking perspective on the untapped potential of this remarkable pharmacophore.

The Piperidinone Core: A Privileged Structural Motif

The piperidine ring is a ubiquitous feature in pharmaceuticals, enhancing druggability by improving metabolic stability and pharmacokinetic profiles.[2][3] The introduction of a ketone functional group to form the piperidinone scaffold adds a layer of chemical reactivity and provides a key interaction point for biological targets, acting as a hydrogen bond acceptor. This simple modification transforms the saturated heterocycle into a dynamic building block.

The position of the carbonyl group defines the three main isomers: 2-piperidone (a δ-lactam), 3-piperidone, and 4-piperidone. Each isomer presents unique steric and electronic properties, influencing its synthetic accessibility and its orientation within a target's binding pocket. The 4-piperidone isomer, in particular, has been extensively explored due to its symmetrical nature and its role as a versatile intermediate for a multitude of derivatives.[4]

G cluster_properties Key Attributes prop1 Synthetic Versatility prop2 Hydrogen Bond Acceptor prop3 Metabolic Stability prop4 Scaffold for 3D Diversity Scaffold Piperidinone Scaffold Scaffold->prop1 Confers Scaffold->prop2 Confers Scaffold->prop3 Confers Scaffold->prop4 Confers node_2 node_2 Scaffold->node_2 Isomers node_3 node_3 Scaffold->node_3 Isomers node_4 node_4 Scaffold->node_4 Isomers

Constructing the Core: Strategic Synthesis of Piperidinone Derivatives

The utility of the piperidinone scaffold is fundamentally linked to the efficiency and diversity of its synthetic routes. Methodologies range from classical multicomponent reactions to modern stereoselective catalytic approaches.

Classical Approaches: The Mannich Reaction

The Mannich reaction remains a cornerstone for the synthesis of 4-piperidones, particularly the 2,6-diaryl substituted derivatives.[5][6] This one-pot condensation of an amine, an aldehyde, and a ketone with two α-hydrogens is a powerful and atom-economical method for creating the core structure.

Modern Synthetic Methodologies

To overcome the limitations of classical methods and to access more complex and stereochemically defined derivatives, a range of modern techniques have been developed:

  • Multicomponent Reactions (MCRs): These reactions build upon the efficiency of the Mannich principle, allowing for the rapid assembly of complex molecules in a single step.[1]

  • Ring-Closing Metathesis (RCM): RCM provides a powerful route to functionalized piperidinones, starting from acyclic diene amide precursors. This method offers excellent control over the ring system.[7][8]

  • Catalytic Hydrogenation: The selective hydrogenation of substituted pyridines or dihydropyridones offers a direct route to the piperidone core.[9][10] For example, zinc in acetic acid has been used for a mild and inexpensive reduction of N-acyl-2,3-dihydro-4-pyridones to the corresponding 4-piperidones.[11]

  • Organophotocatalysis: Emerging strategies, such as the organophotocatalyzed [1 + 2 + 3] reaction of ammonium salts, alkenes, and unsaturated carbonyl compounds, enable one-step access to diverse 2-piperidinones under mild conditions.[12]

Synthesis cluster_reactants Starting Materials Amine Primary Amine (e.g., NH4OAc) Reaction Mannich-Type Condensation Amine->Reaction Aldehyde Aldehyde (e.g., Benzaldehyde) Aldehyde->Reaction Ketone Ketone (e.g., Acetone) Ketone->Reaction Product Substituted 4-Piperidone Reaction->Product One-Pot Synthesis

Experimental Protocol: Synthesis of 3,5-Bis(benzylidene)-4-piperidone

This protocol describes a typical one-pot synthesis, a method chosen for its operational simplicity and efficiency, which is crucial in early-stage drug discovery for rapid library generation.

Methodology:

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1 equivalent of 4-piperidone hydrochloride hydrate in ethanol.

  • Addition of Aldehyde: Add 2.2 equivalents of benzaldehyde to the solution.

  • Catalysis: Add a catalytic amount of aqueous sodium hydroxide. The causality here is that the base facilitates the Claisen-Schmidt condensation between the enolate of the piperidone and the aldehyde.

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The formation of a precipitate often indicates product formation.

  • Isolation: After the reaction is complete (typically 2-4 hours), filter the resulting solid precipitate.

  • Purification: Wash the solid with cold ethanol to remove unreacted starting materials and byproducts. The product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol-ethyl acetate mixture to yield the pure 3,5-bis(benzylidene)-4-piperidone.[5]

This self-validating system is confirmed by the formation of a crystalline solid and can be fully characterized by NMR, IR, and mass spectrometry to confirm the structure.

Therapeutic Applications & Mechanistic Insights

The true value of the piperidinone scaffold is demonstrated by its broad spectrum of biological activities.[1] Its derivatives have been successfully developed as potent agents against a range of diseases.

Anticancer Activity

Piperidone derivatives, especially 3,5-bis(ylidene)-4-piperidones which act as curcumin mimics, exhibit significant anticancer effects.[13][14] These compounds often exert their effects through multiple mechanisms, enhancing their therapeutic potential.[1]

  • Mechanism of Action: Many of these compounds function as potent inhibitors of critical cellular processes. For instance, certain aminothiazolylacetamido-substituted 3,5-bis(arylidene)-4-piperidones have been shown to inhibit the proteasome, a key target in cancer therapy.[1] Others act as Topoisomerase II-α inhibitors, interfering with DNA replication in rapidly dividing cancer cells.[14]

  • Structure-Activity Relationship (SAR): The substitution pattern on the flanking aryl rings of 3,5-bis(arylidene)-4-piperidones is critical. Electron-withdrawing groups (e.g., fluoro, chloro) or electron-donating groups (e.g., methoxy) at specific positions can dramatically influence cytotoxicity against various cancer cell lines like HCT116 (colon) and MCF7 (breast).[14]

Compound ClassTarget/MechanismRepresentative Cell LinesIC50 RangeReference
3,5-bis(arylidene)-4-piperidonesProteasome InhibitionHeLa, HCT1160.15–0.28 µM[1]
4-piperidone-1-carboxamidesTopoisomerase II-α InhibitionHCT116, MCF7, A431Potent (vs. 5-FU)[14]
Neuroprotective Agents for Neurodegenerative Diseases

The piperidinone scaffold is a promising starting point for agents targeting Alzheimer's and Parkinson's disease.

  • Alzheimer's Disease (AD): Novel 2-piperidone derivatives have been designed to combat AD through a multi-pronged approach.[15] They have been shown to effectively inhibit the self-aggregation of Aβ(1-42) peptides, a key pathological event in AD. Furthermore, these compounds exhibit potent anti-inflammatory properties in microglia, suppressing the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, thereby protecting neurons from inflammation-mediated toxicity.[15] Donepezil, a leading AD drug, features a piperidine core, and 4-piperidone scaffolds are used to access chirally enriched analogues to probe the drug's binding pocket for improved efficacy.[16][17]

  • Parkinson's Disease (PD): Analogues of piperine, a natural product containing a piperidine moiety, have shown significant neuroprotective effects in models of Parkinson's disease.[18] These compounds can protect dopaminergic neurons through antioxidant, anti-inflammatory, and anti-apoptotic mechanisms.[19]

Neuroprotection Microglia Activated Microglia Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Microglia->Cytokines releases Neuron Neuron Cytokines->Neuron induces stress in Apoptosis Neuronal Apoptosis Neuron->Apoptosis leads to Piperidone Piperidone Derivative Piperidone->Microglia inhibits activation

Antidiabetic Agents: DPP4 Inhibitors

A significant breakthrough in metabolic disease therapy was the development of piperidinone-constrained phenethylamines as potent and selective inhibitors of Dipeptidyl Peptidase IV (DPP4).[20][21] DPP4 inhibitors are a major class of oral therapeutic agents for type 2 diabetes.

  • Mechanism of Action: By inhibiting DPP4, these drugs increase the levels of incretin hormones (GLP-1 and GIP), which enhance glucose-dependent insulin secretion and suppress glucagon secretion, thereby improving glucose homeostasis.[21]

  • SAR Insights: The development of these inhibitors provides a classic example of medicinal chemistry optimization. Starting from a screening hit, modifications to the piperidinone core and its substituents led to compounds with excellent potency, selectivity, and pharmacokinetic profiles.[20] For example, replacing a simple phenyl group on the ring nitrogen with a substituted benzyl group significantly impacts the inhibitory constant (Ki).

Compound Modification (at N1)DPP4 Kᵢ (µM)Reference
Phenyl1.6[20]
Benzyl1.4[20]
Cyclohexylmethyl0.93[20]
Antiviral and Antimicrobial Activity

The piperidinone scaffold has demonstrated a broad range of activity against various pathogens. Derivatives have been identified with inhibitory activity against influenza virus, herpes simplex virus (HSV-1), and even SARS-CoV-2.[1][22][23][24] The ether linkage between a quinoline and a piperidine ring was found to be critical for potent anti-influenza activity.[25] Additionally, certain N-methyl-4-piperidone derivatives have shown antibacterial activity, with substitutions on the aromatic rings modulating their potency against various bacterial strains.[1]

Future Perspectives

The piperidinone scaffold is far from being fully exploited. The future of piperidone-based drug discovery lies in several exciting areas:

  • Rational Design of Multi-Target Agents: The inherent ability of many piperidone derivatives to interact with multiple targets could be harnessed to design single molecules that address complex diseases like cancer and neurodegeneration through synergistic mechanisms.[1]

  • Exploration of Biosynthetic Pathways: Investigating the natural biosynthesis of complex piperidone derivatives could unlock novel, scalable production methods for intricate molecular architectures.[1]

  • Advanced Synthetic Diversification: The development of new catalytic and asymmetric synthetic methods will continue to provide access to novel, stereochemically complex piperidones, expanding the available chemical space for drug screening.

The piperidinone core represents a classic example of a privileged scaffold that continues to fuel innovation in medicinal chemistry. Its blend of synthetic accessibility, metabolic stability, and biological promiscuity ensures that it will remain a valuable tool for developing the next generation of therapeutics.

References

  • Recent advances in piperidones as privileged scaffolds for drug discovery and development. (2026). Medicinal Chemistry Research.
  • Humphries, M. E., Murphy, J., Phillips, A. J., & Abell, A. D. Synthesis of Functionalized Piperidinones. The Journal of Organic Chemistry. [Link]

  • Synthesis of Functionalized Piperidinones. The Journal of Organic Chemistry. [Link]

  • Girgis, A. S., D'Arcy, P., Aboshouk, D. R., & Bekheit, M. S. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances, 12, 31102-31123. [Link]

  • Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. (2022). RSC Advances.
  • Pei, Z., et al. (2007). Discovery and Structure−Activity Relationships of Piperidinone- and Piperidine-Constrained Phenethylamines as Novel, Potent, and Selective Dipeptidyl Peptidase IV Inhibitors. Journal of Medicinal Chemistry, 50(8), 1983-1987. [Link]

  • Synthesis of piperidine- and piperidinone-based drugs via a nitro-Mannich reaction. ResearchGate. [Link]

  • Wang, Y., et al. (2016). Design, synthesis, and evaluation of 2-piperidone derivatives for the inhibition of β-amyloid aggregation and inflammation mediated neurotoxicity. Bioorganic & Medicinal Chemistry, 24(10), 2265-2274. [Link]

  • Structures of piperidone derivatives exhibiting antiviral activity. ResearchGate. [Link]

  • Recent advances in the synthesis of piperidones and piperidines. ScienceDirect. [Link]

  • Zhou, Y.-G. (2016). Method for synthesis of 3-piperidone derivatives through iridium catalytic hydrogenation. SciSpace. [Link]

  • Osyanin, V. A., & Klimochkin, Y. N. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(21), 7439. [Link]

  • Zarubaev, V. V., et al. (2022). Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. Pharmaceuticals, 15(7), 856. [Link]

  • Acid and base catalyzed piperidone synthesis from amino acid. ResearchGate. [Link]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021). Chemical Review and Letters, 4, 192-199.
  • Dimmock, J. R., et al. (2001). Piperidin-4-one: the potential pharmacophore. Journal of Pharmacy & Pharmaceutical Sciences, 4(2), 212-221. [Link]

  • Identification, design, synthesis, and pharmacological activity of (4-ethyl-piperazin-1-yl)-phenylmethanone derivatives with neuroprotective properties against beta-amyloid-induced toxicity. PubMed. [Link]

  • RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies. (2023). Molecules, 28(14), 5366. [Link]

  • Organophotocatalysed synthesis of 2-piperidinones in one step via [1 + 2 + 3] strategy. Nature Communications. [Link]

  • Recent Advances in the Synthesis of Piperidones and Piperidines. ResearchGate. [Link]

  • Wang, B.-L., et al. (2023). Research progress on piperidine-containing compounds as agrochemicals. Frontiers in Chemistry, 11, 1269382. [Link]

  • Synthesis of 4-piperidones. Organic Chemistry Portal. [Link]

  • Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. (2022). RSC Advances.
  • Pei, Z., et al. (2007). Discovery and structure-activity relationships of piperidinone- and piperidine-constrained phenethylamines as novel, potent, and selective dipeptidyl peptidase IV inhibitors. Journal of Medicinal Chemistry, 50(8), 1983-1987. [Link]

  • Piperidine Synthesis. DTIC. [Link]

  • Structure-activity relationship (SAR) analysis of compounds acting more specifically on T. gondii and on P. falciparum. ResearchGate. [Link]

  • piperidone analogs: synthesis and their diverse biological applications. ResearchGate. [Link]

  • Wang, G., et al. (2014). Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. Organic & Biomolecular Chemistry, 12(40), 8048-8060. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). European Journal of Medicinal Chemistry. [Link]

  • Vanlaer, S., et al. (2020). Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. ACS Omega, 5(5), 2276-2284. [Link]

  • Vanlaer, S., et al. (2020). Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. ACS Omega, 5(5), 2276–2284. [Link]

  • Wang, S., et al. (2020). Identification and optimization of piperine analogues as neuroprotective agents for the treatment of Parkinson's disease via the activation of Nrf2/keap1 pathway. European Journal of Medicinal Chemistry, 199, 112399. [Link]

  • Antioxidant potential of piperidine containing compounds - A short review. (2018). ResearchGate. [Link]

  • Huang, W., Wen, K., & Laughlin, S. T. (2023). Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. ChemRxiv. [Link]

  • Kumar, S., et al. (2009). Quantitative structure activity relationship (QSAR) of piperine analogs for bacterial NorA efflux pump inhibitors. European Journal of Medicinal Chemistry, 44(8), 3366-3372. [Link]

  • Structures of 4-piperidone derivatives with neuroprotective effect. ResearchGate. [Link]

  • Structures of 2‑piperidone derivatives exhibiting antiinflammatory activity. ResearchGate. [Link]

  • Asymmetric routes to substituted piperidines. Semantic Scholar. [Link]

  • Liu, Y., et al. (2015). Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model. Molecular Medicine Reports, 11(5), 3841-3847. [Link]

  • Application of Chiral Piperidine Scaffolds in Drug Design. (2023). Thieme. [Link]

  • Synthesis, spectroscopic and crystallographic characterization, and computational analysis of novel piperidone derivatives functionalized with thiazolidinone scaffolds. ResearchGate. [Link]

Sources

The Alchemist's Ring: A Technical Guide to the Discovery and Synthesis of Novel Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Legacy of the Piperidine Scaffold

The six-membered nitrogen-containing heterocycle, piperidine, is a cornerstone of modern medicinal chemistry. Its prevalence in over twenty classes of pharmaceuticals and a vast number of natural alkaloids is a testament to its remarkable versatility and "privileged scaffold" status.[1][2] The piperidine ring's stable chair conformation allows for the precise three-dimensional positioning of substituents, which is critical for optimizing interactions with biological targets.[1] Furthermore, the nitrogen atom provides a versatile handle for tuning crucial drug-like properties such as solubility and lipophilicity.[1] From the potent analgesic properties of morphine to the life-extending impact of anticancer agents like Niraparib, the piperidine motif is inextricably linked to therapeutic innovation.[2][3] This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the core strategies for the discovery and synthesis of novel piperidine derivatives, grounded in both established principles and cutting-edge methodologies.

Part 1: Strategic Approaches to Piperidine Ring Construction

The synthesis of substituted piperidines can be broadly categorized into two main strategies: the functionalization of a pre-existing piperidine or pyridine ring and the de novo construction of the six-membered ring. The choice of strategy is dictated by the desired substitution pattern, stereochemistry, and the availability of starting materials.

Modification of Pre-existing Ring Systems: A Direct Path to Functionalization

The most direct route to piperidine derivatives is often the reduction of corresponding pyridine precursors.[4] While seemingly straightforward, the aromaticity of the pyridine ring necessitates potent catalytic systems and careful control of reaction conditions to avoid side reactions.[5]

Catalytic hydrogenation is a widely employed method for the synthesis of piperidines, valued for its atom economy.[5] The choice of catalyst and reaction conditions is crucial for achieving high yields and, in the case of substituted pyridines, the desired stereoselectivity.

Catalyst Selection and Rationale:

  • Noble Metal Catalysts (Rh, Ru, Pt, Pd): These catalysts generally exhibit high activity under milder conditions.[6]

    • Rhodium (Rh): Rhodium-based catalysts are often highly selective for the hydrogenation of the pyridine ring without causing significant C-N bond cleavage (over-reduction).[5][6]

    • Palladium on Carbon (Pd/C): A widely used and cost-effective catalyst, often employed with an acidic additive to protonate the pyridine ring, which facilitates reduction.[5][7]

    • Platinum(IV) Oxide (PtO₂, Adams' catalyst): A highly effective catalyst for the hydrogenation of a variety of substituted pyridines.[5][8]

  • Non-Noble Metal Catalysts (Ni): Nickel-based catalysts, such as Raney Nickel, are more economical but often require more forcing conditions (higher temperatures and pressures).[9]

Table 1: Comparison of Catalysts for Pyridine Hydrogenation [6][7]

CatalystSupportTemperature (°C)Pressure (bar)Typical Yield (%)Enantiomeric Excess (ee %)Notes
10% Pd/CCarbon40100>9597With chiral auxiliary
20% Pd(OH)₂/CCarbon40100>9598With chiral auxiliary
PtO₂-40100>9585With chiral auxiliary
5% Rh/CCarbon40100>9586With chiral auxiliary

Experimental Protocol: Catalytic Hydrogenation of 3-Methylpyridine using PtO₂ [8]

Materials:

  • 3-Methylpyridine

  • Platinum(IV) oxide (PtO₂)

  • Glacial acetic acid

  • High-pressure hydrogenation reactor (e.g., Parr shaker)

  • Hydrogen gas (high purity)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Celite®

Procedure:

  • To a high-pressure reactor vessel, add 3-methylpyridine (1.0 g).

  • Add glacial acetic acid (5 mL) as the solvent.

  • Carefully add PtO₂ (5 mol%) to the reaction mixture.

  • Seal the reactor and purge with an inert gas (e.g., nitrogen) to remove air.

  • Pressurize the reactor with hydrogen gas to 70 bar.

  • Stir the reaction mixture vigorously at room temperature for 4-6 hours.

  • Upon completion (monitored by TLC or GC-MS), carefully vent the excess hydrogen gas and purge the reactor with inert gas.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric; keep the filter cake wet.

  • Carefully neutralize the filtrate with a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 3-methylpiperidine.

A significant advancement in piperidine synthesis is the catalytic asymmetric dearomatization of pyridines, which provides direct access to enantioenriched piperidines from readily available starting materials.[10][11] This strategy avoids the need for chiral auxiliaries or resolutions.

Key Methodologies:

  • Chemo-enzymatic Dearomatization: This approach combines chemical synthesis with biocatalysis. A key step involves a stereoselective one-pot amine oxidase/ene imine reductase cascade to convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines.[10][11] This method has been successfully applied to the synthesis of precursors for the antipsychotic drugs Preclamol and OSU-6162, and the ovarian cancer therapeutic Niraparib.[10]

  • Rhodium-Catalyzed Asymmetric Reductive Heck Reaction: This method involves a three-step process: partial reduction of pyridine, Rh-catalyzed asymmetric carbometalation of the resulting dihydropyridine with an aryl or vinyl boronic acid, and a final reduction to furnish the enantioenriched 3-substituted piperidine.[3][4] This approach offers broad functional group tolerance and has been used in the formal syntheses of Preclamol and Niraparib.[3][4]

Diagram 1: Chemo-enzymatic Dearomatization Workflow

chemoenzymatic_workflow Pyridine Activated Pyridine THP Tetrahydropyridine (THP) Pyridine->THP Chemical Reduction DHP Dihydropyridinium (DHP) THP->DHP Amine Oxidase (AmOx) Enamine Enamine Intermediate DHP->Enamine Ene-Imine Reductase (EneIRED) (Conjugate Reduction) Iminium Chiral Iminium Enamine->Iminium Protonation Piperidine Enantioenriched Piperidine Iminium->Piperidine EneIRED (Iminium Reduction)

Caption: A chemo-enzymatic cascade for the asymmetric synthesis of piperidines.

De Novo Ring Construction: Building Complexity from Acyclic Precursors

De novo strategies involve the construction of the piperidine ring from acyclic starting materials through cyclization reactions. These methods offer greater flexibility in introducing diverse substitution patterns and controlling stereochemistry.

The Pictet-Spengler reaction is a powerful acid-catalyzed condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure to form a tetrahydroisoquinoline or related heterocyclic system.[12] The driving force for this reaction is the formation of an electrophilic iminium ion, which then undergoes intramolecular electrophilic aromatic substitution.[12]

Mechanism and Stereocontrol: The reaction proceeds through the formation of an iminium ion, followed by cyclization onto the aromatic ring. When an aldehyde other than formaldehyde is used, a new chiral center is created.[12] Diastereoselectivity can be achieved through substrate or auxiliary control, and enantioselective variants using chiral Brønsted acids have been developed.[12] Computational studies have been instrumental in elucidating the reaction mechanism and the origins of enantioselectivity in enzymatic Pictet-Spengler reactions.[1][13]

Diagram 2: Generalized Mechanism of the Pictet-Spengler Reaction

pictet_spengler Reactants β-Arylethylamine + Aldehyde Imine Imine Reactants->Imine Condensation Iminium Iminium Ion Imine->Iminium Protonation (H+) Spirocycle Spirocyclic Intermediate Iminium->Spirocycle Intramolecular Electrophilic Attack Product Tetrahydro-β-carboline Spirocycle->Product Rearomatization (-H+)

Caption: The key steps in the Pictet-Spengler reaction.

Experimental Protocol: General Procedure for Pictet-Spengler Synthesis [14]

Materials:

  • β-Arylethylamine

  • Aldehyde or ketone

  • Anhydrous solvent (e.g., dichloromethane, acetonitrile)

  • Acid catalyst (e.g., trifluoroacetic acid - TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the β-arylethylamine (1.0 equiv) in the anhydrous solvent.

  • Add the aldehyde or ketone (1.1 equiv) to the solution.

  • Cool the mixture to 0 °C and slowly add the acid catalyst (1.2 equiv).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

The aza-Diels-Alder reaction, a variation of the Diels-Alder reaction where a nitrogen atom replaces a carbon in either the diene or dienophile, is a highly convergent method for constructing the piperidine ring.[15] The reaction can proceed through a concerted or stepwise mechanism, with the latter often favored when the imine nitrogen is protonated or coordinated to a strong Lewis acid.[15][16]

Catalyst and Ligand Selection: The choice of catalyst is critical for achieving high enantioselectivity. Chiral Lewis acids and Brønsted acids have been successfully employed to catalyze asymmetric aza-Diels-Alder reactions.[17] The steric and electronic properties of the diene also significantly influence the reaction's effectiveness.[18]

Multicomponent reactions, where three or more reactants combine in a single pot to form a product that contains substantial portions of all the reactants, are a highly efficient and atom-economical strategy for synthesizing highly functionalized piperidines.[19][20]

Advantages of MCRs:

  • Operational Simplicity: MCRs reduce the number of synthetic steps and purification procedures.

  • High Atom Economy: Most of the atoms of the starting materials are incorporated into the final product.

  • Diversity-Oriented Synthesis: MCRs allow for the rapid generation of libraries of structurally diverse piperidine derivatives.

A common MCR for piperidine synthesis involves the reaction of an aldehyde, an amine, and a β-ketoester.[21] Various catalysts, including silica sulfuric acid and acetic acid, have been shown to efficiently promote these reactions.[20][21]

Part 2: Advanced Functionalization of the Piperidine Scaffold

The direct functionalization of C-H bonds in a pre-formed piperidine ring is a powerful strategy for introducing molecular complexity in a highly efficient and step-economical manner.

Rhodium-Catalyzed C-H Functionalization

Rhodium-catalyzed C-H activation has emerged as a versatile tool for the synthesis of a wide range of heterocycles.[22] These reactions typically proceed under mild conditions with good functional group tolerance and high regioselectivity.[22]

Mechanism and Directing Groups: Rhodium-catalyzed C-H functionalization can occur through various mechanisms, including concerted metalation-deprotonation (CMD), oxidative addition, and σ-complex assisted metathesis.[13] The regioselectivity of the C-H activation is often controlled by a directing group on the piperidine nitrogen.

Diagram 3: Catalytic Cycle for Rh(III)-Catalyzed C-H Arylation

rh_ch_arylation Rh_III_cat [Rh(III)] Catalyst Rhodacycle Rhodacycle Intermediate Rh_III_cat->Rhodacycle C-H Activation Substrate Piperidine Substrate Substrate->Rhodacycle Rh_V_intermediate Rh(V) Intermediate Rhodacycle->Rh_V_intermediate Oxidative Addition Arylsilane Arylsilane Arylsilane->Rh_V_intermediate Product_complex Product-Rh(III) Complex Rh_V_intermediate->Product_complex Reductive Elimination Product_complex->Rh_III_cat Ligand Exchange Product Arylated Piperidine Product_complex->Product

Caption: A plausible catalytic cycle for Rh(III)-catalyzed C-H arylation.

Experimental Protocol: Rhodium(III)-Catalyzed Direct C-H Arylation of an Acyclic Enamide (Illustrative) [23]

Materials:

  • Acyclic enamide

  • Arylsilane

  • [Rh(Cp*)Cl₂]₂ catalyst

  • AgSbF₆ additive

  • DCE (1,2-dichloroethane) solvent

Procedure:

  • To an oven-dried Schlenk tube, add the enamide (0.2 mmol), arylsilane (0.4 mmol), [Rh(Cp*)Cl₂]₂ (5 mol %), and AgSbF₆ (20 mol %).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous DCE (1.0 mL) via syringe.

  • Stir the reaction mixture at 80 °C for 12 hours.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the arylated product.

Part 3: The Role of Protecting Groups in Piperidine Synthesis

In the multistep synthesis of complex piperidine derivatives, the judicious use of protecting groups is essential to ensure chemoselectivity.[24] A protecting group temporarily blocks a reactive functional group to prevent it from interfering with a desired transformation elsewhere in the molecule.[25]

Key Considerations for Protecting Group Selection: [24]

  • Stability: The protecting group must be stable to the reaction conditions used in subsequent steps.

  • Ease of Introduction and Removal: The protecting group should be introduced and removed in high yield under mild conditions that do not affect other functional groups.

  • Orthogonality: In complex syntheses, it is often necessary to use multiple protecting groups that can be removed selectively under different conditions.

Common Protecting Groups for the Piperidine Nitrogen:

  • Boc (tert-Butoxycarbonyl): Stable to a wide range of nucleophilic and basic conditions, but readily cleaved with strong acids (e.g., TFA).[26]

  • Cbz (Benzyloxycarbonyl): Stable to acidic and basic conditions, but can be removed by catalytic hydrogenolysis.

  • Fmoc (9-Fluorenylmethyloxycarbonyl): Stable to acidic conditions but cleaved by bases, such as piperidine.[27]

The choice of protecting group can also influence the stereochemical outcome of a reaction by altering the steric environment around the piperidine ring.

Part 4: Application in Drug Discovery: The Synthesis of Niraparib

Niraparib is a potent poly(ADP-ribose) polymerase (PARP) inhibitor used for the treatment of ovarian cancer.[28] The synthesis of this drug showcases several of the strategies discussed in this guide, particularly the construction of a chiral 3-substituted piperidine core.

Several synthetic routes to Niraparib have been developed, often involving the synthesis of a key chiral piperidine intermediate.[2][8][28][29] One approach utilizes a chemo-enzymatic dearomatization of a pyridine precursor to establish the desired stereocenter.[10] Another route involves a rhodium-catalyzed asymmetric reductive Heck reaction to construct the chiral 3-arylpiperidine moiety.[3][4]

Table 2: Biological Activity of Selected Piperidine-Based Drug Candidates

CompoundTargetIC₅₀ (nM)Disease AreaReference
16gCCR525.73HIV[2]
16iCCR525.53HIV[2]
Maraviroc (control)CCR525.43HIV[2]
NiraparibPARP1/PARP23.8 / 2.1Cancer[28]

Conclusion: The Future of Piperidine Synthesis

The field of piperidine synthesis continues to evolve, driven by the demand for novel therapeutic agents with improved efficacy and safety profiles. The development of more efficient and selective catalytic systems, particularly for asymmetric synthesis and C-H functionalization, will undoubtedly lead to the discovery of new and valuable piperidine derivatives. Furthermore, the increasing adoption of green chemistry principles, such as the use of biocatalysis and multicomponent reactions, will pave the way for more sustainable and environmentally friendly synthetic routes. The piperidine ring, with its inherent versatility and proven track record in medicinal chemistry, is poised to remain a central scaffold in the alchemist's toolkit for years to come.

References

  • Turner, N. J., et al. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society. [Link]

  • Faul, M. M., Kobierski, M. E., & Kopach, M. E. (2003). Green chemistry approach to the synthesis of N-substituted piperidones. The Journal of Organic Chemistry, 68(14), 5739–5741. [Link]

  • Stoltz, B. M., & Turner, N. J. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society. [Link]

  • Li, X., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. [Link]

  • Li, X., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]

  • Rueping, M., et al. (2011). Efficient Asymmetric Hydrogenation of Pyridines. Angewandte Chemie International Edition, 50(9), 2134-2137. [Link]

  • Himo, F., et al. (2019). Enzymatic Pictet-Spengler Reaction: Computational Study of the Mechanism and Enantioselectivity of Norcoclaurine Synthase. ACS Catalysis, 9(8), 7132-7145. [Link]

  • Google Patents. (n.d.). A kind of synthetic method for preparing Niraparib.
  • Xie, X., et al. (2014). Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors. European Journal of Medicinal Chemistry, 71, 236-246. [Link]

  • ResearchGate. (n.d.). The mechanism of the Pictet–Spengler reaction. [Link]

  • Whiting, A., et al. (2011). Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives. Organic & Biomolecular Chemistry, 9(9), 3105-3121. [Link]

  • Ghosez, L., et al. (2009). Multicomponent reactions for the synthesis of complex piperidine scaffolds. Angewandte Chemie International Edition, 48(32), 5880-5883. [Link]

  • You, S.-L., et al. (2018). Unified Mechanistic Understandings of Pictet-Spengler Reactions. Journal of the American Chemical Society, 140(34), 10845-10854. [Link]

  • Iwasawa, T., et al. (2021). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society, 143(3), 1485-1493. [Link]

  • Wikipedia. (n.d.). Pictet–Spengler reaction. [Link]

  • Himo, F., & Sheng, X. (2020). Computational Study of Pictet−Spenglerase Strictosidine Synthase: Reaction Mechanism and Origins of Enantioselectivity of Natural and Non-Natural Substrates. ACS Catalysis, 10(22), 13630-13640. [Link]

  • Wikipedia. (n.d.). Aza-Diels–Alder reaction. [Link]

  • ResearchGate. (n.d.). Rh(III)-catalyzed synthesis of piperidines. [Link]

  • Sreenivasulu, R., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research, 8(4), 1845-1850. [Link]

  • Zhou, Q.-L., et al. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Chemistry, 14(12), 1436-1443. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937. [Link]

  • Ghosez, L., et al. (2009). Multicomponent reactions for the synthesis of complex piperidine scaffolds. Angewandte Chemie (International ed. in English), 48(32), 5880–5883. [Link]

  • Google Patents. (n.d.).
  • Suryavanshi, P., et al. (2017). Synthesis of Functionalized Piperidine Derivatives Based on Multicomponent Reaction: Synthesis of Bioactive Heterocycles. ResearchGate. [Link]

  • Whiting, A., et al. (2011). Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives. Organic & Biomolecular Chemistry Blog. [Link]

  • Grieco, P. A., & Larsen, S. D. (1985). Intercepting Methanimine for the Synthesis of Piperidine-Based N-Heterocycles in an Aqueous Medium. The Journal of Organic Chemistry, 50(10), 1775-1777. [Link]

  • Daugulis, O., et al. (2010). C-2 Arylation of Piperidines through Directed Transition-Metal-Catalyzed sp3 C-H Activation. Angewandte Chemie International Edition, 49(7), 1282-1285. [Link]

  • Heravi, M. M., et al. (2016). Synthesis of Highly Functionalized Piperidines via One-Pot, Five-Component Reactions in the Presence of Acetic Acid Solvent. ResearchGate. [Link]

  • Bergman, R. G., & Ellman, J. A. (2004). Arylation of heterocycles via rhodium-catalyzed C-H bond functionalization. Organic letters, 6(1), 35–38. [Link]

  • Organic Chemistry Portal. (n.d.). Piperidine synthesis. [Link]

  • Ramapanicker, R., et al. (2011). Enantioselective Synthesis of 2-Aminomethyl and 3-Amino Pyrrolidines and Piperidines through 1,2-Diamination of Aldehydes. The Journal of Organic Chemistry, 76(15), 6291-6298. [Link]

  • Wuts, P. G. M., & Greene, T. W. (2007). THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS. In Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons, Inc. [Link]

  • Wikipedia. (n.d.). Protecting group. [Link]

  • Hayashi, T., & Yamasaki, K. (2003). Rhodium-Catalyzed Asymmetric Arylation. Chemical Reviews, 103(8), 2829-2844. [Link]

  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. [Link]

  • Fu, G. C., et al. (2007). Catalytic Asymmetric Synthesis of Piperidine Derivatives Through the [4 + 2] Annulation of Imines with Allenes. Journal of the American Chemical Society, 129(25), 7904-7905. [Link]

  • Wang, C., et al. (2021). Rhodium(III)-Catalyzed Direct C-H Arylation of Various Acyclic Enamides with Arylsilanes. Organic Letters, 23(1), 31-36. [Link]

  • ResearchGate. (n.d.). (PDF) PROTECTING GROUPS FOR ORGANIC SYNTHESIS. [Link]

  • Rawal, V. H., et al. (2022). Acyclic and Heterocyclic Azadiene Diels–Alder Reactions Promoted by Perfluoroalcohol Solvent Hydrogen Bonding: Comprehensive Examination of Scope. The Journal of Organic Chemistry, 87(21), 14354-14366. [Link]

  • Wünsch, B., et al. (2018). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Archiv der Pharmazie, 351(11), 1800185. [Link]

  • Jacobson, K. A., et al. (2019). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. Journal of Medicinal Chemistry, 62(17), 8136-8151. [Link]

Sources

1-(2-Bromo-4-chlorophenyl)piperidin-2-one structural analogs and derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis, Structural Analogs, and Derivatives of 1-(2-Bromo-4-chlorophenyl)piperidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction: The N-Aryl Piperidinone Scaffold

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active natural products.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged scaffold in medicinal chemistry. When incorporated into a lactam system and N-arylated, the resulting N-aryl piperidin-2-one core offers a unique combination of steric and electronic properties. The N-aryl substituent can significantly influence the molecule's biological activity through various interactions with target proteins, including π-stacking, halogen bonding, and hydrophobic interactions. The specific compound of interest, this compound, presents a di-halogenated phenyl ring, a feature known to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. The ortho-bromo and para-chloro substitution pattern creates a distinct electronic and steric profile that can be exploited for targeted drug design. This guide provides a comprehensive overview of the synthesis, potential structural modifications, and inferred biological activities of this compound and its derivatives, drawing upon established principles of medicinal chemistry and organic synthesis.

Synthetic Strategies for this compound

The key synthetic challenge in assembling the target compound is the formation of the C-N bond between the piperidin-2-one nitrogen and the sterically hindered and electronically deactivated 2-bromo-4-chlorophenyl ring. Modern cross-coupling methodologies, particularly the Buchwald-Hartwig amination, have proven to be highly effective for the N-arylation of lactams and are well-suited for this purpose.[2][3]

Proposed Synthetic Pathway: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of C-N bonds.[2][4] This method offers high functional group tolerance and can be applied to a wide range of substrates, including the N-arylation of lactams.[5]

The proposed synthetic route to this compound is depicted below:

Synthetic_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions Piperidin-2-one Piperidin-2-one Reaction_Mixture Piperidin-2-one->Reaction_Mixture 2-Bromo-1-chloro-4-iodobenzene 1-Bromo-5-chloro-2-iodobenzene 2-Bromo-1-chloro-4-iodobenzene->Reaction_Mixture Catalyst_System Pd Catalyst (e.g., Pd2(dba)3) Ligand (e.g., XPhos) Base (e.g., Cs2CO3) Catalyst_System->Reaction_Mixture Solvent_Heat Solvent (e.g., Toluene) Heat Target_Compound This compound Solvent_Heat->Target_Compound Reaction_Mixture->Solvent_Heat Coupling

Caption: Proposed Buchwald-Hartwig amination for the synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative procedure based on established methods for the N-arylation of lactams.[6]

Materials:

  • Piperidin-2-one

  • 1-Bromo-5-chloro-2-iodobenzene

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add piperidin-2-one (1.2 mmol), 1-bromo-5-chloro-2-iodobenzene (1.0 mmol), cesium carbonate (2.0 mmol), and XPhos (0.1 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times to establish an inert atmosphere.

  • Catalyst Addition: Add Pd₂(dba)₃ (0.05 mmol) to the flask under a positive flow of argon.

  • Solvent Addition: Add anhydrous toluene (10 mL) via syringe.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Structural Analogs and Derivatives

The this compound scaffold offers multiple points for structural modification to explore structure-activity relationships (SAR).

Modifications of the Phenyl Ring
  • Halogen Substitution: The bromine and chlorine atoms can be replaced with other halogens (F, I) or moved to different positions on the phenyl ring to probe the effects of electronic and steric factors on biological activity.

  • Electron-Donating and -Withdrawing Groups: Introduction of electron-donating groups (e.g., methoxy, methyl) or electron-withdrawing groups (e.g., trifluoromethyl, nitro) can modulate the electronic properties of the aryl ring and influence binding to biological targets.

Modifications of the Piperidinone Ring
  • Substitution at C3-C6: The piperidinone ring can be substituted at various positions to introduce new functionalities and alter the molecule's conformation. For example, alkyl or aryl groups at the C3 or C4 positions can introduce chirality and provide additional points of interaction.

  • Ring Size Variation: Exploration of homologous lactam rings (e.g., pyrrolidin-2-one, caprolactam) can provide insights into the optimal ring size for a given biological target.

Inferred Biological Activities and Therapeutic Potential

Antimicrobial Activity

Halogenated aromatic compounds are known to possess antimicrobial properties.[7] The presence of both bromine and chlorine on the phenyl ring of the target molecule suggests that it and its derivatives could exhibit activity against a range of microbial pathogens. The lipophilicity conferred by the halogen atoms may facilitate passage through microbial cell membranes.

A proposed mechanism of action for antimicrobial piperidine derivatives could involve the disruption of bacterial cell membrane integrity or the inhibition of essential enzymes.

Antimicrobial_MOA cluster_cell Bacterial Cell Compound 1-(2-Bromo-4-chlorophenyl) piperidin-2-one Derivative Membrane Cell Membrane Compound->Membrane Intercalation/ Perturbation Enzyme Essential Enzyme Compound->Enzyme Binding Bacterial_Cell Bacterial Cell Disruption Membrane Disruption Membrane->Disruption Inhibition Enzyme Inhibition Enzyme->Inhibition Cell_Death Bacterial Cell Death Disruption->Cell_Death Inhibition->Cell_Death

Caption: Hypothetical mechanism of antimicrobial action.

Anticancer Activity

Many N-aryl piperidone and piperazine derivatives have been investigated as potential anticancer agents.[8][9] The substituted phenyl ring can play a crucial role in binding to various protein targets implicated in cancer, such as kinases or protein-protein interaction interfaces. The bromo and chloro substituents could potentially engage in halogen bonding with protein residues, contributing to binding affinity and selectivity.

Structure-Activity Relationship (SAR) Insights (Hypothetical)

Based on general principles of medicinal chemistry, a hypothetical SAR table for anticancer activity is presented below.

Position of ModificationSubstituentPredicted Impact on Anticancer ActivityRationale
Phenyl Ring (ortho)-BrPotentially crucial for activity through steric and electronic effects.The ortho-bromo group can induce a specific conformation and participate in halogen bonding.
Phenyl Ring (para)-ClLikely contributes to overall lipophilicity and binding.The para-chloro group can enhance membrane permeability and interact with hydrophobic pockets in the target protein.
Phenyl Ring (meta)-HIntroduction of substituents could fine-tune activity.Adding small electron-donating or -withdrawing groups could optimize electronic properties for target engagement.
Piperidinone Ring (C3)-CH₃May increase potency by introducing a chiral center and favorable steric interactions.A methyl group at this position could provide a better fit into a hydrophobic pocket of the target.
Piperidinone Ring (C4)=OCarbonyl oxygen is a likely hydrogen bond acceptor.Modification to a thiocarbonyl or removal may significantly impact activity.

Conclusion

This compound represents a promising, yet underexplored, chemical scaffold. The synthetic strategies outlined in this guide, particularly the Buchwald-Hartwig amination, provide a reliable means for its preparation and the synthesis of a diverse library of analogs. While direct biological data is currently limited, the structural features of this compound class suggest significant potential for the development of novel antimicrobial and anticancer agents. Further investigation into the synthesis and biological evaluation of these compounds is warranted to fully elucidate their therapeutic potential.

References

  • Al-Salman, H. N. K. (2019). Antimicrobial Activity of the Compound 2-Piperidinone, N-[4-Bromo-n-butyl]- Extracted from Pomegranate Peels. Asian Journal of Pharmaceutics (AJP), 13(01).
  • Anti-Cancer Activity of Phenyl and Pyrid-2-yl 1,3-Substituted Benzo[7][8][10]triazin-7-ones and Stable Free Radical Precursors. (2018). Molecules, 23(3), 576.

  • Buchwald–Hartwig amination. In Wikipedia. Retrieved January 16, 2026, from [Link]

  • Cai, B., et al. (2017). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Current medicinal chemistry, 24(11), 1099–1113.
  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1).
  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544.
  • Hussain, F., et al. (2021). Anticancer agents based on Plastoquinone analogs with N-phenylpiperazine: Structure-activity relationship and mechanism of action in breast cancer cells. European Journal of Medicinal Chemistry, 223, 113645.
  • Klapars, A., et al. (2001). A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles. Journal of the American Chemical Society, 123(31), 7727–7729.
  • N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed. (2008). Current drug metabolism, 9(1), 39–56.
  • Synthesis and spectroscopic, studies of some new piperidin-4-one derivatives. (2014). Journal of Applicable Chemistry, 3(6), 2456-2462.
  • Vitaku, E., et al. (2014). Piperidine-containing pharmaceuticals: a patent review (2010 – 2012).
  • Yin, J., & Buchwald, S. L. (2002). Pd-Catalyzed Intermolecular C-N Bond Formation: A General and Efficient Method for the N-Arylation of Amides. Journal of the American Chemical Society, 124(21), 6043–6048.

Sources

Methodological & Application

Application Note & Protocol: A Practical Synthesis of 1-(2-Bromo-4-chlorophenyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 1-(2-bromo-4-chlorophenyl)piperidin-2-one, a valuable heterocyclic scaffold in medicinal chemistry and drug discovery. The described two-step synthesis is robust and proceeds via the acylation of 2-bromo-4-chloroaniline with 5-bromovaleryl chloride, followed by an intramolecular nucleophilic substitution to yield the target N-aryl lactam. This document offers detailed experimental procedures, safety guidelines, characterization data, and an exploration of the underlying chemical principles, designed for researchers and professionals in organic synthesis and drug development.

Introduction

N-aryl piperidinones are a prominent structural motif in a multitude of pharmacologically active compounds, exhibiting a wide range of biological activities. Their rigidified structure serves as a key pharmacophore in the development of agents targeting the central nervous system, among other therapeutic areas.[1][2] The specific substitution pattern of a bromo and a chloro group on the phenyl ring of this compound makes it a versatile intermediate for further functionalization, for instance, through cross-coupling reactions.

While various methods exist for the synthesis of N-aryl piperidines and their derivatives,[3][4] this protocol details a classical and accessible two-step approach. This method was selected for its operational simplicity and the ready availability of the starting materials. The synthesis involves an initial acylation of 2-bromo-4-chloroaniline, followed by a base-mediated intramolecular cyclization.

Reaction Scheme

Step 1: Acylation

Step 2: Intramolecular Cyclization

Experimental Protocol

Materials and Equipment
Reagent/MaterialGradeSupplier
2-Bromo-4-chloroaniline≥98%Commercially Available
5-Bromovaleryl chloride≥97%Commercially Available
Triethylamine (TEA)Anhydrous, ≥99.5%Commercially Available
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercially Available
Sodium hydride (NaH)60% dispersion in mineral oilCommercially Available
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Commercially Available
Saturated aq. NaHCO₃Prepared in-house
BrinePrepared in-house
Anhydrous MgSO₄ or Na₂SO₄Commercially Available
Silica gel60 Å, 230-400 meshCommercially Available
Standard laboratory glassware
Magnetic stirrer with heating
Rotary evaporator
Thin Layer Chromatography (TLC) plates
Fume hood
Safety Precautions
  • 2-Bromo-4-chloroaniline: Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause damage to organs through prolonged or repeated exposure.[5][6] Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.

  • 5-Bromovaleryl chloride: Corrosive. Causes severe skin burns and eye damage. Lachrymator.[7] Handle with extreme care in a fume hood, using acid-resistant gloves, a lab coat, and a face shield.

  • Sodium Hydride (NaH): Flammable solid and water-reactive. Reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere (e.g., nitrogen or argon).

  • Dichloromethane (DCM) and Tetrahydrofuran (THF): Volatile and flammable organic solvents. Handle in a well-ventilated fume hood.

Step-by-Step Synthesis

Part A: Synthesis of N-(2-bromo-4-chlorophenyl)-5-bromopentanamide

  • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 2-bromo-4-chloroaniline (5.0 g, 24.2 mmol).

  • Dissolve the aniline in anhydrous dichloromethane (100 mL).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add triethylamine (4.1 mL, 29.0 mmol, 1.2 equiv) to the stirred solution.

  • In a separate dropping funnel, dissolve 5-bromovaleryl chloride (3.9 mL, 26.6 mmol, 1.1 equiv) in anhydrous dichloromethane (20 mL).

  • Add the 5-bromovaleryl chloride solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexanes:ethyl acetate eluent).

  • Upon completion, quench the reaction by the slow addition of water (50 mL).

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or used directly in the next step if sufficiently pure.

Part B: Synthesis of this compound

  • Carefully wash sodium hydride (1.45 g of 60% dispersion, 36.3 mmol, 1.5 equiv) with hexanes to remove the mineral oil, and suspend the washed NaH in anhydrous tetrahydrofuran (50 mL) in a dry 250 mL round-bottom flask under a nitrogen atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve the crude N-(2-bromo-4-chlorophenyl)-5-bromopentanamide from the previous step (assuming quantitative yield, 24.2 mmol) in anhydrous THF (50 mL).

  • Add the solution of the amide dropwise to the stirred NaH suspension at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 65-70 °C) for 4-6 hours.

  • Monitor the cyclization by TLC.

  • After the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of isopropanol, followed by water.

  • Remove the THF under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 75 mL).

  • Combine the organic extracts and wash with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of hexanes and ethyl acetate) to afford the pure this compound.

Characterization

The final product should be characterized by standard analytical techniques:

  • ¹H NMR (CDCl₃, 400 MHz): Expect characteristic peaks for the aromatic protons, and three sets of methylene protons of the piperidinone ring. The protons alpha to the carbonyl and the nitrogen will be the most deshielded.

  • ¹³C NMR (CDCl₃, 100 MHz): Expect signals for the aromatic carbons, the carbonyl carbon (around 170 ppm), and the methylene carbons of the piperidinone ring.

  • Mass Spectrometry (MS): To confirm the molecular weight (C₁₁H₁₁BrClNO, MW: 288.57 g/mol ). The isotopic pattern for bromine and chlorine should be observable.

  • Infrared (IR) Spectroscopy: A strong absorption band for the amide carbonyl group is expected around 1650-1680 cm⁻¹.

Mechanistic Insights & Workflow Visualization

The synthesis proceeds through a well-established two-step sequence. The first step is a standard nucleophilic acyl substitution where the amino group of 2-bromo-4-chloroaniline attacks the electrophilic carbonyl carbon of 5-bromovaleryl chloride. Triethylamine acts as a base to neutralize the HCl byproduct.

The second step is an intramolecular Williamson ether-like synthesis, forming the C-N bond of the lactam. Sodium hydride, a strong non-nucleophilic base, deprotonates the amide nitrogen, generating a highly nucleophilic amide anion. This anion then undergoes an intramolecular Sₙ2 reaction, displacing the bromide on the pentyl chain to form the six-membered piperidinone ring.

Synthesis_Workflow cluster_prep Preparation cluster_step1 Step 1: Acylation cluster_step2 Step 2: Cyclization cluster_analysis Analysis Start Start Reactants 2-Bromo-4-chloroaniline 5-Bromovaleryl chloride Triethylamine, DCM Start->Reactants Acylation Acylation at 0°C to RT (12-16 h) Reactants->Acylation Workup1 Aqueous Workup (HCl, NaHCO₃, Brine) Acylation->Workup1 Isolation1 Dry & Concentrate Workup1->Isolation1 Intermediate N-(2-bromo-4-chlorophenyl) -5-bromopentanamide Isolation1->Intermediate Cyclization Intramolecular Cyclization (NaH, THF, Reflux, 4-6 h) Intermediate->Cyclization Workup2 Quench & Aqueous Workup Cyclization->Workup2 Purification Column Chromatography Workup2->Purification FinalProduct 1-(2-Bromo-4-chlorophenyl) piperidin-2-one Purification->FinalProduct Characterization NMR, MS, IR FinalProduct->Characterization End End Characterization->End

Figure 1: Overall workflow for the synthesis of this compound.

Discussion

The choice of a strong, non-nucleophilic base like sodium hydride in the cyclization step is critical to favor the deprotonation of the amide over other potential side reactions. The use of an anhydrous polar aprotic solvent like THF is ideal for this step as it readily dissolves the reactants and does not interfere with the strong base.

Alternative approaches to N-aryl lactams, such as the Buchwald-Hartwig amination, could also be employed.[8][9][10][11] This palladium-catalyzed cross-coupling method might offer a more convergent synthesis, potentially coupling piperidin-2-one directly with 1-bromo-2-iodo-4-chlorobenzene. However, the presented two-step method is often more cost-effective and avoids the use of expensive and air-sensitive palladium catalysts and ligands.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of this compound. The described method is suitable for laboratory-scale production and provides a foundation for the synthesis of a variety of N-aryl piperidinone derivatives for applications in pharmaceutical and materials science research.

References

  • D. Crich and A. Banerjee, "A Convenient Synthesis to N-Aryl-Substituted 4-Piperidones," Organic Letters, vol. 8, no. 22, pp. 5005-5007, 2006. [Online]. Available: [Link]

  • A. A. Ghodsi and M. M. Heravi, "A Facile Synthesis of N-Aryl Substituted Piperidones," E-Journal of Chemistry, vol. 6, no. S1, pp. S491-S496, 2009. [Online]. Available: [Link]

  • J. D. Selingo et al., "A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates," Journal of the American Chemical Society, vol. 146, no. 1, pp. 936-945, 2024. [Online]. Available: [Link]

  • Alfa Aesar, "2-Bromo-4-chloroaniline Safety Data Sheet." [Online]. Available: [Link]

  • Wikipedia, "Buchwald–Hartwig amination." [Online]. Available: [Link]

  • J. D. Selingo et al., "A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates," ChemRxiv, 2023. [Online]. Available: [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable, "Buchwald-Hartwig Amination." [Online]. Available: [Link]

  • Wikipedia, "Intramolecular reaction." [Online]. Available: [Link]

  • A. A. Kumar et al., "Assembling examples of N‐alkylated and N‐arylated 4‐aryl‐2‐piperidones," ResearchGate, 2021. [Online]. Available: [Link]

  • Chemistry LibreTexts, "Buchwald-Hartwig Amination." [Online]. Available: [Link]

  • The Organic Chemistry Tutor, "Buchwald-Hartwig coupling," YouTube, Jan. 07, 2019. [Online]. Available: [Link]

Sources

Application Note: A Multi-Technique Approach for the Comprehensive Analytical Characterization of 1-(2-Bromo-4-chlorophenyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed framework of analytical methodologies for the comprehensive characterization of 1-(2-Bromo-4-chlorophenyl)piperidin-2-one, a heterocyclic compound with potential applications as an intermediate in pharmaceutical synthesis. The structural complexity, featuring a lactam ring and a di-halogenated aromatic moiety, necessitates a multi-faceted analytical approach to ensure unequivocal identification, purity assessment, and structural confirmation. We present detailed protocols for High-Performance Liquid Chromatography (HPLC) for purity and quantification, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurity profiling, and a suite of spectroscopic techniques including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) for definitive structural elucidation. This guide is intended for researchers, analytical scientists, and quality control professionals in the fields of drug discovery, chemical synthesis, and pharmaceutical development.

Introduction and Rationale

This compound is a substituted N-aryl lactam. Compounds containing the piperidine scaffold are integral to medicinal chemistry, appearing in numerous approved pharmaceuticals.[1][2] The presence of bromo- and chloro-substituents on the phenyl ring can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. Therefore, rigorous analytical characterization is paramount for any research or development activities involving this compound. It ensures batch-to-batch consistency, validates synthetic pathways, and is a prerequisite for regulatory submission.

The analytical strategy outlined herein is designed to be a self-validating system. Chromatographic methods establish purity, while spectroscopic techniques provide orthogonal data to confirm the structure of the main peak and any separated impurities. This integrated approach provides the highest degree of confidence in the material's quality and identity.

Integrated Analytical Workflow

The characterization of a novel or synthesized compound like this compound follows a logical progression. The initial steps focus on assessing purity and identifying the primary component, followed by definitive techniques to confirm the molecular structure.

Analytical_Workflow cluster_0 Purity & Identity Screening cluster_1 Structural Confirmation cluster_2 Final Verification Start Synthesized Compound HPLC_UV HPLC-UV (Purity Assay, Quantification) Start->HPLC_UV Primary Analysis GC_MS_Screen GC-MS (Volatile Impurities) Start->GC_MS_Screen Orthogonal Check MS High-Res Mass Spec (HRMS) (Exact Mass, Isotopic Pattern) HPLC_UV->MS Peak Isolation & Identification NMR NMR Spectroscopy (¹H, ¹³C, 2D) (Connectivity, Skeleton) MS->NMR Confirm MW FTIR FT-IR Spectroscopy (Functional Groups) NMR->FTIR Confirm Bonds Elemental Elemental Analysis (Empirical Formula) FTIR->Elemental Confirm Functional Groups Final Characterized Compound (Certificate of Analysis) Elemental->Final

Caption: Integrated workflow for compound characterization.

Chromatographic Methods for Purity Assessment

Chromatography is the cornerstone of purity analysis, separating the target analyte from starting materials, by-products, and degradants.

Rationale: HPLC is the principal technique for purity assessment of non-volatile organic compounds. The phenyl-piperidinone structure contains a strong chromophore, making UV detection highly suitable and sensitive. A reversed-phase method provides excellent separation for compounds of moderate polarity.

Protocol: RP-HPLC Purity Determination

  • Sample Preparation:

    • Accurately weigh and dissolve 10 mg of this compound in 10 mL of acetonitrile to create a 1 mg/mL stock solution.

    • Dilute this stock solution 1:10 with the mobile phase to a final concentration of 100 µg/mL for analysis.

  • Instrumentation and Conditions:

    • The following parameters provide a robust starting point and should be optimized as needed. This type of method is standard for the analysis of piperidine-containing compounds.[3][4]

ParameterRecommended Setting
Column C18 Reversed-Phase, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: Acetonitrile
Gradient 30% B to 95% B over 20 minutes, hold for 5 min, return to initial over 1 min
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV-Vis Diode Array Detector (DAD) at 254 nm
Injection Volume 10 µL
Run Time 30 minutes
  • Data Analysis:

    • Determine the purity by calculating the area percent of the main peak relative to the total peak area.

    • The use of a DAD allows for peak tracking and spectral comparison to identify co-eluting impurities.

Rationale: While the target compound may have limited volatility, GC-MS is an exceptionally powerful tool for identifying and quantifying residual solvents or low molecular weight, volatile, or semi-volatile impurities that may not be well-resolved by HPLC.[5] Its high sensitivity makes it ideal for trace analysis.[6]

Protocol: Volatile Impurity Profiling by GC-MS

  • Sample Preparation:

    • Dissolve 1 mg of the compound in 1 mL of a high-purity solvent such as ethyl acetate. Ensure the solvent does not co-elute with expected impurities.

  • Instrumentation and Conditions:

    • These conditions are typical for screening a broad range of organic compounds and can be adapted from established methods for environmental or forensic analysis.[7][8]

ParameterRecommended Setting
Column 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 280°C
Injection Mode Split (20:1 ratio)
Injection Volume 1 µL
Oven Program Initial 50°C (hold 2 min), ramp at 15°C/min to 300°C (hold 5 min)
MS Transfer Line 290°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 40 - 500 amu
  • Data Analysis:

    • Identify impurity peaks by comparing their mass spectra against established libraries (e.g., NIST, Wiley).

    • Quantify relative to the main peak or an internal standard if necessary.

Spectroscopic Methods for Structural Elucidation

Spectroscopic analysis provides the definitive proof of structure by probing the molecular framework, functional groups, and elemental composition.

Spectroscopic_Elucidation cluster_MS Mass Spectrometry cluster_NMR NMR Spectroscopy cluster_FTIR FT-IR Spectroscopy Compound 1-(2-Bromo-4-chlorophenyl) piperidin-2-one MW Molecular Weight (e.g., 289.99 g/mol for C₁₁H₁₁BrClNO) Compound->MW Isotope Isotopic Pattern (Confirms Br and Cl presence) Compound->Isotope H_NMR ¹H NMR (Proton Environment, Coupling) Compound->H_NMR C_NMR ¹³C NMR (Carbon Skeleton) Compound->C_NMR CO_stretch ~1680 cm⁻¹ (Amide C=O stretch) Compound->CO_stretch Aromatic ~1580, 1470 cm⁻¹ (Aromatic C=C) Compound->Aromatic Halogen ~1100-1000 cm⁻¹ (C-Cl) ~650-550 cm⁻¹ (C-Br) Compound->Halogen

Caption: Relationship between structure and spectroscopic data.

Rationale: MS provides the molecular weight of the compound, which is a fundamental piece of identifying information. For halogenated compounds, the characteristic isotopic distribution of bromine (⁷⁹Br:⁸¹Br ≈ 50.7:49.3) and chlorine (³⁵Cl:³⁷Cl ≈ 75.8:24.2) provides an unmistakable signature, confirming the presence of these elements.

Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Instrumentation: Use an ESI-TOF (Electrospray Ionization - Time of Flight) or Orbitrap mass spectrometer.

  • Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the compound in an appropriate solvent (e.g., methanol or acetonitrile).

  • Analysis:

    • Infuse the sample directly or via LC inlet.

    • Acquire data in positive ion mode to observe the [M+H]⁺ ion.

    • Expected Result: The molecular formula C₁₁H₁₁BrClNO has a monoisotopic mass of 288.9818. The HRMS measurement should be within 5 ppm of this value. The observed isotopic cluster for the molecular ion peak should match the theoretical pattern for a compound containing one bromine and one chlorine atom.

Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Expected ¹H NMR Signals (in CDCl₃):

    • Aromatic Protons (3H): ~7.2-7.8 ppm. Due to the substitution pattern, three distinct signals are expected in the aromatic region, likely appearing as a doublet, a doublet of doublets, and another doublet, with coupling constants characteristic of ortho and meta relationships.

    • Piperidinone Protons (6H):

      • CH₂ adjacent to nitrogen (~3.6-3.8 ppm, triplet): These protons are deshielded by the adjacent nitrogen atom.

      • CH₂ adjacent to carbonyl (~2.5-2.7 ppm, triplet): These protons are deshielded by the carbonyl group.

      • CH₂ at the 4-position (~1.9-2.1 ppm, multiplet): These protons are the most shielded in the ring.

  • Expected ¹³C NMR Signals (in CDCl₃):

    • Carbonyl Carbon (C=O): ~170 ppm.

    • Aromatic Carbons (6C): ~120-140 ppm. Six distinct signals are expected, including two carbons directly attached to the halogens (C-Br and C-Cl) which will have characteristic chemical shifts.

    • Piperidinone Carbons (3C): ~20-50 ppm. Three distinct aliphatic signals corresponding to the three unique CH₂ groups in the ring.

Rationale: FT-IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule.[12] It serves as an excellent confirmatory tool.

Protocol: FT-IR Analysis

  • Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid powder, or prepare a KBr pellet.

  • Data Acquisition: Scan from 4000 to 400 cm⁻¹.

  • Expected Key Absorbances:

    • ~3100-3000 cm⁻¹: Aromatic C-H stretch.

    • ~2950-2850 cm⁻¹: Aliphatic C-H stretch.

    • ~1680 cm⁻¹: Strong absorbance from the tertiary amide (lactam) C=O stretch.

    • ~1580, 1470 cm⁻¹: Aromatic C=C ring stretches.

    • ~1100-1000 cm⁻¹: C-Cl stretch.

    • ~650-550 cm⁻¹: C-Br stretch.

Elemental Analysis

Rationale: Elemental analysis provides a fundamental check of a compound's purity and empirical formula by determining the mass percentages of carbon, hydrogen, and nitrogen. This technique provides data that is completely independent of the methods described above, serving as a final validation of the proposed structure.

Protocol: CHN Analysis

  • Instrumentation: Use a commercial CHN elemental analyzer.

  • Analysis: Submit a high-purity (recrystallized) sample (~2-3 mg) for analysis.

  • Data Comparison: The experimentally determined percentages should be within ±0.4% of the theoretical values calculated for the empirical formula C₁₁H₁₁BrClNO.

ElementTheoretical %
Carbon (C) 45.47%
Hydrogen (H) 3.82%
Nitrogen (N) 4.82%

References

  • Syntheses, Characterization and Biological Activity of Novel 2,6-disubstituted Piperidine-4-one Derivatives. (2012). ResearchGate. [Link]

  • Sharma, V., et al. Supporting Information. New Journal of Chemistry. [Link]

  • Synthesis and Characterization of Some New Substituted Piperidine Derivatives. (n.d.). ResearchGate. [Link]

  • Representative 2‐substituted piperidine‐containing pharmaceuticals. (n.d.). ResearchGate. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2021). Molecules. [Link]

  • Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. (n.d.). Asian Journal of Chemistry. [Link]

  • Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin - Supporting Information. (n.d.). Royal Society of Chemistry. [Link]

  • 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. (2019). SciSpace. [Link]

  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023). ChemistrySelect. [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). United Nations Office on Drugs and Crime. [Link]

  • 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. (2023). Molbank. [Link]

  • Synthesis and Conformational Analysis of Some 3-Alkyl-2,6-diarylpiperidin-4-one Semicarbazones. (n.d.). Asian Journal of Chemistry. [Link]

  • Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. (2005). Chemical & Pharmaceutical Bulletin. [Link]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. (n.d.). Cogent Chemistry. [Link]

  • HPLC methods for recently approved pharmaceuticals. (n.d.). National Academic Digital Library of Ethiopia. [Link]

  • Ultra-Sensitive Analysis of Organophosphorus Compounds by Comparative GC-FPD and GC-ICP-MS: Implications for Chemical Warfare Agent Detection. (2024). Molecules. [Link]

  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. (2021). Journal of Chromatographic Science. [Link]

  • Sensitive Determination of 4-(4-chlorophenyl)-4-hydroxypiperidine, a Metabolite of Haloperidol, in a Rat Biological Sample by HPLC With Fluorescence Detection After Pre-Column Derivatization Using 4-fluoro-7-nitro-2,1,3-benzoxadiazole. (2006). Biomedical Chromatography. [Link]

  • Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by RP-HPLC. (2024). Rasayan Journal of Chemistry. [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Acta Poloniae Pharmaceutica. [Link]

  • Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. (2023). Journal of Separation Science. [Link]

  • Tetra- through Octa-chlorinated Dioxins and Furans Analysis in Water by Isotope Dilution GC/MS/MS. (2019). Agilent. [Link]

Sources

Application Note: Structural Elucidation of 1-(2-Bromo-4-chlorophenyl)piperidin-2-one using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction and Compound Overview

1-(2-Bromo-4-chlorophenyl)piperidin-2-one is a heterocyclic compound featuring a piperidin-2-one (δ-valerolactam) ring N-substituted with a 2-bromo-4-chlorophenyl group. The precise substitution pattern on the aromatic ring and the connectivity to the lactam nitrogen are critical determinants of its chemical and biological properties. Unambiguous structural confirmation is therefore essential for any research or development application.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution. ¹H NMR provides detailed information about the proton environment and connectivity, while ¹³C NMR reveals the carbon framework of the molecule. This note serves as a practical guide to acquiring and interpreting this vital data.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous assignment of NMR signals, the atoms in this compound are numbered as shown in the diagram below. This convention will be used throughout the data interpretation section.

Figure 1: Structure of this compound with atom numbering for NMR assignment.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and assignments for this compound, assuming data acquisition in Chloroform-d (CDCl₃) referenced to Tetramethylsilane (TMS) at 0.00 ppm.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz) Assignment
~7.65 d 1H J = 2.4 Hz H-3'
~7.40 dd 1H J = 8.6, 2.4 Hz H-5'
~7.25 d 1H J = 8.6 Hz H-6'
~3.60 t 2H J = 6.0 Hz H-6
~2.55 t 2H J = 6.5 Hz H-3

| ~1.95 | m | 4H | - | H-4, H-5 |

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment Rationale
~170.5 C-2 Carbonyl carbon of the lactam.[1]
~138.0 C-1' Quaternary carbon attached to Nitrogen.
~134.5 C-4' Carbon bearing the Chloro substituent.
~133.8 C-5' Aromatic CH ortho to Chlorine.
~131.0 C-3' Aromatic CH para to Chlorine.
~129.5 C-6' Aromatic CH ortho to Nitrogen.
~118.0 C-2' Carbon bearing the Bromo substituent (heavy atom effect).[2][3]
~51.0 C-6 Methylene carbon adjacent to Nitrogen.
~32.5 C-3 Methylene carbon adjacent to the Carbonyl group.
~23.0 C-5 Methylene carbon gamma to Nitrogen.

| ~21.5 | C-4 | Methylene carbon beta to the Carbonyl group. |

Detailed Spectral Interpretation

¹H NMR Spectrum Analysis
  • Aromatic Region (δ 7.0 - 8.0 ppm): The 2-bromo-4-chlorophenyl group gives rise to a characteristic three-proton AXM spin system.

    • H-3' (~7.65 ppm): This proton is ortho to the bromine atom and meta to the chlorine atom. It is expected to appear as a doublet with a small meta coupling constant (⁴J) of approximately 2.4 Hz from H-5'.

    • H-5' (~7.40 ppm): This proton is situated between the two halogen substituents. It will be split by H-6' (ortho coupling, ³J ≈ 8.6 Hz) and H-3' (meta coupling, ⁴J ≈ 2.4 Hz), resulting in a doublet of doublets.

    • H-6' (~7.25 ppm): This proton is ortho to the lactam nitrogen and meta to the bromine. It is expected to appear as a doublet due to ortho coupling with H-5' (³J ≈ 8.6 Hz).

  • Aliphatic Region (δ 1.5 - 4.0 ppm): The piperidin-2-one ring protons exhibit predictable patterns.

    • H-6 (~3.60 ppm): These two protons are on the carbon adjacent to the electron-withdrawing nitrogen atom, causing a significant downfield shift. They are expected to appear as a triplet, being coupled to the two protons at the C-5 position.

    • H-3 (~2.55 ppm): These protons are alpha to the carbonyl group, which also deshields them. They will appear as a triplet due to coupling with the C-4 protons.

    • H-4 and H-5 (~1.95 ppm): The protons on C-4 and C-5 are the most upfield. Due to similar chemical environments and coupling to their neighbors, their signals are expected to overlap, forming a complex multiplet integrating to four protons.

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum is expected to show nine distinct signals, corresponding to the nine unique carbon environments in the molecule.

  • Carbonyl Carbon (C-2): The lactam carbonyl carbon is the most deshielded, appearing far downfield around 170.5 ppm.[1]

  • Aromatic Carbons (C-1' to C-6'):

    • The six aromatic carbons will resonate in the 118-138 ppm range.

    • C-2' (~118.0 ppm): The carbon directly attached to the bromine atom (ipso-carbon) is shifted upfield due to the "heavy atom effect," a shielding phenomenon that counteracts the expected inductive deshielding.[2][3][4]

    • The other carbons (C-1', C-3', C-4', C-5', C-6') are influenced by the electronegativity and resonance effects of the nitrogen, bromine, and chlorine substituents.

  • Aliphatic Carbons (C-3 to C-6):

    • C-6 (~51.0 ppm): This carbon, being directly attached to the nitrogen, is the most deshielded of the aliphatic carbons.

    • C-3 (~32.5 ppm): The carbon alpha to the carbonyl group appears moderately downfield.

    • C-4 and C-5 (~21.5 and 23.0 ppm): These methylene carbons are the most shielded, appearing furthest upfield in the aliphatic region.

Application Protocols

The quality of NMR data is critically dependent on proper sample preparation and instrument setup. The following protocols are designed to ensure high-resolution, artifact-free spectra.

Protocol 1: NMR Sample Preparation

The goal of this protocol is to prepare a homogeneous, particle-free solution of the analyte at an appropriate concentration.

G cluster_prep Sample Preparation Workflow weigh 1. Weigh Sample ¹H: 2-5 mg ¹³C: 15-25 mg vial 2. Transfer to Vial weigh->vial Accurate Mass dissolve 3. Add Deuterated Solvent ~0.6 mL CDCl₃ vial->dissolve Homogeneity mix 4. Ensure Dissolution Vortex or sonicate gently dissolve->mix Complete Solution filter 5. Filter Solution Use pipette with cotton plug mix->filter Remove Solids transfer 6. Transfer to NMR Tube Avoid particulates filter->transfer Purity cap 7. Cap and Clean Tube transfer->cap Final Sample

Figure 2: Workflow for preparing a high-quality NMR sample.

Methodology:

  • Weigh the Sample: Using an analytical balance, accurately weigh the required amount of this compound.

    • For ¹H NMR, 2-5 mg is typically sufficient.

    • For ¹³C NMR, a higher concentration of 15-25 mg is recommended due to the lower natural abundance of the ¹³C isotope.[2]

  • Dissolution: Transfer the weighed solid to a clean, dry vial. Add approximately 0.6 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃). Deuterated solvents are crucial as they are "invisible" in ¹H NMR spectra, preventing large solvent signals from obscuring the analyte peaks.

  • Ensure Homogeneity: Gently vortex or sonicate the vial to ensure the sample is completely dissolved. A clear, homogeneous solution is essential for acquiring high-resolution spectra.

  • Filtration and Transfer: To remove any microscopic particulate matter that can degrade spectral quality, draw the solution into a clean Pasteur pipette that has a small plug of cotton or glass wool at its neck. Carefully transfer the filtered solution into a clean, high-quality 5 mm NMR tube.

  • Final Steps: Cap the NMR tube securely to prevent solvent evaporation. Wipe the outside of the tube with a lint-free tissue (e.g., Kimwipe) moistened with isopropanol or ethanol to remove any dust or fingerprints.

Protocol 2: NMR Data Acquisition and Processing

This protocol outlines the standard steps for acquiring and processing ¹H and ¹³C NMR data on a modern NMR spectrometer.

Methodology:

  • Instrument Insertion: Carefully insert the NMR tube into the spectrometer's spinner turbine and place it into the magnet.

  • Spectrometer Setup:

    • Locking: The spectrometer's field frequency is stabilized by "locking" onto the deuterium signal of the solvent (e.g., the 'D' in CDCl₃).

    • Shimming: The magnetic field homogeneity is optimized through a process called shimming. This can be done manually or automatically and is critical for achieving sharp, symmetrical peaks.

    • Tuning and Matching: The NMR probe is tuned to the specific nucleus being observed (¹H or ¹³C) to maximize signal detection and sensitivity.

  • Data Acquisition:

    • Load a standard ¹H or ¹³C acquisition experiment.

    • Key Parameters (¹H):

      • Number of Scans (NS): 8 to 16 scans are usually sufficient.

      • Relaxation Delay (D1): 1-2 seconds.

    • Key Parameters (¹³C):

      • Number of Scans (NS): 128 to 1024 scans are often required for adequate signal-to-noise.

      • Relaxation Delay (D1): 2 seconds.

    • Initiate the acquisition. The raw data is collected as a Free Induction Decay (FID).

  • Data Processing:

    • Fourier Transform (FT): The time-domain FID signal is converted into the frequency-domain spectrum.

    • Phasing: The spectrum is phase-corrected to ensure all peaks are in pure absorption mode (positive and symmetrical).

    • Baseline Correction: The baseline of the spectrum is flattened.

    • Referencing: The chemical shift axis is calibrated by setting the TMS signal to 0.00 ppm. If TMS is not added, the residual solvent peak can be used (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[5]

    • Integration: The relative areas under the ¹H NMR peaks are integrated to determine the proton ratios.

Conclusion

This application note provides a robust framework for the NMR-based structural analysis of this compound. By combining predicted spectral data with detailed, validated protocols for sample preparation and data acquisition, researchers can confidently verify the structure and purity of this compound. The principles of spectral interpretation discussed herein are broadly applicable to a wide range of substituted N-aryl lactams, making this a valuable resource for synthetic and medicinal chemists.

References

  • PubChem. 2-Piperidone. National Center for Biotechnology Information. [Link]

  • Royal Society of Chemistry. Supplementary Materials: Efficient and reusable graphene-γ-Fe2O3 magnetic nano-composite for selective oxidation and one-pot synthesis of 1,2,3-triazole using green solvent. [Link]

  • Human Metabolome Database. Showing metabocard for 2-Piperidinone (HMDB0011749). [Link]

  • University of Sheffield. Chemical shifts. Department of Chemistry. [Link]

  • Royal Society of Chemistry. The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 2018, 16. [Link]

  • University of California, Davis. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Department of Chemistry. [Link]

  • Compound Interest. A Guide to 13C NMR Chemical Shift Values. [Link]

  • Chemistry Stack Exchange. Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • SpectraBase. (R)-(+)-6-phenylpiperidin-2-one. [Link]

  • SpectraBase. Piperidine. [Link]

  • Eliel, E. L., et al. Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 1976, 98(12), 3583-3584. [Link]

  • Chemguide. interpreting C-13 NMR spectra. [Link]

Sources

Definitive Structural Elucidation and Purity Assessment of 1-(2-Bromo-4-chlorophenyl)piperidin-2-one using Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-Q-TOF-MS)

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a comprehensive protocol for the analysis of 1-(2-Bromo-4-chlorophenyl)piperidin-2-one, a halogenated N-aryl lactam of interest in pharmaceutical development and chemical synthesis. Due to its complex structure, featuring both bromine and chlorine, mass spectrometry offers a uniquely powerful tool for its unambiguous identification and characterization. We detail a robust method employing Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (LC-Q-TOF-MS), leveraging high-resolution mass accuracy and tandem mass spectrometry (MS/MS) for structural confirmation. The protocol explains the rationale behind key experimental choices, from sample preparation and chromatographic separation to the interpretation of the distinctive isotopic patterns and fragmentation pathways inherent to this molecule. This guide is intended for researchers requiring a validated, trustworthy method for the identification, purity analysis, and impurity profiling of this and structurally related compounds.

Introduction and Scientific Rationale

This compound is a substituted piperidinone, a class of heterocyclic compounds frequently utilized as key intermediates in the synthesis of pharmacologically active agents.[1][2][3] The presence of two different halogen atoms (bromine and chlorine) on the aromatic ring presents a unique analytical challenge and opportunity. While techniques like NMR and elemental analysis provide structural information, mass spectrometry is unparalleled in its sensitivity and specificity, particularly for confirming molecular weight and elucidating structural features through fragmentation analysis.

The core challenge in analyzing this compound lies in confirming its identity against potential isomers or impurities, such as starting materials or by-products from its synthesis.[4][5] High-resolution mass spectrometry (HRMS) provides the necessary mass accuracy to determine the elemental composition, while the predictable and distinct isotopic signatures of bromine and chlorine offer a powerful, built-in validation tool for confirming the presence of these elements.[6][7][8]

This guide provides a detailed workflow, from sample handling to data interpretation, establishing a self-validating system for the analysis of this compound.

Analyte Characteristics and Mass Spectrometric Considerations

Physicochemical Properties

A summary of the key properties for this compound is provided below. This data is essential for developing appropriate analytical conditions.

PropertyValueSource/Calculation
Molecular Formula C₁₁H₁₁BrClNO-
Average Mass 304.57 g/mol PubChem
Monoisotopic Mass 302.9716 DaCalculated
Structure N-aryl piperidinone (lactam)-
The Critical Role of Isotopic Distribution

The most definitive feature of this analyte in mass spectrometry is its isotopic pattern, arising from the natural abundance of bromine and chlorine isotopes.[9][10]

  • Chlorine Isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), a ratio of approximately 3:1.

  • Bromine Isotopes: ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), a ratio of approximately 1:1.

A molecule containing one bromine and one chlorine atom will exhibit a characteristic molecular ion cluster of three major peaks: M , M+2 , and M+4 . The expected theoretical distribution, which serves as a primary identification criterion, is detailed in the table below.

IonContributing IsotopesTheoretical m/zExpected Relative Intensity
[M+H]⁺ ¹²C₁₁¹H₁₂⁷⁹Br³⁵ClN¹⁶O303.9794100%
[M+2+H]⁺ ¹²C₁₁¹H₁₂⁸¹Br³⁵ClN¹⁶O or ¹²C₁₁¹H₁₂⁷⁹Br³⁷ClN¹⁶O305.9774~128% (97% from ⁸¹Br + 31.9% from ³⁷Cl)
[M+4+H]⁺ ¹²C₁₁¹H₁₂⁸¹Br³⁷ClN¹⁶O307.9745~31.4%

Note: Intensities are calculated based on isotopic abundances and are normalized to the most abundant peak in the cluster, which is often the M+2 ion.

This unique isotopic signature provides an exceptionally high degree of confidence in the identification of the target analyte.[7][11]

Experimental Workflow and Protocols

A systematic workflow is essential for reproducible and accurate results. The process involves sample preparation, chromatographic separation, and mass spectrometric analysis.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Interpretation Sample 1. Standard/Sample Weighing Dissolution 2. Dissolution in Diluent (e.g., 50:50 ACN:H₂O) Sample->Dissolution Filtration 3. Filtration (0.22 µm) Dissolution->Filtration LC 4. LC Separation (Reversed-Phase C18) Filtration->LC ESI 5. Ionization (Positive ESI) LC->ESI MS 6. Full Scan MS (Accurate Mass & Isotope Pattern) ESI->MS MSMS 7. Tandem MS (MS/MS) (Fragmentation for Structure) MS->MSMS ID 8. Compound Identification MSMS->ID Purity 9. Purity Assessment ID->Purity

Fig 1. Overall experimental workflow for the analysis of this compound.
Protocol 1: Sample and Standard Preparation

Rationale: Proper sample preparation is critical to prevent instrument contamination and ensure accurate quantification. The chosen diluent must be compatible with the mobile phase to ensure good peak shape.

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the this compound reference standard or sample. Dissolve in 10 mL of methanol or acetonitrile (ACN) in a volumetric flask.

  • Working Solution (10 µg/mL): Dilute 100 µL of the stock solution to 10 mL using a diluent of 50:50 (v/v) acetonitrile:water. This concentration is typically suitable for high-sensitivity mass spectrometers.

  • Filtration: Filter the final solution through a 0.22 µm PTFE syringe filter to remove any particulates before injection.

Protocol 2: LC-MS Method Parameters

Rationale: A reversed-phase liquid chromatography method provides robust separation of the analyte from potential non-polar and moderately polar impurities.[12][13] The addition of formic acid to the mobile phase promotes protonation of the analyte's nitrogen atom, enhancing the signal in positive ion electrospray ionization (ESI).[14]

ParameterRecommended SettingRationale
LC System Agilent 1290 Infinity II or equivalentHigh-pressure system for efficient separation.
Column Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm)C18 chemistry provides good retention for the analyte.
Mobile Phase A Water + 0.1% Formic AcidAqueous phase with additive for protonation.
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic phase for elution.
Gradient 5% B to 95% B over 5 min, hold for 2 minBroad gradient to elute compounds of varying polarity.
Flow Rate 0.4 mL/minStandard for 2.1 mm ID columns.
Column Temp. 40 °CEnsures reproducible retention times.
Injection Vol. 2 µLMinimizes column overload while providing sufficient signal.
MS System Agilent 6545XT AdvanceBio Q-TOF or equivalentProvides high mass accuracy and MS/MS capability.
Ionization Source Electrospray Ionization (ESI), Positive ModeSuitable for polar molecules with basic sites.[15][16]
Gas Temp. 325 °COptimizes desolvation.
Sheath Gas Flow 11 L/minAssists in nebulization and desolvation.
Capillary Voltage 3500 VCreates a stable electrospray.
Fragmentor Voltage 120 VIn-source fragmentation can be optimized with this parameter.
MS Scan Range m/z 100 - 500Covers the analyte and expected fragment masses.
MS/MS Mode Targeted MS/MS or Auto MS/MSTargeted for known compound; Auto for screening.
Collision Energy 10, 20, 40 eV (stepped)Provides a range of fragmentation energies.

Results and Data Interpretation

High-Resolution Full Scan MS: Identification

The primary identification is achieved by examining the full scan mass spectrum. The key confirmation points are:

  • Accurate Mass: The measured monoisotopic mass of the [M+H]⁺ ion should be within 5 ppm of the theoretical mass (303.9794 Da).

  • Isotopic Pattern: The observed isotopic cluster at m/z 303.9, 305.9, and 307.9 must match the theoretical distribution for a compound containing one bromine and one chlorine atom.

Expected Data:

IonTheoretical m/zObserved m/z (example)Mass Error (ppm)Relative Intensity
[M+H]⁺303.9794303.9790-1.3100%
[M+2+H]⁺305.9774305.9771-1.0~128%
[M+4+H]⁺307.9745307.9740-1.6~31%

A match in both accurate mass and isotopic fidelity provides unequivocal confirmation of the elemental formula and the presence of the halogens.

Tandem Mass Spectrometry (MS/MS): Structural Confirmation

MS/MS analysis involves isolating the precursor ion (e.g., m/z 305.9) and fragmenting it via collision-induced dissociation (CID) to produce product ions. The fragmentation pattern provides a "fingerprint" of the molecule's structure.

Predicted Fragmentation Pathway: The structure of this compound is expected to fragment at several key locations:

  • Loss of CO: A common fragmentation for lactams and amides, resulting in the loss of 28 Da.[17][18]

  • Piperidinone Ring Opening: Cleavage within the six-membered ring can lead to several daughter ions.

  • Cleavage of the N-Aryl Bond: Scission of the bond between the piperidinone nitrogen and the phenyl ring.

  • Loss of Halogens: Loss of Br• (79/81 Da) or Cl• (35/37 Da) radicals.

G parent [M+H]⁺ m/z 305.9 (C₁₁H₁₂⁷⁹Br³⁷ClNO) frag1 Loss of CO (-28 Da) m/z 277.9 parent->frag1 - CO frag2 Loss of C₄H₈ (+H transfer) m/z 250.9 parent->frag2 - C₄H₈ frag3 [BrClC₆H₃NH₂]⁺ m/z 205.9 parent->frag3 N-Aryl Cleavage frag4 Loss of Br• (-80 Da) m/z 226.0 parent->frag4 - Br• subfrag1 Loss of C₂H₄ m/z 249.9 frag1->subfrag1 - C₂H₄ subfrag2 Loss of Cl• m/z 170.9 frag3->subfrag2 - Cl•

Fig 2. Proposed MS/MS fragmentation pathway for the [M+H]⁺ ion of the analyte.

By analyzing the accurate masses of these fragments, one can confirm the connectivity of the molecule, distinguishing it from potential isomers. For example, the presence of the m/z 205.9 fragment strongly suggests the intact bromo-chloro-aniline moiety.

Method Validation and Trustworthiness

To ensure the protocol is reliable for routine use, especially in regulated environments, validation according to ICH guidelines is recommended.[19][20] Key parameters to assess include:

  • Specificity: The ability to detect the analyte unequivocally in the presence of other components (e.g., impurities, degradation products). This is demonstrated by chromatographic resolution and unique MS/MS transitions.[21][22]

  • Linearity and Range: Establishing a linear relationship between concentration and detector response over a defined range.

  • Limit of Detection (LOD) and Quantitation (LOQ): The lowest concentrations at which the analyte can be reliably detected and quantified, respectively.

  • Accuracy and Precision: Demonstrating the closeness of measured values to the true value (accuracy) and the degree of scatter between measurements (precision).[23]

Conclusion

This application note provides a robust and scientifically grounded framework for the mass spectrometric analysis of this compound. The combination of liquid chromatography for separation and high-resolution Q-TOF mass spectrometry for detection offers unparalleled specificity and confidence. The distinct isotopic signature of the two halogen atoms serves as a powerful internal confirmation, while MS/MS fragmentation analysis provides definitive structural proof. This method is highly suitable for identity confirmation, purity testing, and as a foundation for quantitative assays in pharmaceutical research and development.

References

  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Zhang, Z., Jin, R., Zhou, X., Qi, Z., Liu, G., & Zheng, M. (2023). Analysis of Halogenated Polycyclic Aromatic Hydrocarbons in Soil Samples Using Gas Chromatography Coupled with Triple Quadrupole Mass Spectrometry. Journal of Chinese Mass Spectrometry Society, 44(2), 299-313. [Link]

  • Danikiewicz, W., & Rulko, F. (2010). Mass spectrometry of aromatic cyclic imides and amides. Part II: electron ionization induced decomposition of N-functionalized alkyl 3,4-pyridinedicarboximides. ARKIVOC, 2010(xi), 215-231. [Link]

  • Dolan, J. W. (2014). Validation of Impurity Methods, Part II. LCGC North America, 32(8), 572-577. [Link]

  • NHS Specialist Pharmacy Service. (2015). Guidance for the validation of pharmaceutical quality control analytical methods. [Link]

  • Profound Pharma. (2024). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. [Link]

  • Niessen, W. M. A. (2006). Liquid Chromatography-Mass Spectrometry, Third Edition. CRC Press. [Link]

  • Doc Brown's Chemistry. Interpreting the fragmentation pattern of the mass spectrum of 1-bromo-2-chloroethane. [Link]

  • Singh, A. K., & Dwivedi, A. (2022). Analytical method validation: A brief review. GSC Biological and Pharmaceutical Sciences, 20(3), 215-222. [Link]

  • Vanhoenacker, G., & Sandra, P. (2016). Current developments in LC-MS for pharmaceutical analysis. Analyst, 141(1), 124-149. [Link]

  • Chemistry LibreTexts. (2021). Mass Spectrometry: Isotopes. [Link]

  • Intertek. LC-MS Method Development. [Link]

  • Le, T. N. (2012). Recent developments in the use of LCMS in process pharmaceutical chemistry. Organic Process Research & Development, 16(2), 245-251. [Link]

  • Kumar, S. (2018). A review on LC-MS method development and validation. International Journal of Research and Analytical Reviews, 5(4), 859-866. [Link]

  • Hsu, J. L., & Li, L. (2015). Mass Spectrometric Analysis of Cyclic Peptides. In Methods in Molecular Biology (Vol. 1295, pp. 241-264). [Link]

  • McLafferty, F. W. (1957). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 29(12), 1782-1789. [Link]

  • Scribd. Halogen Fragmentation in Mass Spectrometry. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Clark, J. (2015). Mass Spectra - The M+2 Peak. Chemguide. [Link]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. [Link]

  • Zaikin, V. G., & Mikaya, A. I. (2009). Mass spectrometry of halogen-containing organic compounds. Russian Chemical Reviews, 78(3), 221-240. [Link]

  • All about Chemistry. (2022, December 25). Lec-33 || Mass fragmentation pattern of amides || McLafferty rearrangement || Acetanilide [Video]. YouTube. [Link]

  • Vrkic, B., O'Hair, R. A. J., & Blanksby, S. J. (2013). Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions. Journal of the American Society for Mass Spectrometry, 24(1), 119-128. [Link]

  • PubChem. 1-(2-Bromo-4-chlorobenzyl)-3,3-difluoropiperidine. [Link]

  • Arulraj, R., & Ponnuswamy, S. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. [Link]

  • Reddy, P. S. N., & Kumar, V. R. (2007). Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. E-Journal of Chemistry, 4(4), 551-556. [Link]

  • Forgács, E., & Cserháti, T. (2018). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 53(11), 1143-1150. [Link]

  • Vessecchi, R., et al. (2007). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Journal of the Brazilian Chemical Society, 18(8), 1546-1552. [Link]

  • SciSpace. Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. [Link]

  • Smith, S. B., & Moini, M. (2000). Electrospray ionization/mass spectrometry compatible reversed-phase separation of phospholipids: piperidine as a post column modifier for negative ion detection. Journal of Microbiological Methods, 41(3), 227-234. [Link]

  • European Patent Office. (2020). Process for preparing a piperidin-4-one. (EP 3666757 A1).
  • Defense Technical Information Center. (1987). Piperidine Synthesis. [Link]

  • Hlusicka, M., et al. (2023). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterisation of Supramolecules and Coordination Compounds. ChemRxiv. [Link]

  • PubChem. 1-(4-Bromophenyl)piperidin-4-one. [Link]

  • PubChem. 2-Bromo-1-(4-chlorophenyl)propan-1-one. [Link]

  • PubChem. (S)-1-(2-Bromo-4-chlorophenyl)-1,3-propanediol. [Link]

Sources

Application Note: FT-IR Spectroscopic Characterization of 1-(2-Bromo-4-chlorophenyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed protocol for the characterization of 1-(2-Bromo-4-chlorophenyl)piperidin-2-one using Fourier-Transform Infrared (FT-IR) spectroscopy. The focus is on the use of Attenuated Total Reflectance (ATR) as a simple and rapid sample handling technique. This guide is intended for researchers, scientists, and professionals in drug development and quality control who require a reliable method for the structural elucidation and identification of this compound. The document outlines the experimental procedure, data analysis, and interpretation of the resulting spectrum, with a focus on the characteristic vibrational modes of the lactam and substituted aromatic functionalities.

Introduction

This compound (CAS No. 1255574-59-4) is a substituted piperidinone derivative with potential applications in medicinal chemistry and drug discovery.[1][2][3] The core structure features a six-membered lactam ring attached to a disubstituted phenyl group containing both bromine and chlorine atoms. The precise characterization of such molecules is critical for ensuring purity, monitoring reactions, and confirming structural integrity.

FT-IR spectroscopy is a powerful, non-destructive analytical technique that provides a molecular fingerprint of a compound by measuring the absorption of infrared radiation by its chemical bonds.[4][5] This technique is particularly well-suited for identifying functional groups and elucidating structural features.[6] The use of Attenuated Total Reflectance (ATR) sampling accessories has become a dominant method for analyzing solid and liquid samples due to the minimal to no sample preparation required.[7][8][9][10]

This application note details a robust FT-IR method for the analysis of this compound, providing a foundational protocol for researchers in the field.

Experimental Protocol

Materials and Instrumentation
  • Sample: this compound, >98% purity

  • FT-IR Spectrometer: A benchtop FT-IR spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.

  • ATR Accessory: A single-reflection diamond ATR accessory.

  • Software: Spectrometer control and data analysis software.

  • Cleaning Supplies: Reagent-grade isopropanol or ethanol and lint-free wipes.

Rationale for Method Selection

The choice of ATR-FTIR is based on its numerous advantages for the analysis of solid powders like this compound:

  • Minimal Sample Preparation: Unlike traditional methods such as KBr pellets, ATR requires no grinding or pressing of the sample, which can be time-consuming and potentially introduce moisture.[6][11][12]

  • Speed and Ease of Use: A spectrum can be obtained in minutes with a simple workflow.[8]

  • High-Quality Spectra: ATR provides excellent sample-to-crystal contact, resulting in high-quality, reproducible spectra.[13]

Step-by-Step Protocol
  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.

    • Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

  • ATR Crystal Cleaning:

    • Thoroughly clean the diamond surface of the ATR accessory with a lint-free wipe soaked in isopropanol.

    • Allow the solvent to fully evaporate.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR crystal in place, collect a background spectrum. This spectrum will be automatically subtracted from the sample spectrum to remove contributions from the instrument and the environment.

  • Sample Application:

    • Place a small amount of the this compound powder onto the center of the ATR crystal. A spatula can be used for this purpose. The amount should be sufficient to completely cover the crystal surface.

  • Applying Pressure:

    • Use the pressure arm of the ATR accessory to apply consistent pressure to the sample, ensuring good contact between the powder and the diamond crystal.

  • Sample Spectrum Acquisition:

    • Collect the sample spectrum. The typical data collection parameters are provided in Table 1.

  • Data Processing and Analysis:

    • If necessary, perform an ATR correction to account for the wavelength-dependent depth of penetration of the evanescent wave.[7] This will make the spectrum appear more like a traditional transmission spectrum.

    • Baseline correction may be applied to adjust for any shifts in the spectral baseline.

    • Identify and label the peaks of interest.

Instrument Parameters
ParameterValueRationale
Spectral Range 4000 - 400 cm⁻¹This range covers the fundamental vibrations of most organic functional groups.
Resolution 4 cm⁻¹Provides sufficient detail for resolving key vibrational bands without excessive noise.
Number of Scans 32A sufficient number of co-added scans to achieve a good signal-to-noise ratio.
Apodization Happ-GenzelA commonly used function that provides a good balance between peak shape and resolution.

Data Interpretation and Discussion

The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its distinct functional groups: the cyclic amide (lactam), the disubstituted aromatic ring, and the carbon-halogen bonds.

Expected Vibrational Modes

The key vibrational modes for this compound are summarized in Table 2.

Wavenumber (cm⁻¹)Vibrational ModeExpected IntensityComments
3100 - 3000Aromatic C-H StretchMedium to WeakCharacteristic of C-H bonds on the benzene ring.[14]
2960 - 2850Aliphatic C-H StretchMedium to StrongArises from the CH₂ groups in the piperidinone ring.[15]
~1680C=O Stretch (Lactam)StrongThe carbonyl stretch in a six-membered lactam is a prominent and characteristic peak.[16][17]
1600 - 1450Aromatic C=C StretchMedium to WeakMultiple bands are expected in this region due to the vibrations of the benzene ring.[14]
900 - 675Aromatic C-H Out-of-Plane BendingStrongThe pattern of these bands can indicate the substitution pattern on the benzene ring.[18][19][20]
~1100 - 1000C-Cl StretchStrongThe position can be influenced by the aromatic system.
~600 - 500C-Br StretchStrongThis absorption occurs at a lower frequency due to the higher mass of bromine.[21]
Analysis of Key Spectral Regions
  • Carbonyl Region (C=O): The most intense and readily identifiable peak is expected to be the carbonyl stretch of the lactam ring. For a six-membered ring (δ-lactam), this typically appears around 1680 cm⁻¹. This strong absorption is a key indicator of the lactam functionality.[16]

  • Aromatic Region: The presence of the disubstituted benzene ring will give rise to several characteristic absorptions. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹.[14][15] In-ring C=C stretching vibrations will produce a series of bands between 1600 and 1450 cm⁻¹.[14] The out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region are particularly diagnostic for the substitution pattern.[18][19][20]

  • Carbon-Halogen Region: The carbon-chlorine and carbon-bromine stretching vibrations are expected in the lower frequency "fingerprint" region of the spectrum. The C-Cl stretch typically appears in the 1100-1000 cm⁻¹ range, while the heavier C-Br bond vibrates at a lower frequency, generally between 600 and 500 cm⁻¹.[21]

Workflow Visualization

The overall experimental workflow for the FT-IR analysis is depicted in the following diagram:

FTIR_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Analysis start Start clean_atr Clean ATR Crystal start->clean_atr background Acquire Background Spectrum clean_atr->background apply_sample Apply Sample to Crystal background->apply_sample apply_pressure Apply Pressure apply_sample->apply_pressure collect_spectrum Collect Sample Spectrum apply_pressure->collect_spectrum process_data Process Spectrum (e.g., ATR Correction) collect_spectrum->process_data interpret Interpret Spectrum & Identify Peaks process_data->interpret report Generate Report interpret->report end end report->end End

Figure 1: Experimental workflow for FT-IR analysis.

Method Validation Considerations

For applications in a regulated environment, such as pharmaceutical quality control, this FT-IR method should be validated according to ICH guidelines.[22][23][24][25][26] Key validation parameters would include:

  • Specificity: Demonstrating that the spectrum is unique to this compound and free from interference from potential impurities or related substances.

  • Precision (Repeatability and Intermediate Precision): Assessing the consistency of results from multiple measurements of the same sample under the same and different conditions (e.g., different days, different analysts).

  • Robustness: Evaluating the reliability of the method with respect to small, deliberate variations in parameters such as instrument settings or laboratory conditions.

Conclusion

This application note provides a straightforward and reliable protocol for the FT-IR spectroscopic analysis of this compound using an ATR accessory. The method is rapid, requires minimal sample preparation, and yields a high-quality spectrum suitable for structural confirmation and identification. The interpretation of the key vibrational bands corresponding to the lactam, substituted aromatic ring, and carbon-halogen bonds provides a comprehensive characterization of the molecule. This protocol serves as a valuable tool for researchers and scientists engaged in the synthesis, development, and quality assessment of this and structurally related compounds.

References

  • Interpreting the Spectra of Substituted Benzene Rings. Spectroscopy Online. Available at: [Link]

  • Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Specac Ltd. Available at: [Link]

  • Hernanz, A., et al. (2001). FTIR study of five complex beta-lactam molecules. Biopolymers, 62(5), 278-94. Available at: [Link]

  • Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 22-27. Available at: [Link]

  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Drawell. Available at: [Link]

  • ATR-FTIR Spectroscopy Basics. Mettler Toledo. Available at: [Link]

  • Sample preparation for FT-IR. Northern Illinois University. Available at: [Link]

  • Alcolea Palafox, M. (1995). A Spectroscopic Study of Several β-Lactams by FT-IR and Theoretical Methods. Journal of Molecular Structure: THEOCHEM, 330, 269-281. Available at: [Link]

  • Everything You Need to Know About ATR-FTIR Spectroscopy. Specac Ltd. Available at: [Link]

  • Zhang, H., et al. (2024). FTIR Spectroscopic Study of Thioanisole and Its Two Halogenated Derivatives. Molecules, 29(1), 123. Available at: [Link]

  • FTIR Principles and Sample Preparation. LPD Lab Services Ltd. Available at: [Link]

  • ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. Bruker Optics. (2019). Available at: [Link]

  • Lee, S., et al. (2021). Development and Validation of a Simple Method to Quantify Contents of Phospholipids in Krill Oil by Fourier-Transform Infrared Spectroscopy. Foods, 10(12), 3127. Available at: [Link]

  • Determining benzene ring substitution patterns from IR spectra. Spectra Analysis Instruments, Inc. Available at: [Link]

  • Enhancing Sample Preparation with FTIR Spectroscopy: Key Applications Across Science. (2024). Technology Networks. Available at: [Link]

  • Guide to FT-IR Spectroscopy. Bruker. Available at: [Link]

  • Spectral Characteristics of the Benzene Ring. (2019). Chemistry LibreTexts. Available at: [Link]

  • FTIR study of five complex β-lactam molecules. (2001). ResearchGate. Available at: [Link]

  • Smith, B. C. (2016). The Benzene Fingers, Part I: Overtone and Combination Bands. Spectroscopy, 31(7), 28-33. Available at: [Link]

  • Development and validation of new FTIR method for quantitative analysis of gliclazide in bulk and pharmaceutical dosage forms. (2017). Asian Journal of Research in Chemistry, 10(4), 435-440. Available at: [Link]

  • Puranik, M. P., et al. (2024). Development and Validation of FTIR Spectroscopic Method for the Quantitative Estimation of Lornoxicam in Tablet Dosage Form. International Journal of Pharmaceutical Quality Assurance, 15(3), 1633-1637. Available at: [Link]

  • The IR (a) and Raman (b) spectra of β-lactam in form I (red curves) and... ResearchGate. Available at: [Link]

  • This compound. BioOrganics. Available at: [Link]

  • Validated Stability Indicating FT-IR Spectroscopic Method For Simultaneous Quantitative Estimation Of Aceclofenac And Pregabalin. (2021). Natural Volatiles and Essential Oils, 8(6), 5829-5843. Available at: [Link]

  • 10 Typical IR Absorptions of Aromatic Compounds. Thieme. Available at: [Link]

  • Smith, B. C. (2023). Halogenated Organic Compounds. Spectroscopy, 38(9), 8-11. Available at: [Link]

  • FTIR spectra of amides. (2023). YouTube. Available at: [Link]

  • 1-(2-Bromo-4-chlorobenzyl)-4-methylpiperidine. PubChem. Available at: [Link]

  • 1-(2-Bromo-4-chlorobenzyl)-2-methylpiperidine. PubChem. Available at: [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. (2022). European Medicines Agency. Available at: [Link]

  • Spectroscopy of Aromatic Compounds. OpenStax. Available at: [Link]

  • Arulraj, R., & Ponnuswamy, M. N. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. Available at: [Link]

  • Infrared Spectra of Some Common Functional Groups. (2024). Chemistry LibreTexts. Available at: [Link]

  • Process for preparing a piperidin-4-one. European Patent Office. Available at: [Link]

  • Piperidine Synthesis. DTIC. Available at: [Link]

  • Process for the preparation of 4-methylenepiperidines. Google Patents.
  • 2-Bromo-1-(4-chlorophenyl)propan-1-one. PubChem. Available at: [Link]

Sources

Application Notes and Protocols: 1-(2-Bromo-4-chlorophenyl)piperidin-2-one as a Key Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of modern medicinal chemistry and organic synthesis, the piperidinone core represents a privileged scaffold, forming the backbone of numerous biologically active molecules and pharmaceutical agents.[1][2] The strategic functionalization of this heterocyclic system allows for the precise modulation of physicochemical properties and biological targets. Within this context, 1-(2-Bromo-4-chlorophenyl)piperidin-2-one emerges as a highly valuable, yet underexplored, intermediate. Its unique substitution pattern, featuring a synthetically versatile bromine atom ortho to the point of attachment to the piperidinone ring and a chlorine atom at the para position, offers a gateway to a diverse array of complex molecular architectures.

Molecular Structure and Physicochemical Properties

Structure:

Caption: Chemical structure of this compound.

PropertyPredicted ValueSource
Molecular FormulaC₁₁H₁₁BrClNOChemDraw
Molecular Weight288.57 g/mol ChemDraw
AppearanceOff-white to pale yellow solidInferred from similar compounds
SolubilitySoluble in DMSO, DMF, DCM, Ethyl AcetateInferred from similar compounds
Melting PointNot available-
Boiling PointNot available-

Proposed Synthesis of this compound

The synthesis of the title compound can be logically approached through a two-step sequence involving an initial N-arylation followed by an intramolecular cyclization. This strategy leverages commercially available starting materials and employs robust and scalable reaction methodologies.

Synthetic Scheme

G start1 2-Bromo-4-chloroaniline intermediate Ethyl 5-((2-bromo-4-chlorophenyl)amino)pentanoate start1->intermediate Ullmann Condensation or Buchwald-Hartwig Amination start2 Ethyl 5-bromopentanoate start2->intermediate product This compound intermediate->product Intramolecular Cyclization (Base-mediated)

Caption: Proposed synthetic route to this compound.

Part 1: N-Arylation via Ullmann Condensation

The initial carbon-nitrogen bond formation can be achieved through a classical Ullmann condensation. This copper-catalyzed reaction is a well-established method for the arylation of amines.[3]

Protocol 1: Synthesis of Ethyl 5-((2-bromo-4-chlorophenyl)amino)pentanoate

  • Reagents and Materials:

    • 2-Bromo-4-chloroaniline

    • Ethyl 5-bromopentanoate[5]

    • Copper(I) iodide (CuI)

    • Potassium carbonate (K₂CO₃)

    • N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • Brine solution

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-bromo-4-chloroaniline (1.0 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

    • Add anhydrous N,N-dimethylformamide (DMF) to the flask to create a stirrable suspension.

    • Slowly add ethyl 5-bromopentanoate (1.2 eq) to the reaction mixture at room temperature.

    • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with brine solution.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford the desired N-arylated intermediate.

Part 2: Intramolecular Cyclization to the Lactam

The final step involves a base-mediated intramolecular cyclization of the amino ester to form the desired piperidin-2-one ring.

Protocol 2: Synthesis of this compound

  • Reagents and Materials:

    • Ethyl 5-((2-bromo-4-chlorophenyl)amino)pentanoate

    • Sodium ethoxide (NaOEt) or Potassium tert-butoxide (KOtBu)

    • Anhydrous toluene or tetrahydrofuran (THF)

    • Saturated ammonium chloride solution

    • Ethyl acetate

    • Brine solution

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve the purified ethyl 5-((2-bromo-4-chlorophenyl)amino)pentanoate (1.0 eq) in anhydrous toluene or THF in a flame-dried round-bottom flask under an inert atmosphere.

    • Add sodium ethoxide or potassium tert-butoxide (1.5 eq) portion-wise to the solution at room temperature.

    • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography on silica gel to yield this compound.

Characterization

Due to the absence of published data for the title compound, the following are predicted spectroscopic characteristics based on analogous structures.[6][7][8] Researchers should perform full analytical characterization to confirm the structure and purity of the synthesized material.

TechniquePredicted Data
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 7.6-7.3 (m, 3H, Ar-H), 3.6-3.4 (t, 2H, N-CH₂), 2.6-2.4 (t, 2H, CO-CH₂), 2.0-1.8 (m, 4H, -CH₂CH₂-)
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 170 (C=O), 140-125 (Ar-C), 52 (N-CH₂), 32 (CO-CH₂), 23, 21 (-CH₂CH₂-)
IR (KBr, cm⁻¹)ν: 3100-3000 (Ar C-H), 2950-2850 (Aliphatic C-H), 1680 (C=O, lactam), 1580, 1480 (Ar C=C)
Mass Spec. (EI)m/z: 287/289/291 (M⁺, isotopic pattern for Br and Cl)

Applications in Organic Synthesis

The synthetic utility of this compound lies in the strategic placement of the bromine atom, which serves as a handle for a variety of cross-coupling reactions. This positions the intermediate as a valuable building block for the synthesis of complex molecules, particularly in the context of drug discovery.

Key Transformation: Suzuki-Miyaura Cross-Coupling

The bromine atom can be readily displaced via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce a wide range of aryl or heteroaryl substituents. This transformation is pivotal for building molecular complexity and accessing novel chemical space.

start This compound product 1-(2-Aryl-4-chlorophenyl)piperidin-2-one start->product Pd Catalyst, Base reagent Ar-B(OH)₂ reagent->product

Caption: Suzuki-Miyaura cross-coupling of the title intermediate.

Protocol 3: General Procedure for Suzuki-Miyaura Cross-Coupling

  • Reagents and Materials:

    • This compound

    • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

    • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

    • Base (e.g., K₂CO₃, Cs₂CO₃)

    • Solvent (e.g., Toluene/Water or Dioxane/Water mixture)

  • Procedure:

    • In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.5 eq), palladium catalyst (0.05 eq), and base (2.0 eq).

    • Add the solvent mixture to the vessel and degas the solution by bubbling with an inert gas for 15-20 minutes.

    • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

    • After completion, cool the reaction to room temperature and dilute with water and ethyl acetate.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product via column chromatography or recrystallization.

Relevance to Drug Development: The Apixaban Connection

The structural motif present in this compound is highly reminiscent of key intermediates in the synthesis of Apixaban, a widely used anticoagulant.[9][10][11][12] Apixaban features a 1-(4-(2-oxopiperidin-1-yl)phenyl) moiety. While the substitution pattern differs, the core structure of a phenyl group attached to a piperidin-2-one highlights the pharmaceutical relevance of this class of compounds. The synthetic strategies outlined in this guide for the formation and functionalization of this compound can be adapted for the synthesis of Apixaban analogues and other novel factor Xa inhibitors.

Safety and Handling

As with any halogenated aromatic compound, this compound should be handled with care in a well-ventilated fume hood.[13][14] Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.

  • Health Hazards (Predicted):

    • Harmful if swallowed.

    • Causes skin irritation.

    • Causes serious eye irritation.

    • May cause respiratory irritation.

  • First Aid Measures:

    • In case of skin contact: Immediately wash with plenty of soap and water.

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • If inhaled: Remove person to fresh air and keep comfortable for breathing.

    • If swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.

Conclusion

This compound stands as a promising and versatile intermediate for organic synthesis, particularly in the realm of medicinal chemistry. While its direct synthesis and applications are not yet extensively documented, this guide provides a solid foundation for its preparation and subsequent functionalization based on established and reliable chemical principles. The protocols and insights presented herein are intended to facilitate the exploration of this valuable building block, paving the way for the discovery of novel and potentially therapeutic molecules.

References

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1).
  • Metin, B. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.
  • Dong, W., et al. (2023). A practical synthesis for the key intermediate of Apixaban.
  • Google Patents. (n.d.). CN112645902A - Synthetic method of 1-(4-bromophenyl) piperidine.
  • Semantic Scholar. (2025). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil.
  • Rajeswari, K., & Pandiarajan, K. (2011). 1H and 13C NMR spectral study of some 3,5-bis[(E)-thienylmethylene]piperidin-4-ones. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(3), 1110-1118.
  • DTIC. (2025). Piperidine Synthesis.
  • A facile synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)-one.
  • SynQuest Laboratories, Inc. (2016).
  • Pandiarajan, K., Mohan, R. T., Sabapathy, K., & Hasan, M. U. (1991). 13C and 1H NMR spectral studies of some piperidin-4-one oximes. Magnetic Resonance in Chemistry, 29(10), 1035-1040.
  • Arkat USA. (2024).
  • SciSpace. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies.
  • Chemos GmbH & Co. KG. (n.d.).
  • Carl ROTH. (2025).
  • Dong, W., et al. (2024). A practical synthesis for the key intermediate of apixaban.
  • BenchChem. (2025).
  • Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone.
  • National Center for Biotechnology Information. (n.d.). Apixaban. In PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 5-bromovalerate. In PubChem Compound Database. Retrieved from [Link]

  • Sahu, S. K., Dubey, B. K., Tripathi, A. C., Koshy, M., & Saraf, S. K. (2013). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry, 13(4), 565–583.
  • National Center for Biotechnology Information. (2023).

Sources

Application Notes and Protocols for the Antimicrobial Evaluation of 1-(2-Bromo-4-chlorophenyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for new drug candidates. The piperidone core is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting diverse biological activities.[1][2][3] This document provides a detailed guide for the comprehensive antimicrobial evaluation of a novel halogenated phenylpiperidone, 1-(2-Bromo-4-chlorophenyl)piperidin-2-one. We present field-proven, step-by-step protocols for foundational antimicrobial assays, including broth microdilution for Minimum Inhibitory Concentration (MIC) determination and agar disk diffusion for assessing zones of inhibition. The causality behind experimental choices is explained, and all protocols are grounded in authoritative standards set forth by the Clinical and Laboratory Standards Institute (CLSI) to ensure data integrity and reproducibility.[4][5][6] This guide is intended to equip researchers with the necessary framework to rigorously assess the antimicrobial potential of this and other novel piperidone-class compounds.

Introduction and Scientific Rationale

The piperidone ring system is a recurring motif in pharmacologically active compounds, valued for its conformational flexibility and synthetic tractability.[3] Various derivatives of piperidin-4-ones, in particular, have been investigated for a wide range of bioactivities, including antiviral, analgesic, and notably, antimicrobial properties.[1] The introduction of halogen atoms, such as bromine and chlorine, onto an aromatic substituent can significantly modulate a compound's lipophilicity, electronic properties, and steric profile. These modifications can enhance membrane permeability and target engagement, often leading to improved antimicrobial potency.

While direct studies on this compound are not extensively reported in public literature, the chemical architecture suggests a strong rationale for its investigation. The lactam moiety within the piperidin-2-one ring, combined with the bulky, electronegative 2-bromo-4-chlorophenyl group, presents a unique structure for potential interaction with bacterial targets. For instance, some amide-containing compounds are known to interfere with bacterial membrane integrity or essential enzymatic processes.[7] Therefore, a systematic evaluation of this compound against a panel of clinically relevant bacteria is a logical and necessary step in the drug discovery pipeline.

The protocols detailed herein are based on globally recognized standards to ensure that the data generated is both reliable and comparable across different laboratories.[4][8]

Foundational Antimicrobial Assays

The initial screening of a novel compound involves determining its ability to inhibit bacterial growth (bacteriostatic activity) or kill the bacteria (bactericidal activity). The following assays are fundamental to this primary evaluation.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The broth microdilution assay is the gold standard for quantifying the in vitro potency of an antimicrobial agent.[9][10] It determines the lowest concentration of the compound that completely inhibits the visible growth of a microorganism after a standardized incubation period.[11][12]

Materials:

  • This compound (Compound X)

  • Dimethyl sulfoxide (DMSO, sterile)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB, sterile)

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Sterile saline or phosphate-buffered saline (PBS)

  • Positive control antibiotic (e.g., Ciprofloxacin, Vancomycin)

Procedure:

  • Preparation of Compound Stock Solution:

    • Accurately weigh a precise amount of Compound X and dissolve it in 100% DMSO to create a high-concentration stock solution (e.g., 12.8 mg/mL). Ensure complete dissolution. Causality: DMSO is a common solvent for non-polar compounds. Preparing a high-concentration stock is crucial for minimizing the final DMSO concentration in the assay, which can have its own inhibitory effects.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This is equivalent to approximately 1-2 x 10⁸ CFU/mL.[11]

    • Within 15 minutes of standardization, dilute this suspension 1:100 in sterile CAMHB. This creates the working inoculum of approximately 1-2 x 10⁶ CFU/mL. The final concentration in the wells will be ~5 x 10⁵ CFU/mL.[10][12] Causality: A standardized inoculum density is critical for the reproducibility of MIC results, as a higher or lower bacterial load can significantly alter the apparent susceptibility.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

    • Prepare an intermediate dilution of the stock solution in CAMHB. Add 200 µL of this solution to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly. Continue this process from well 2 to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (inoculum, no compound).

    • Well 12 will serve as the sterility control (broth only).

  • Inoculation:

    • Add 100 µL of the working bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL. Note: The final concentration of Compound X is now half of the initial concentration in each well.

  • Incubation:

    • Seal the plate (e.g., with an adhesive film) to prevent evaporation.

    • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[12]

  • Result Interpretation:

    • The MIC is defined as the lowest concentration of Compound X at which there is no visible growth (i.e., the well is clear). This can be assessed visually or by reading the optical density (OD) at 600 nm.

BrothMicrodilutionWorkflow cluster_prep Preparation cluster_assay Assay Setup (96-Well Plate) cluster_readout Incubation & Readout Stock Prepare Compound Stock (e.g., 12.8 mg/mL in DMSO) Dilution Perform 2-Fold Serial Dilutions in CAMHB Stock->Dilution Step 1 Inoculum Standardize Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate Wells with Standardized Bacteria Inoculum->Inoculate Step 2 Dilution->Inoculate Step 3 Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate Step 4 ReadMIC Determine MIC: Lowest Concentration with No Visible Growth Incubate->ReadMIC Step 5

Assessment of Antimicrobial Activity via Agar Disk Diffusion

The disk diffusion method is a qualitative or semi-quantitative assay that provides a visual confirmation of antimicrobial activity.[13] A paper disk impregnated with the test compound is placed on an agar surface uniformly inoculated with a test bacterium. The compound diffuses into the agar, and if it is effective, it will inhibit bacterial growth, creating a clear "zone of inhibition" (ZOI).

Materials:

  • This compound (Compound X)

  • Sterile solvent (e.g., DMSO)

  • Mueller-Hinton Agar (MHA) plates (150 mm or 100 mm)

  • Bacterial strains (as in Protocol 2.1)

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Sterile blank paper disks (6 mm diameter)

  • Positive control antibiotic disks (e.g., Ciprofloxacin 5 µg)

  • Calipers or ruler

Procedure:

  • Preparation of Inoculum:

    • Prepare a standardized bacterial inoculum matching a 0.5 McFarland standard as described in Protocol 2.1, step 2.

  • Inoculation of Agar Plate:

    • Within 15 minutes of standardization, dip a sterile cotton swab into the adjusted inoculum.

    • Rotate the swab several times against the inside of the tube above the liquid level to remove excess fluid.

    • Swab the entire surface of the MHA plate uniformly in three directions (rotating the plate approximately 60° after each application) to ensure confluent growth.

    • Allow the plate to dry for 3-5 minutes with the lid slightly ajar.[12] Causality: A uniform, confluent lawn of bacteria is essential for measuring a clear and reproducible zone of inhibition.

  • Preparation and Application of Disks:

    • Prepare a solution of Compound X in a suitable solvent (e.g., DMSO) to a known concentration (e.g., 1 mg/mL).

    • Aseptically apply a precise volume (e.g., 10 µL) of the compound solution onto a sterile blank disk. This would result in a 10 µ g/disk load.

    • Allow the solvent on the disk to evaporate completely in a sterile environment.

    • Using sterile forceps, place the impregnated disk onto the inoculated agar surface. Press gently to ensure complete contact.

    • Similarly, place a positive control antibiotic disk and a blank solvent control disk (with DMSO only) on the plate, ensuring they are spaced far enough apart to prevent overlapping zones.

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.[12]

  • Result Interpretation:

    • Measure the diameter of the zone of complete growth inhibition (including the disk diameter) in millimeters (mm) using calipers or a ruler.

Data Presentation and Interpretation

Clear and standardized data presentation is crucial for comparing the efficacy of novel compounds.[10]

Table 1: Example MIC Data for this compound (Compound X)
MicroorganismGram StainCompound X MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Vancomycin MIC (µg/mL)
S. aureus ATCC 29213Positive80.51
E. faecalis ATCC 29212Positive1612
E. coli ATCC 25922Negative640.015>128
P. aeruginosa ATCC 27853Negative>1280.5>128
Table 2: Example Zone of Inhibition Data for Compound X (10 µ g/disk )
MicroorganismGram StainCompound X ZOI (mm)Ciprofloxacin ZOI (mm)Solvent Control ZOI (mm)
S. aureus ATCC 29213Positive18256
E. faecalis ATCC 29212Positive14226
E. coli ATCC 25922Negative9326
P. aeruginosa ATCC 27853Negative6286

Hypothesized Mechanism of Action and Further Steps

The piperidone scaffold and its derivatives have been associated with various mechanisms of action, including the inhibition of essential enzymes like topoisomerase IIα, which is involved in DNA replication and repair.[14] The presence of the bulky, lipophilic halogenated phenyl group on Compound X may facilitate its passage through the bacterial cell membrane. Once inside, the lactam ring could potentially act as a Michael acceptor or interact with nucleophilic residues in the active site of critical bacterial enzymes, leading to their inactivation.

MechanismHypothesis cluster_cell Bacterial Cell CompoundX Compound X (this compound) Membrane Cell Membrane (Lipid Bilayer) CompoundX->Membrane Penetration (facilitated by lipophilicity) Enzyme Essential Bacterial Enzyme (e.g., Topoisomerase) Membrane->Enzyme Intracellular Accumulation DNA DNA Replication & Transcription Enzyme->DNA Normal Function Death Inhibition of Growth & Cell Death Enzyme->Death Inhibition of Enzyme (Hypothesized Interaction) DNA->Death Process Disruption

Next Steps:

  • Minimum Bactericidal Concentration (MBC) Assay: To determine if the compound is bactericidal, subculture the contents of the clear wells from the MIC assay onto antibiotic-free agar. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.[9]

  • Time-Kill Kinetic Assays: These assays provide a dynamic view of antimicrobial activity over time, helping to distinguish between bacteriostatic and bactericidal effects more clearly.[13]

  • Cytotoxicity Assays: Evaluate the compound's toxicity against mammalian cell lines to determine its therapeutic index.[11]

References

  • Khan, D. D. A., & Siraj, S. (2023). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Cellular and Infection Microbiology, 13, 1243981. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • Chew, S. C., & Cheah, Y. K. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon, 10(7), e28881. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (n.d.). Antibacterial Susceptibility Test Interpretive Criteria. Retrieved from [Link]

  • Humphries, R. M., et al. (2020). The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. Journal of Clinical Microbiology, 58(3), e01864-19. Retrieved from [Link]

  • Al-Warhi, T., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances, 12(48), 31227-31260. Retrieved from [Link]

  • Al-Salman, H. N. K., et al. (2019). Antimicrobial Activity of the Compound 2-Piperidinone, N-[4-Bromo-n-butyl]- Extracted from Pomegranate Peels. ResearchGate. Retrieved from [Link]

  • Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1). Retrieved from [Link]

  • Rivera-Yañez, N., et al. (2022). Antimicrobial Activity of N-Methyl 4-Piperidone-Derived Monoketone Curcuminoids Against Cariogenic Bacteria. Molecules, 27(21), 7247. Retrieved from [Link]

  • Ntshanka, N. S., et al. (2015). Antimicrobial and antioxidant activities of piperidine derivatives. African Journal of Pharmacy and Pharmacology, 9(29), 706-714. Retrieved from [Link]

  • Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. Retrieved from [Link]

Sources

Application Notes and Protocols: Investigating 1-(2-Bromo-4-chlorophenyl)piperidin-2-one as a DPP-4 Inhibitor Candidate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Dipeptidyl peptidase-4 (DPP-4), also known as CD26, is a serine exopeptidase that plays a critical role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] Inhibition of DPP-4 is a validated therapeutic strategy for the management of type 2 diabetes mellitus (T2DM), with several "gliptin" drugs on the market.[2] This document provides a comprehensive guide for the synthesis and evaluation of a novel candidate molecule, 1-(2-bromo-4-chlorophenyl)piperidin-2-one, as a potential DPP-4 inhibitor. We outline a strategic workflow encompassing chemical synthesis, in silico molecular docking, a primary in vitro enzymatic assay, and a secondary cell-based functional assay. These protocols are designed to provide researchers with a robust framework for identifying and characterizing new DPP-4 inhibitor scaffolds.

Introduction: The Rationale for Novel DPP-4 Inhibitors

The incretin hormones GLP-1 and GIP are released from the gut following food intake and potentiate glucose-dependent insulin secretion from pancreatic β-cells.[3] DPP-4 rapidly degrades these hormones, limiting their insulinotropic effects. By inhibiting DPP-4, the active levels of GLP-1 and GIP are prolonged, leading to enhanced insulin release and suppressed glucagon secretion, thereby improving glycemic control.[4]

While existing DPP-4 inhibitors are effective, the exploration of novel chemical scaffolds is crucial for developing next-generation therapeutics with potentially improved potency, selectivity, pharmacokinetic profiles, or fewer side effects. The this compound structure represents a departure from many established gliptin chemotypes and thus warrants investigation. This guide provides the necessary protocols to assess its potential as a DPP-4 inhibitor.

Synthesis of this compound

The target compound features an N-aryl lactam, a common motif in medicinal chemistry. A highly efficient method for the formation of such C-N bonds is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.[5][6] This approach offers broad substrate scope and functional group tolerance, making it ideal for synthesizing libraries of analogues for structure-activity relationship (SAR) studies.

Proposed Synthetic Protocol: Buchwald-Hartwig Amination

This protocol describes the coupling of piperidin-2-one with 1-bromo-2-iodo-5-chlorobenzene.

Reagents and Materials:

  • Piperidin-2-one

  • 1-Bromo-2-iodo-5-chlorobenzene (or 2,5-dibromo-chlorobenzene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • X-Phos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene

  • Standard laboratory glassware, inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add piperidin-2-one (1.0 eq), 1-bromo-2-iodo-5-chlorobenzene (1.1 eq), cesium carbonate (2.0 eq), Pd(OAc)₂ (0.05 eq), and X-Phos (0.10 eq).

  • Evacuate and backfill the flask with an inert gas (Argon) three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove inorganic salts and the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield this compound.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

cluster_reactants Reactants Piperidinone Piperidin-2-one Reagents Pd(OAc)₂, X-Phos Cs₂CO₃, Toluene, 110 °C Piperidinone->Reagents ArylHalide 1-Bromo-2-iodo-5-chlorobenzene ArylHalide->Reagents Product This compound Reagents->Product Buchwald-Hartwig Amination

Caption: Proposed synthesis of the target compound via Buchwald-Hartwig amination.

Experimental Investigation Workflow

A tiered approach is recommended to efficiently evaluate the compound's potential. This workflow begins with computational predictions, followed by biochemical validation and finally, assessment in a cellular environment.

start Synthesis of This compound docking Step 1: In Silico Molecular Docking start->docking invitro Step 2: In Vitro Enzymatic Assay docking->invitro Predicts Binding? ic50 Determine IC₅₀ Value invitro->ic50 cellbased Step 3: Cell-Based Activity Assay ic50->cellbased Potent Inhibition? conclusion Evaluate Potential & Plan Next Steps cellbased->conclusion Cellular Activity?

Caption: A strategic workflow for evaluating the DPP-4 inhibitor candidate.

In Silico Analysis: Molecular Docking

Rationale: Molecular docking predicts the binding affinity and orientation of a ligand within the active site of a target protein. It is a cost-effective initial screen to prioritize compounds. The crystal structure of human DPP-4 is well-characterized, providing a high-quality model for these studies.[7][8]

Protocol:

  • Protein Preparation:

    • Obtain the crystal structure of human DPP-4 from the Protein Data Bank (PDB). Recommended PDB IDs include 1NU6 or 2ONC.[7][8]

    • Prepare the protein using software like AutoDock Tools or Schrödinger's Protein Preparation Wizard. This involves removing water molecules, adding hydrogen atoms, and assigning correct bond orders and charges.

    • Define the binding site based on the co-crystallized ligand or known active site residues (e.g., the catalytic triad Ser630, Asp708, His740).[9]

  • Ligand Preparation:

    • Generate a 3D structure of this compound.

    • Perform energy minimization using a suitable force field (e.g., MMFF94).

    • Assign appropriate charges and atom types.

  • Docking Simulation:

    • Use docking software such as AutoDock Vina or Glide.

    • Perform the docking simulation, allowing for flexible ligand conformations.

    • Generate a set of possible binding poses.

  • Analysis:

    • Analyze the predicted binding poses and their corresponding docking scores (binding energies). A lower binding energy suggests a more favorable interaction.

    • Visualize the top-ranked pose to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) with active site residues. Compare these interactions with those of known inhibitors like sitagliptin or alogliptin.[2][10]

In Vitro Enzymatic Inhibition Assay

Rationale: This primary assay directly measures the ability of the compound to inhibit the enzymatic activity of purified DPP-4. A common method is a fluorescence-based assay that uses a synthetic substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC).[11] DPP-4 cleaves this substrate, releasing the highly fluorescent AMC molecule. An inhibitor will reduce the rate of AMC release.

Protocol (based on commercially available kits): [11][12][13]

  • Reagent Preparation:

    • DPP-4 Assay Buffer: Prepare as per the kit manufacturer's instructions (typically a Tris-HCl buffer at pH 7.5-8.0).

    • DPP-4 Enzyme: Dilute recombinant human DPP-4 enzyme to the working concentration in cold assay buffer. Keep on ice.

    • DPP-4 Substrate (Gly-Pro-AMC): Dilute the substrate stock solution in assay buffer. Protect from light.

    • Test Compound: Prepare a stock solution (e.g., 10 mM in DMSO) of this compound. Create a series of dilutions in assay buffer to test a range of concentrations (e.g., 0.1 nM to 100 µM).

    • Positive Control: Use a known DPP-4 inhibitor like Sitagliptin at its approximate IC₅₀ concentration.

  • Assay Procedure (96-well plate format):

    • Add assay buffer to all wells.

    • Blank Wells: Add buffer only (no enzyme, no inhibitor).

    • Vehicle Control Wells (100% Activity): Add DPP-4 enzyme and an equivalent volume of DMSO as used for the test compound.

    • Positive Control Wells: Add DPP-4 enzyme and the Sitagliptin solution.

    • Test Compound Wells: Add DPP-4 enzyme and the various dilutions of the test compound.

    • Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the DPP-4 substrate solution to all wells except the blank.

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) kinetically over 30-60 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope of fluorescence vs. time) for each well.

    • Subtract the slope of the blank wells from all other wells.

    • Calculate the percent inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Rate_inhibitor / Rate_vehicle)] x 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

Cell-Based DPP-4 Activity Assay

Rationale: This secondary assay assesses the compound's ability to inhibit DPP-4 on the surface of intact cells. This provides a more physiologically relevant system, offering insights into cell permeability and activity in the presence of other cellular components. Human cell lines like Caco-2 or HEK293, which endogenously express DPP-4, are suitable for this purpose.[14][15]

Protocol:

  • Cell Culture:

    • Culture Caco-2 cells in appropriate media (e.g., DMEM with 10% FBS) until they reach 80-90% confluency in a 96-well plate.

  • Compound Treatment:

    • Wash the cells gently with a serum-free medium or PBS.

    • Add fresh serum-free medium containing various concentrations of the test compound, a positive control (Sitagliptin), and a vehicle control (DMSO).

    • Incubate the plate at 37°C for 1-2 hours.

  • DPP-4 Activity Measurement:

    • Add a cell-permeable fluorogenic DPP-4 substrate (e.g., Gly-Pro-AMC) to each well.

    • Incubate at 37°C for 30-60 minutes, protected from light.

  • Fluorescence Reading and Data Analysis:

    • Measure the fluorescence in each well using a microplate reader (Ex: ~360 nm, Em: ~460 nm).

    • Calculate the percent inhibition and determine the cellular IC₅₀ value as described in the enzymatic assay protocol (Section 3.2).

Data Presentation and Interpretation

Hypothetical results are presented below for illustrative purposes.

Table 1: Molecular Docking and In Vitro Inhibition Data

CompoundPredicted Binding Energy (kcal/mol)In Vitro IC₅₀ (nM)
Sitagliptin (Reference) -9.819
This compound -8.5150

Interpretation: The hypothetical docking score suggests favorable binding, albeit weaker than the reference compound Sitagliptin. The in vitro IC₅₀ value of 150 nM indicates that the compound is a potent inhibitor of DPP-4, making it a promising candidate for further investigation and optimization.

The Incretin Signaling Pathway

Understanding the mechanism of action requires knowledge of the underlying signaling pathway. DPP-4 inhibition directly impacts the incretin system.

Food Food Intake Gut Gut L & K Cells Food->Gut stimulates Incretins Active Incretins (GLP-1, GIP) Gut->Incretins release Pancreas Pancreatic β-cells Incretins->Pancreas act on DPP4 DPP-4 Enzyme Incretins->DPP4 are substrates for Insulin ↑ Insulin Secretion (Glucose-dependent) Pancreas->Insulin Glucose ↓ Blood Glucose Insulin->Glucose Inactive Inactive Metabolites DPP4->Inactive degrades to Inhibitor DPP-4 Inhibitor (e.g., Candidate Compound) Inhibitor->DPP4 blocks

Caption: The incretin signaling pathway and the site of action for DPP-4 inhibitors.

Conclusion

This application note provides a structured and scientifically grounded framework for the investigation of this compound as a novel DPP-4 inhibitor. The outlined workflow, from a plausible chemical synthesis to a multi-tiered screening cascade, enables a thorough evaluation of the compound's potential. The hypothetical data presented suggests that this scaffold could exhibit potent DPP-4 inhibitory activity. Successful validation through these protocols would justify further preclinical development, including selectivity profiling against other dipeptidyl peptidases (e.g., DPP-8, DPP-9), pharmacokinetic studies, and in vivo efficacy testing in animal models of T2DM.

References

  • Sahu, R., et al. (n.d.). Substrate specificity of DPP-4, an amino peptidase called... ResearchGate. [Link]

  • Drucker, D. J., & Nauck, M. A. (2006). Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes. Frontiers in Endocrinology. [Link]

  • Finan, B., et al. (2016). Mechanisms of action of incretin receptor based dual- and tri-agonists in pancreatic islets. AJP Endocrinology and Metabolism. [Link]

  • Rojas, D., et al. (n.d.). Catalytic active site residues and substrate specificity of amino peptidase DPP4... ResearchGate. [Link]

  • Wikipedia. (2024). Dipeptidyl peptidase-4. [Link]

  • Pabreja, K., et al. (2020). DPP-4 Cleaves α/β-Peptide Bonds: Substrate Specificity and Half-Lives. ChemBioChem. [Link]

  • Ip, W., & Shao, W. (2012). The role of the Wnt signaling pathway in incretin hormone production and function. Vitamins and Hormones. [Link]

  • Cornell, S. (2010). Role of the incretin pathway in the pathogenesis of type 2 diabetes mellitus. The American Journal of Managed Care. [Link]

  • Reimann, F., & Gribble, F. M. (2013). Molecular mechanisms of incretin hormone secretion. Journal of Molecular Endocrinology. [Link]

  • RCSB PDB. (2008). 2ONC: Crystal structure of human DPP-4. [Link]

  • L-G, A., et al. (2018). Detour Ahead: Incretin Hormone Signaling Alters Its Intracellular Path as β-Cell Failure Progresses During Diabetes. Frontiers in Endocrinology. [Link]

  • RCSB PDB. (2003). 1NU6: Crystal structure of human Dipeptidyl Peptidase IV (DPP-IV). [Link]

  • RCSB PDB. (2018). 5YP2: Crystal structure of dipeptidyl peptidase IV (DPP IV) with DPP4 inhibitor from Pseudoxanthomonas mexicana WO24. [Link]

  • Al-masoudi, N. A., et al. (2024). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. International Journal of Molecular Sciences. [Link]

  • Aytac, J., & Vora, A. (n.d.). Crystal structure of human dipeptidyl peptidase 4 (DPP4) and bovine... ResearchGate. [Link]

  • ResearchGate. (n.d.). Structure of dipeptidyl-peptidase-4 inhibitors. [Link]

  • ResearchGate. (n.d.). Assembling examples of N-alkylated and N-arylated 4-aryl-2-piperidones. [Link]

  • Sharma, S., et al. (2023). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Pharmaceuticals. [Link]

  • ResearchGate. (2015). An Improved Synthesis of N-Aryl and N-Heteroaryl Substituted Piperidones. [Link]

  • Wikipedia. (2024). Discovery and development of dipeptidyl peptidase-4 inhibitors. [Link]

  • Gopishetty, S., et al. (2009). A Facile Synthesis of N-Aryl Substituted Piperidones. Semantic Scholar. [Link]

  • Ma'ayan Lab. (n.d.). DPP4 Gene. [Link]

  • Al-masoudi, N. A., et al. (2024). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Brieflands. [Link]

  • Wang, Q., et al. (2020). Dipeptidyl peptidase-4 and GLP-1 interplay in STC-1 and GLUTag cell lines. Peptides. [Link]

  • Elabscience. (n.d.). Dipeptidyl Peptidase IV (DPP4) Inhibitor Screening Assay Kit. [Link]

  • Wang, Y., et al. (2023). Construction and validation of a method for detecting DPP-IV activity and tissue distribution in C57 mice based on a fluorescent probe. RSC Publishing. [Link]

  • The Human Protein Atlas. (n.d.). Cell line - DPP4. [Link]

  • Bi, F., et al. (2001). A Convenient Synthesis to N-Aryl-Substituted 4-Piperidones. Organic Letters. [Link]

  • BPS Bioscience. (n.d.). DPP4 Assay Kit. [Link]

  • Wikipedia. (2024). Buchwald–Hartwig amination. [Link]

  • ResearchGate. (2007). Buchwald—Hartwig Amination of β-Chloroacroleins by Lactams and Heteroarylamines. [Link]

  • Creative Biogene. (n.d.). dipeptidyl peptidase 4. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Enz N, V. T., et al. (2021). CD26/DPP-4: Type 2 Diabetes Drug Target with Potential Influence on Cancer Biology. International Journal of Molecular Sciences. [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]

  • Bakulina, O., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2-Bromo-4-chlorophenyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(2-Bromo-4-chlorophenyl)piperidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this N-arylation reaction. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols based on established palladium- and copper-catalyzed cross-coupling methodologies. Our goal is to provide you with the expertise and practical insights needed to optimize your reaction yield and purity.

Introduction to the Synthesis

The synthesis of this compound involves the formation of a C-N bond between the nitrogen atom of piperidin-2-one and the C1 position of 1,2-dibromo-4-chlorobenzene or a related aryl halide. The primary challenges in this synthesis arise from the steric hindrance imposed by the ortho-bromo substituent and the potential for competing side reactions. The two most prominent and effective methods for this transformation are the Buchwald-Hartwig amination and the Ullmann condensation. This guide will cover both approaches, offering solutions to common problems encountered during these reactions.

Troubleshooting Guide: Low Yield and Side Product Formation

This section addresses the most common issues encountered during the synthesis of this compound.

Scenario 1: Low to No Product Yield

Question: I am attempting the Buchwald-Hartwig amination of piperidin-2-one with 1,2-dibromo-4-chlorobenzene and observing very low conversion of my starting materials. What are the likely causes and how can I improve the yield?

Answer:

Low or no yield in a Buchwald-Hartwig reaction is a frequent challenge, often stemming from suboptimal reaction conditions. Here’s a breakdown of potential causes and their solutions:

  • Inactive Catalyst: The active Pd(0) species is essential for the catalytic cycle to begin. If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it may not be efficiently reduced to Pd(0).

    • Solution: Switch to a more reliable, air-stable precatalyst like a palladacycle (e.g., G3 or G4 precatalysts) that readily forms the active Pd(0) species.[1] Alternatively, ensure your reaction conditions facilitate the reduction of Pd(II). This can be aided by the phosphine ligand or the amine itself.[2]

  • Inappropriate Ligand Choice: The ligand is critical for stabilizing the palladium catalyst and facilitating both oxidative addition and reductive elimination. For a sterically hindered substrate like 1,2-dibromo-4-chlorobenzene, the choice of a bulky, electron-rich phosphine ligand is paramount.

    • Solution: Employ bulky biaryl phosphine ligands. For secondary cyclic amides like piperidin-2-one, ligands such as XPhos , RuPhos , or BrettPhos are excellent starting points.[1] These ligands have been shown to be effective for challenging couplings involving sterically demanding substrates.[3] A ligand screening is often the most effective approach to identify the optimal choice for your specific substrate combination.

  • Incorrect Base Selection: The base plays a crucial role in deprotonating the lactam, but an unsuitable base can lead to side reactions or poor reactivity.

    • Solution: Strong, non-nucleophilic bases are generally preferred. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are common choices.[4][5] If your substrate is sensitive to strong bases, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, though this may require higher reaction temperatures.[2]

  • Solvent and Temperature Issues: The solvent must be anhydrous and capable of solubilizing the reactants. The reaction temperature needs to be high enough to overcome the activation energy barrier, especially for less reactive aryl bromides.

    • Solution: Toluene and dioxane are the most common solvents for Buchwald-Hartwig aminations.[2] Ensure they are thoroughly dried and degassed before use. Typical reaction temperatures range from 80-120 °C.[4][6] If you observe low conversion at a lower temperature, incrementally increasing the temperature may improve the yield. Microwave-assisted heating can also be a powerful tool to accelerate the reaction and improve yields.[3]

Scenario 2: Formation of Hydrodehalogenation Byproduct

Question: My reaction is producing a significant amount of 1-bromo-3-chlorobenzene instead of the desired product. How can I suppress this hydrodehalogenation side reaction?

Answer:

Hydrodehalogenation, where the aryl halide is reduced to the corresponding arene, is a common side reaction in palladium-catalyzed couplings. It can occur through various pathways, including β-hydride elimination from the palladium-amide complex.

  • Ligand Modification: The ligand structure can influence the rate of reductive elimination versus side reactions.

    • Solution: Switching to a different bulky phosphine ligand can sometimes alter the geometry of the palladium complex in a way that favors the desired C-N bond formation over hydrodehalogenation. Experiment with ligands like tBuXPhos or Josiphos-type ligands .

  • Base and Solvent Effects: The choice of base and solvent can impact the prevalence of this side reaction.

    • Solution: In some cases, using a weaker base like K₃PO₄ can minimize hydrodehalogenation, although it might require higher temperatures. The solvent can also play a role; if you are using toluene, consider switching to dioxane or vice-versa to see if it affects the product distribution.

Frequently Asked Questions (FAQs)

Q1: Should I use the Buchwald-Hartwig amination or the Ullmann condensation for my synthesis?

A1: Both methods are viable for N-arylation. The Buchwald-Hartwig amination is generally preferred due to its broader substrate scope, milder reaction conditions, and higher functional group tolerance.[3] It typically employs a palladium catalyst with a phosphine ligand. The Ullmann condensation , a copper-catalyzed reaction, is a more classical method and often requires higher temperatures and polar aprotic solvents like DMF or NMP.[7] However, modern Ullmann protocols with improved ligands can also be very effective and may be more cost-effective due to the use of copper instead of palladium.[8] For a sterically hindered substrate, the extensive ligand development in Buchwald-Hartwig chemistry often provides more options for optimization.

Q2: My starting aryl halide is 1,2-dibromo-4-chlorobenzene. Will the reaction be selective for the bromine at the 2-position?

A2: In palladium-catalyzed cross-coupling reactions, the general order of reactivity for halogens is I > Br > Cl. Therefore, the oxidative addition of the palladium catalyst is expected to occur preferentially at one of the C-Br bonds over the C-Cl bond. Between the two bromine atoms, the one at the 2-position is more sterically hindered. While this might slightly disfavor reaction at this site, electronic factors can also play a role. It is likely that you will get a mixture of products where the piperidin-2-one has coupled at either the 1- or 2-position of the aryl halide. Careful optimization of the ligand and reaction conditions may be required to achieve regioselectivity. In some cases, a less sterically demanding ligand might favor reaction at the more hindered position.

Q3: How do I properly set up a Buchwald-Hartwig reaction to ensure it is successful?

A3: Success in Buchwald-Hartwig amination relies heavily on maintaining an inert atmosphere and using anhydrous reagents and solvents.

  • Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen. Therefore, the reaction should be set up in a glovebox or using Schlenk line techniques under an inert atmosphere of argon or nitrogen.

  • Dry Reagents and Solvents: Water can deactivate the catalyst and interfere with the base. Use oven-dried glassware. Solvents should be purchased as anhydrous or distilled from an appropriate drying agent. Solid reagents should be dried in a vacuum oven if necessary.

  • Degassing: Solvents should be degassed prior to use to remove dissolved oxygen. This can be done by bubbling an inert gas through the solvent for 20-30 minutes or by the freeze-pump-thaw method.

Q4: What is a general experimental protocol I can start with for the Buchwald-Hartwig synthesis of this compound?

A4: The following is a general starting protocol that should be optimized for your specific setup.

Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination (General Procedure)

This protocol is a starting point and may require optimization of the ligand, base, and temperature.

Materials:

  • 1,2-Dibromo-4-chlorobenzene (1.0 equiv)

  • Piperidin-2-one (1.2 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • Ligand (if not using a precatalyst, e.g., XPhos, 2.4 mol%)

  • Base (e.g., Sodium tert-butoxide, 1.5 equiv)

  • Anhydrous, degassed toluene (5-10 mL per mmol of aryl halide)

Procedure:

  • In a glovebox or under an inert atmosphere, add the 1,2-dibromo-4-chlorobenzene, piperidin-2-one, palladium precatalyst, and base to an oven-dried reaction vessel equipped with a magnetic stir bar.

  • Add the anhydrous, degassed toluene to the vessel.

  • Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Ullmann Condensation (General Procedure)

This protocol uses a copper catalyst and typically requires higher temperatures.

Materials:

  • 1,2-Dibromo-4-chlorobenzene (1.0 equiv)

  • Piperidin-2-one (1.5 equiv)

  • Copper(I) iodide (CuI, 10 mol%)

  • Ligand (e.g., L-proline or N,N'-dimethylethylenediamine, 20 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., DMF or DMSO, 5-10 mL per mmol of aryl halide)

Procedure:

  • To an oven-dried reaction vessel, add CuI, the ligand, and the base.

  • Evacuate and backfill the vessel with an inert gas.

  • Add the 1,2-dibromo-4-chlorobenzene, piperidin-2-one, and the anhydrous, degassed solvent.

  • Heat the reaction mixture to 120-150 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Data Presentation

ParameterBuchwald-Hartwig AminationUllmann Condensation
Catalyst Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃, Palladacycles)Copper (e.g., CuI, Cu₂O, Cu powder)
Ligand Bulky, electron-rich phosphines (e.g., XPhos, RuPhos)Diamines, amino acids (e.g., L-proline)
Base Strong, non-nucleophilic (e.g., NaOtBu, LHMDS)Inorganic bases (e.g., K₂CO₃, K₃PO₄)
Solvent Aprotic, non-polar (e.g., Toluene, Dioxane)Polar aprotic (e.g., DMF, DMSO, NMP)
Temperature 80-120 °C100-210 °C
Advantages Milder conditions, broader scope, high yieldsLower cost catalyst, alternative for Pd-sensitive substrates
Disadvantages Cost of Pd and ligands, sensitivity to air and moistureHarsh conditions, often lower yields, potential for side reactions

Visualizations

Buchwald_Hartwig_Cycle cluster_reactants Reactants Pd0 LPd(0) OxAdd Oxidative Addition Complex Pd0->OxAdd AmideComplex Palladium Amide Complex OxAdd->AmideComplex + Amine - HX Product Ar-NR'R'' AmideComplex->Product Reductive Elimination Catalyst LPd(0) AmideComplex->Catalyst ArX Ar-X ArX->Pd0 Oxidative Addition Amine H-NR'R'' Amine->OxAdd Base Base Base->OxAdd Troubleshooting_Workflow Start Low Yield in N-Arylation CheckCatalyst Is the catalyst active and appropriate? Start->CheckCatalyst CheckLigand Is the ligand suitable for the sterically hindered substrate? CheckCatalyst->CheckLigand Yes SolutionCatalyst Switch to a more active precatalyst (e.g., G3/G4 palladacycle). CheckCatalyst->SolutionCatalyst No CheckBase Is the base strength and type correct? CheckLigand->CheckBase Yes SolutionLigand Screen bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos). CheckLigand->SolutionLigand No CheckConditions Are the temperature and solvent optimized? CheckBase->CheckConditions Yes SolutionBase Try a stronger base (NaOtBu, LHMDS) or a weaker base at higher temperature (K3PO4). CheckBase->SolutionBase No SolutionConditions Ensure anhydrous/degassed solvent. Increase temperature incrementally. CheckConditions->SolutionConditions No Success Improved Yield SolutionCatalyst->Success SolutionLigand->Success SolutionBase->Success SolutionConditions->Success

Caption: Troubleshooting workflow for low reaction yield.

References

Sources

Technical Support Center: Purification of Crude 1-(2-Bromo-4-chlorophenyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges in the purification of crude 1-(2-Bromo-4-chlorophenyl)piperidin-2-one (CAS: 1255574-59-4). As a key intermediate in various synthetic pathways, its purity is paramount for the success of subsequent reactions and the integrity of final compounds. This document is structured in a question-and-answer format to directly address common issues and provide robust, field-proven solutions.

Section 1: Understanding the Impurity Profile

Before attempting any purification, it is crucial to understand the potential impurities that may be present in your crude material. The primary synthetic route to N-aryl lactams like this compound is often a copper-catalyzed cross-coupling reaction, such as the Ullmann condensation or a related Buchwald-Hartwig amination[1][2][3].

Q: What are the most likely impurities in my crude this compound?

A: The impurity profile is dictated by the synthetic route. Assuming a copper-catalyzed N-arylation of piperidin-2-one with a di-halo-aryl precursor (e.g., 1-bromo-4-chloro-2-iodobenzene), you should anticipate the following:

  • Unreacted Starting Materials: Residual piperidin-2-one and the aryl halide starting material. Piperidin-2-one is quite polar and often water-soluble, while the aryl halide is non-polar.

  • Catalyst Residues: Copper salts (e.g., CuI) and ligands used in the coupling reaction. These are often metallic and can sometimes be removed with an aqueous workup (e.g., washing with an ammonium hydroxide solution) or by filtration through a plug of Celite or silica.

  • Homocoupled Byproducts: Symmetrical biaryl compounds formed by the coupling of two molecules of the aryl halide starting material. These are typically very non-polar.

  • Side-Reaction Products: Incomplete reactions or side reactions can lead to partially reacted intermediates. For instance, if the reaction is not driven to completion, you may have significant starting materials remaining[4].

  • Solvent and Base Residues: High-boiling point solvents like DMF or NMP and inorganic bases (e.g., K₂CO₃, Cs₂CO₃) are common in Ullmann-type reactions[1][5].

Section 2: Troubleshooting Guide for Purification

This section addresses specific problems you may encounter during the purification process. The first step in any purification strategy is a preliminary analysis of the crude product by Thin-Layer Chromatography (TLC) to visualize the number and polarity of the impurities.

Recrystallization Issues

Recrystallization is the preferred method for crystalline solids with relatively high purity (>90%), as it is often faster and more scalable than chromatography. The core principle is to dissolve the impure solid in a minimum amount of a hot solvent and allow it to cool slowly, whereupon the desired compound crystallizes, leaving impurities behind in the solution[6].

Q: I've chosen a solvent, but my compound won't crystallize upon cooling. What's wrong?

A: This is a common issue that typically points to one of three causes:

  • Excess Solvent: You may have used too much solvent, resulting in a solution that is not saturated upon cooling. Solution: Gently boil off a portion of the solvent to concentrate the solution and try cooling again[7].

  • Wrong Solvent Choice: The ideal solvent dissolves the compound when hot but poorly when cold[6][7]. If solubility is still high at room temperature, the solvent is "too good." Solution: Add a miscible "anti-solvent" (one in which your compound is insoluble) dropwise to the hot solution until it just becomes cloudy, then add a drop or two of the first solvent to clarify and allow it to cool. This is the two-solvent method[6].

  • Inhibition by Impurities: Oily or tarry impurities can sometimes prevent crystal lattice formation. Solution: If the issue persists, column chromatography is the recommended next step to remove these problematic impurities.

Q: My yield is very low after recrystallization. How can I improve it?

A: A low yield indicates that a significant amount of your product remained dissolved in the mother liquor.

  • Optimize the Solvent: Your solvent may be too effective, even at low temperatures. Experiment with different solvents or solvent pairs[8]. For aryl lactams, common solvents include ethanol, isopropanol, ethyl acetate, or mixtures with hexanes[9][10]. A patent for a related compound, 1-(4-bromophenyl)piperidine, specifies a dichloromethane/n-heptane mixture for recrystallization, which may be a good starting point[11].

  • Cool Thoroughly: Ensure the solution has been cooled sufficiently. After cooling to room temperature, placing the flask in an ice bath for 30-60 minutes can significantly increase crystal formation[7]. Do not rush the initial cooling, as slow crystal growth leads to higher purity[7].

Column Chromatography Issues

For oily products, complex mixtures, or when recrystallization fails, flash column chromatography is the most powerful purification technique[12][13]. Success hinges on selecting the correct stationary phase (silica gel is most common) and mobile phase (eluent).

Q: How do I select the right solvent system for my column?

A: The ideal eluent is determined by running analytical TLC plates.

  • Dissolve a small amount of your crude material in a solvent like dichloromethane or ethyl acetate.

  • Spot the solution on several TLC plates.

  • Run the plates in different solvent systems (e.g., varying ratios of ethyl acetate/hexanes).

  • The goal is to find a system where the desired product has a Retention Factor (Rf) of approximately 0.2 - 0.3 [14]. This Rf value generally ensures good separation from impurities and a reasonable elution time from the column.

Table 1: Example TLC Screening for Eluent Selection
Solvent System (EtOAc/Hexane) Product Rf Value
10% EtOAc / 90% Hexane0.10
20% EtOAc / 80% Hexane0.25
30% EtOAc / 70% Hexane0.45
50% EtOAc / 50% Hexane0.70

Q: My separation on the column is poor; the fractions are all mixed.

A: Poor resolution during column chromatography can stem from several factors:

  • Improper Column Packing: Air bubbles or channels in the silica gel lead to uneven solvent flow and broad bands. Always pack the column as a uniform slurry[12][14].

  • Overloading: The amount of crude material should be appropriate for the column size. A general rule is to use 20-50 times the weight of silica gel to the weight of the crude sample[12].

  • Incorrect Sample Loading: The sample should be applied to the column in the most concentrated form possible to create a narrow starting band. Dry loading, where the crude product is adsorbed onto a small amount of silica gel before being added to the column, is highly recommended, especially for samples that are not very soluble in the eluent[14].

  • Eluent Polarity: If separation is poor, the eluent may be too polar, causing all compounds to move too quickly[13]. Try a less polar (shallower gradient) solvent system.

Section 3: Standard Operating Procedures (SOPs)

SOP 1: Purification by Recrystallization
  • Solvent Selection: Test solubility of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane) to find one that dissolves the solid when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent dropwise while heating and swirling until the solid just dissolves[7].

  • Hot Filtration (if needed): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling & Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask. Once at room temperature, cool further in an ice bath to maximize yield.

  • Collection: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

SOP 2: Purification by Flash Column Chromatography
  • Eluent Selection: As described above, use TLC to determine an optimal solvent system (e.g., 20% Ethyl Acetate in Hexane) that gives the product an Rf of ~0.2-0.3[14].

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of a glass column. Add a thin layer of sand.

    • In a beaker, prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column, tapping the sides gently to dislodge air bubbles and ensure even packing.

    • Add another layer of sand on top of the silica bed to prevent disturbance[14].

  • Sample Loading (Dry Loading Method):

    • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (approx. 1-2 times the weight of the crude product) and evaporate the solvent completely using a rotary evaporator to get a dry, free-flowing powder.

    • Carefully add this powder to the top of the prepared column[14].

  • Elution: Carefully add the eluent to the column. Apply gentle pressure with air or nitrogen to achieve a steady flow. Collect the eluting solvent in fractions (e.g., in test tubes).

  • Analysis: Monitor the composition of the collected fractions using TLC.

  • Isolation: Combine the fractions that contain the pure product and remove the solvent under reduced pressure.

Section 4: Visual Guides & Data

Diagram 1: Purification Method Selection

This decision tree can help you choose the most efficient purification strategy based on the characteristics of your crude product.

PurificationChoice Start Crude Product Analysis (TLC, NMR) IsCrystalline Is the product >90% pure and a crystalline solid? Start->IsCrystalline Recrystallize Attempt Recrystallization IsCrystalline->Recrystallize Yes Chromatography Perform Column Chromatography IsCrystalline->Chromatography No (Oily or <90% pure) Success Purity Confirmed? Recrystallize->Success FinalProduct Pure Product Chromatography->FinalProduct Fractions are pure Success->Chromatography No Success->FinalProduct Yes Reassess Reassess Purification Strategy (e.g., different column/solvents)

Caption: Decision tree for selecting a purification method.

Diagram 2: Flash Column Chromatography Workflow

This diagram outlines the key steps involved in performing a successful flash column chromatography purification.

ColumnWorkflow A 1. Select Eluent (via TLC, Rf ≈ 0.25) B 2. Prepare Column (Slurry Pack Silica Gel) A->B C 3. Load Sample (Dry Loading Preferred) B->C D 4. Elute Column (Apply Gentle Pressure) C->D E 5. Collect Fractions D->E F 6. Analyze Fractions (via TLC) E->F G 7. Combine Pure Fractions F->G H 8. Evaporate Solvent (Rotary Evaporator) G->H I Pure Product H->I

Caption: Standard workflow for flash column chromatography.

Section 5: Final Purity Assessment & FAQs

Q: How do I confirm the purity of my final product?

A: A combination of techniques is necessary for definitive confirmation:

  • TLC: The purified product should appear as a single spot (co-spotted with the starting material to confirm it is not unreacted starting material).

  • NMR Spectroscopy (¹H and ¹³C): The NMR spectrum should show peaks corresponding to the desired structure and be free of peaks from impurities.

  • HPLC/LC-MS: This provides a quantitative measure of purity, which should typically be >98% for use in further synthetic steps.

  • Melting Point: A sharp melting point range that is consistent with literature values indicates high purity.

Q: What is the general stability and storage recommendation for this compound?

A: N-aryl lactams are generally stable crystalline solids[15][16]. However, as a halogenated aromatic compound, it is best stored in a tightly sealed container in a cool, dry, and dark place to prevent potential long-term degradation. Always handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

References

  • BenchChem. (2025).
  • Google P
  • University of Colorado Boulder, Department of Chemistry.
  • UCLA Chem 30BL.
  • Thiol Reactivity of N-Aryl α-Methylene-γ-lactams: Influence of the Guaianolide Structure.
  • University of Colorado Boulder, Department of Chemistry. (n.d.).
  • Wikipedia. (n.d.).
  • BenchChem. (2025). Application Note: A Robust Ullmann Condensation Protocol for the Synthesis of N-Aryl Benzamides.
  • O'Connor, M. (n.d.).
  • BenchChem. (n.d.).
  • ResearchGate. (n.d.).
  • University of Rochester, Department of Chemistry. (n.d.).
  • Biscoe, M. R., & Fors, B. P. (2016). Nickel-Catalyzed N-Arylation of Primary Amides and Lactams with Activated (Hetero)aryl Electrophiles. Chemistry, 22(52), 18752-18755.
  • ResearchGate. (n.d.).
  • Mastalir, M., et al. (2022).
  • BioOrganics. (2019). This compound.
  • Google Patents. (2021). CN112645902A - Synthetic method of 1-(4-bromophenyl) piperidine.
  • BenchChem. (2025). An In-depth Technical Guide to Potential Impurities in Synthesized 2,2-Dibromo-1-(4-chlorophenyl)ethanone.
  • Arulraj, R., & Ponnuswamy, S. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4, 192-199.

Sources

Technical Support Center: Synthesis of 1-(2-Bromo-4-chlorophenyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of 1-(2-Bromo-4-chlorophenyl)piperidin-2-one. This document is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during this synthesis. The guidance provided herein is based on the prevalent and powerful Buchwald-Hartwig amidation reaction, a palladium-catalyzed cross-coupling method for forming carbon-nitrogen (C-N) bonds.[1] By understanding the reaction mechanism and potential side reactions, you can optimize your synthetic protocol, improve yield and purity, and accelerate your research.

Frequently Asked Questions & Troubleshooting Guides
Question 1: My reaction has stalled, and I'm recovering a significant amount of unreacted 2-bromo-4-chloro-aryl starting material. What are the likely causes?

Answer:

Incomplete conversion is a common issue in palladium-catalyzed reactions and typically points to problems with the catalyst's activity or the reaction conditions. The Buchwald-Hartwig amidation relies on a delicate catalytic cycle, and any disruption can lead to stalling.

Root Cause Analysis:

  • Catalyst Deactivation: The active Pd(0) species is susceptible to oxidation if the reaction is not performed under strictly inert conditions. Trace oxygen can oxidize the phosphine ligands to phosphine oxides and the Pd(0) catalyst to inactive Pd(II) species.

  • Insufficient or Inappropriate Base: The base plays a crucial role in deprotonating the piperidin-2-one (lactam) to form the active nucleophile and in regenerating the Pd(0) catalyst in the final step of the cycle. A base that is too weak may not facilitate these steps efficiently. For lactam amidations, strong, non-nucleophilic bases like sodium or potassium tert-butoxide (NaOtBu, KOtBu) or cesium carbonate (Cs₂CO₃) are typically required.[2]

  • Suboptimal Ligand Choice: The choice of phosphine ligand is critical. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) are often necessary to promote the crucial reductive elimination step that forms the C-N bond and turns over the catalyst.[3] Using a less effective ligand can lead to a sluggish or incomplete reaction.

  • Low Reaction Temperature: While some Buchwald-Hartwig reactions can proceed at lower temperatures, the amidation involving lactams, which are relatively weak nucleophiles, often requires heating (typically 90-110 °C in solvents like toluene or dioxane) to achieve a reasonable reaction rate.[3][4]

Troubleshooting Protocol:

  • Ensure Inert Atmosphere: Degas your solvent thoroughly (e.g., by sparging with argon for 30 minutes) and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction setup and duration.

  • Select the Right Base: If using a weaker base like K₂CO₃, consider switching to NaOtBu or KOtBu. Ensure the base is fresh and anhydrous.

  • Optimize Catalyst System: Use a pre-catalyst or ensure the Pd(0) species is generated in situ effectively. Pd₂(dba)₃ combined with a suitable phosphine ligand like XPhos is a robust system for this type of transformation.[3][4]

  • Increase Temperature: Gradually increase the reaction temperature in 10 °C increments, monitoring the reaction progress by TLC or LC-MS.

Question 2: My mass spectrometry analysis shows a significant byproduct with a mass corresponding to the desired product minus bromine (M-Br) or minus chlorine (M-Cl). What is this hydrodehalogenation byproduct and how can I prevent it?

Answer:

This byproduct is the result of hydrodehalogenation, a side reaction where the halogen atom (in this case, bromine, which is more reactive than chlorine) is replaced by a hydrogen atom. This leads to the formation of 1-(4-chlorophenyl)piperidin-2-one.

Mechanistic Insight:

Hydrodehalogenation can occur via several pathways within the palladium-catalyzed system. A common route involves the oxidative addition of the aryl halide to Pd(0) to form an Ar-Pd(II)-X intermediate. If a source of hydride is present, it can displace the halide, and subsequent reductive elimination releases the dehalogenated arene. Sources of hydride can include trace water, alcohols, or even the amine substrate itself under certain conditions.

Mitigation Strategies:

  • Use Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried. Use freshly distilled solvents and dry the starting materials and base in a vacuum oven if necessary.

  • Control Reaction Time: Prolonged reaction times at high temperatures can increase the incidence of side reactions. Monitor the reaction closely and quench it as soon as the starting material is consumed.

  • Choice of Base and Solvent: The choice of base can influence the rate of hydrodehalogenation. Some sources suggest that certain bases or solvent systems can promote this side reaction. If the problem persists, screening alternative bases (e.g., Cs₂CO₃ vs. KOtBu) may be beneficial.

  • Ligand Selection: The ligand can influence the relative rates of the desired C-N bond formation versus undesired side reactions. While less common for this specific issue, screening different ligands could be a final resort.

Question 3: I've isolated an impurity with a mass that appears to be a dimer of my 2-bromo-4-chlorophenyl group. What is this and how did it form?

Answer:

This byproduct is almost certainly a biaryl compound, formed via a process called homocoupling . In your case, this would be a substituted biphenyl derivative. Homocoupling is a known side reaction in many palladium-catalyzed cross-coupling reactions.

Formation Pathway:

Homocoupling can occur when two aryl-palladium(II) halide intermediates (Ar-Pd(II)-X) react with each other or when one Ar-Pd(II)-X molecule undergoes transmetalation with an organometallic species inadvertently formed from the starting aryl halide. This pathway is competitive with the desired reaction with the amine nucleophile. It is often favored when the concentration of the Pd(II) intermediate is high and the rate of reaction with the intended nucleophile is slow.

Preventative Measures:

  • Optimize Catalyst Loading: Using an excessively high catalyst concentration can sometimes increase the rate of homocoupling. Ensure you are using a typical catalytic amount (e.g., 1-5 mol %).

  • Ligand Choice: Modern, bulky biarylphosphine ligands are specifically designed to accelerate the reductive elimination step of the C-N bond formation, which helps this desired pathway outcompete the undesired homocoupling.[3] If you are using simpler ligands like PPh₃, switching to a ligand such as XPhos or RuPhos is highly recommended.

  • Slow Addition of Reagents: In some cases, slowly adding the aryl halide to the reaction mixture containing the catalyst, ligand, base, and amine can help keep the concentration of the Ar-Pd(II)-X intermediate low, thus disfavoring the bimolecular homocoupling reaction.

Summary of Potential Byproducts
Byproduct NameStructureMolecular Weight ( g/mol )Common Analytical Signature
Hydrodebromination Product 1-(4-chlorophenyl)piperidin-2-one209.67MS peak at M-79/81 (loss of Br) relative to the product.
Aryl Homocoupling Product 5,5'-dichloro-2,2'-dibromobiphenyl388.94High MW peak in MS; distinct aromatic pattern in ¹H NMR.
Unreacted Starting Material 2-Bromo-4-chloroaniline (example)206.46Corresponds to starting material spot/peak in TLC/LC-MS.
Phosphine Oxide (Ligand)-Oxide (e.g., XPhos oxide)VariesOften visible in ¹H and ³¹P NMR; can be seen in LC-MS.
Visualizing the Reaction and Side Pathways

To better understand the process, the following diagrams illustrate the main catalytic cycle for the Buchwald-Hartwig amidation and the points at which key side reactions can occur.

Main Catalytic Cycle

cluster_main Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L_n ArPdX Ar-Pd(II)(X)L_n Pd0->ArPdX Oxidative Addition (Ar-X) ArPdAmido Ar-Pd(II)(NR₂)L_n ArPdX->ArPdAmido Ligand Exchange (HNR₂) / Base ArPdAmido->Pd0 Regenerates Catalyst Product Ar-NR₂ (Product) ArPdAmido->Product Reductive Elimination cluster_side Potential Side Reactions ArPdX Ar-Pd(II)(X)L_n Hydrodehalogenation Ar-H (Hydrodehalogenation) ArPdX->Hydrodehalogenation Source of H⁻ (e.g., H₂O, base) Homocoupling Ar-Ar (Homocoupling) ArPdX->Homocoupling Dimerization Pathway

Caption: Formation of byproducts from a key intermediate.

Experimental Protocols
Representative Synthesis Protocol

This protocol is a general guideline and should be optimized for your specific laboratory conditions.

Materials:

  • 1,2-Dibromo-4-chlorobenzene

  • Piperidin-2-one (δ-valerolactam)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk flask, add Pd₂(dba)₃ (1.5 mol %), XPhos (3.3 mol %), and sodium tert-butoxide (1.4 equiv).

  • Seal the flask, and evacuate and backfill with argon three times.

  • Add piperidin-2-one (1.2 equiv) and 1,2-dibromo-4-chlorobenzene (1.0 equiv).

  • Add anhydrous, degassed toluene via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.

  • Concentrate the filtrate in vacuo to obtain the crude product.

Purification Protocol: Column Chromatography
  • Prepare the Column: Dry-pack a silica gel column with an appropriate diameter for the scale of your reaction.

  • Load the Sample: Adsorb the crude product onto a small amount of silica gel. Carefully load this onto the top of the column.

  • Elution: Begin elution with a non-polar solvent system (e.g., 95:5 Hexanes:Ethyl Acetate). The less polar byproducts, such as the homocoupling product, will elute first.

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 80:20 Hexanes:Ethyl Acetate). The desired product, this compound, should elute. The hydrodehalogenation byproduct will likely elute close to the main product, requiring careful fractionation of the collected samples.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

References
  • D. R. Dick, A. R. & Remy, M. S.
  • D. R. Dick, A. R. & Remy, M. S.
  • BenchChem. Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Bromo-5-chloro-3-methylpyrazine with Anilines. BenchChem.
  • A. R. S. V. V. V.
  • S. P. Nolan, O. C. & Cavell, K. J.
  • Google Patents. CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine.
  • K. K. Goel, A. G. & Anu.
  • ResearchGate. (PDF) Pd 2 (dba) 3 -catalyzed amination of C5-bromo-imidazo[2,1-b] [1][3][5]thiadiazole with substituted anilines at conventional heating in Schlenk tube. ResearchGate.

  • Z. Novák, A. K. & Kotschy, A. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
  • ResearchGate. Palladium-Catalyzed Amidation of Unactivated C(sp3)H Bonds: from Anilines to Indolines | Request PDF.
  • J. T. Reeves, C. A. M. & Han, G. R.
  • J. F. Hartwig, M. K. & Driver, M. S. Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters.
  • M. T. Al-Azzawi. Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. Journal of University of Anbar for Pure Science.
  • DTIC. Piperidine Synthesis. DTIC.
  • BioOrganics. This compound. BioOrganics.
  • S. J. Jebaraj, K. P. & Manimaran, A. Synthesis and Conformational Analysis of Some 3-Alkyl-2,6-diarylpiperidin-4-one Semicarbazones. Asian Journal of Chemistry.
  • European Patent Office. PROCESS FOR PREPARING A PIPERIDIN-4-ONE - European Patent Office - EP 3666757 A1. Googleapis.com.
  • BenchChem. An In-depth Technical Guide to Potential Impurities in Synthesized 2,2-Dibromo-1-(4-chlorophenyl)ethanone. BenchChem.
  • Organic Syntheses. 11 - Organic Syntheses Procedure. Organic Syntheses.
  • A. Dayalan, S. J. & Antony, S. A. Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Asian Journal of Chemistry.
  • D. A. Petrone, J. Y. & Lautens, M. Diversity in a Bottle: Iminium Ions as a Platform for N-(Hetero)Aryl Piperidine Synthesis.
  • BOC Sciences. Piperidine Impurities. BOC Sciences.
  • Google Patents. WO2014191548A1 - New process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine.
  • A. S. G., A. N. K. & O. N. S.
  • S. F. A. S. U. & Ahmad, M. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine)
  • M. D. C. & Martin, S. F. Recent advances in the synthesis of piperidones and piperidines. Tetrahedron.
  • UNODC.

Sources

Technical Support Center: Recrystallization of Substituted Piperidinones

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the purification of substituted piperidinones. As a class of compounds vital to pharmaceutical research and development, achieving high purity is paramount for accurate biological evaluation and downstream applications.[1] Recrystallization remains one of the most powerful and scalable techniques for this purpose. However, the unique structural features of piperidinones—combining a polar heterocyclic core with often non-polar substituents—can present specific challenges.

This guide is designed to move beyond simple procedural lists. It provides field-proven insights and explains the causal relationships behind experimental choices, empowering you to troubleshoot effectively and optimize your purification strategy.

Section 1: General Protocol for Recrystallization of a Substituted Piperidinone

This protocol outlines a robust starting point for the recrystallization of a typical substituted piperidinone. It is designed as a self-validating system; deviations from expected outcomes at any stage can be diagnosed using our troubleshooting guide.

Experimental Workflow: General Recrystallization

G cluster_prep Preparation cluster_purify Purification cluster_iso Isolation Solvent 1. Solvent Selection (Small-Scale Tests) Dissolve 2. Dissolution (Min. hot solvent in Erlenmeyer) Solvent->Dissolve HotFilt 3. Hot Filtration (Optional) (Removes insoluble impurities) Dissolve->HotFilt Cool 4. Slow Cooling (Promotes crystal growth) HotFilt->Cool Ice 5. Ice Bath (Maximizes yield) Cool->Ice VacFilt 6. Vacuum Filtration (Collect crystals) Ice->VacFilt Wash 7. Cold Solvent Wash (Removes mother liquor) VacFilt->Wash Dry 8. Drying (Removes residual solvent) Wash->Dry

Caption: A standard workflow for the recrystallization of organic solids.

Step-by-Step Methodology:

  • Solvent Selection: The ideal solvent should dissolve the piperidinone poorly at room temperature but completely at its boiling point.[2] For many substituted piperidinones, polar protic solvents like ethanol or methanol, or mixed solvent systems such as ethanol/water or ethyl acetate/hexane, are excellent starting points.[1][3] Test solubility with a small amount of crude material (~20-30 mg) in a few drops of solvent in a test tube.[4]

  • Dissolution: Place the crude substituted piperidinone in an Erlenmeyer flask (not a beaker, to minimize solvent evaporation).[3] Add a minimal amount of the chosen solvent and bring the mixture to a gentle boil using a hot plate. Continue adding small portions of hot solvent until the solid just dissolves completely.[5] Using the absolute minimum amount of boiling solvent is critical for maximizing recovery.[6]

  • Decolorization (If Necessary): If the hot solution is colored by polar impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.

  • Hot Filtration (If Necessary): To remove insoluble impurities or charcoal, perform a hot filtration using a pre-warmed funnel and fluted filter paper. This step must be done quickly to prevent the desired compound from crystallizing prematurely in the funnel.[7] It is often wise to use a slight excess of solvent (~5-10%) before this step, which can be boiled off later.[8]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals, as it allows the crystal lattice to form correctly, excluding impurities.[9] Rushing this step is a common cause of failure.

  • Maximizing Yield: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the cold mother liquor.[5]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent. This removes any adhering mother liquor containing dissolved impurities. Using warm or excessive solvent will redissolve your product and decrease the yield.[3]

  • Drying: Allow the crystals to dry thoroughly under vacuum on the funnel. For final drying, the crystals can be transferred to a watch glass or drying oven (ensure the temperature is well below the compound's melting point). Incomplete drying will depress the melting point.[3]

Section 2: Troubleshooting Guide

Question: My substituted piperidinone "oiled out" instead of forming crystals. What happened and how can I fix it?

Answer: "Oiling out" occurs when the solute comes out of solution as a liquid emulsion rather than a solid crystal lattice.[10] This is a common issue with substituted piperidinones, especially those with low melting points or significant impurities.

  • Underlying Cause: This phenomenon typically happens for two reasons:

    • High Impurity Load: Impurities can significantly depress the melting point of your compound, causing it to separate as a liquid at the temperature of saturation.[11][12]

    • High Supersaturation: The solution is cooled too rapidly or is too concentrated, causing the solute to precipitate at a temperature above its melting point in the solvent mixture.[10]

  • Solutions:

    • Reheat and Dilute: The simplest fix is to reheat the solution until the oil redissolves completely. Add more of the primary ("good") solvent (10-20% additional volume), and then allow it to cool much more slowly.[11] This reduces the saturation point to a lower temperature.

    • Lower the Solution's Boiling Point: If the compound's melting point is inherently low, consider switching to a lower-boiling solvent system.

    • Induce Crystallization at a Higher Temperature: Reheat the oiled-out mixture until it is a clear solution. Allow it to cool slowly. Just before the cloud point (where it would normally oil out), scratch the inside of the flask with a glass rod or add a seed crystal. This can encourage nucleation and the formation of a stable crystal lattice before the temperature drops low enough for oiling to occur.

    • Change the Solvent System: The polarity of the solvent may be too different from your compound. Try a different solvent or a mixed-solvent system to better match the polarity of your substituted piperidinone.[12]

Question: I've let my solution cool, but no crystals have formed. What should I do?

Answer: This is a classic case of a supersaturated solution, where the thermodynamic conditions for crystallization are met, but the kinetic barrier for nucleation (the initial formation of a crystal) has not been overcome.

  • Solutions:

    • Scratch the Flask: Use a glass stirring rod to vigorously scratch the inside surface of the flask just below the solvent line. The microscopic imperfections in the glass provide a nucleation site for crystals to begin forming.[6]

    • Add a Seed Crystal: If you have a small amount of the pure solid, add a tiny crystal to the solution. This provides a perfect template for further crystal growth.[6][11]

    • Reduce the Temperature: Place the flask in an ice bath or even a colder bath (Dry Ice/acetone) to further decrease solubility. Be aware that rapid cooling at this stage may lead to smaller, less pure crystals.

    • Increase Concentration: If the above methods fail, it's likely you used too much solvent. Gently heat the solution and boil off a portion of the solvent to create a more concentrated solution, then attempt the cooling process again.[11]

Question: My final yield is very low. Where did my compound go?

Answer: A low yield is frustrating but can almost always be traced to one of several experimental steps.

  • Potential Causes & Solutions:

    • Excessive Solvent: The most common cause is using too much solvent during the initial dissolution step. A portion of your compound will always remain dissolved in the mother liquor; more solvent means more loss.[11] Solution: Always use the absolute minimum amount of boiling solvent required to dissolve your compound.

    • Premature Filtration: If you did not cool the solution in an ice bath long enough, a significant amount of your compound may still be in solution. Solution: Ensure the flask is thoroughly chilled (at least 30 minutes) before filtering.

    • Excessive Washing: Washing the collected crystals with too much solvent, or with solvent that was not ice-cold, can redissolve the product from the filter paper.[6] Solution: Use a minimal amount of ice-cold solvent for washing.

    • Inappropriate Solvent Choice: The compound may have significant solubility in the chosen solvent even at low temperatures. Solution: Re-evaluate your solvent choice by performing small-scale tests.

Section 3: Frequently Asked Questions (FAQs)

Q1: How do I select the optimal recrystallization solvent for a novel substituted piperidinone?

Start by applying the principle of "like dissolves like".[13] Given the polar amide/amine core and potentially non-polar aryl or alkyl substituents, a solvent of intermediate polarity or a mixed-solvent system is often ideal. Ethanol is one of the most common and effective single solvents for piperidinone derivatives.[1] For mixed solvents, a common pair is a "soluble" solvent like ethanol or ethyl acetate with an "anti-solvent" like water or hexane.[2][3] The best practice is to test a range of solvents on a small scale.

Q2: When is a mixed-solvent recrystallization preferred over a single solvent?

A mixed-solvent system is ideal when no single solvent has the desired solubility profile (high solubility when hot, low solubility when cold).[14] This technique gives you fine control. You dissolve the piperidinone in a minimum of a hot "good" solvent, then add the "bad" solvent (anti-solvent) dropwise until the solution becomes turbid (cloudy), indicating saturation.[15] A final drop of the "good" solvent is added to clarify the solution, which is then cooled slowly.[15]

Q3: My compound "crashed out" of solution immediately upon cooling. Is this a problem?

Yes, this is a problem. Rapid precipitation, or "crashing out," traps impurities and solvent within the crystal lattice, defeating the purpose of recrystallization.[11] This indicates the solution was too concentrated. To fix this, reheat the solution, add a small amount of additional solvent (5-10%), and ensure the subsequent cooling is slow and undisturbed to promote the growth of purer, larger crystals.[11]

Section 4: Data & Visualization

Table 1: Common Solvents for Piperidinone Recrystallization

SolventBoiling Point (°C)PolarityCommon Co-Solvent(s)Notes & Considerations
Ethanol 78Polar ProticWater, Hexane, Ethyl AcetateExcellent general-purpose solvent for many piperidinones.[1]
Methanol 65Polar ProticWater, Diethyl Ether, DichloromethaneMore polar than ethanol; good dissolving power but may result in higher solubility when cold.[1][13]
Water 100Highly PolarEthanol, Methanol, AcetoneUseful as an anti-solvent for less polar piperidinones. High boiling point can be advantageous.[2][3]
Ethyl Acetate 77Polar AproticHexane, Petroleum EtherGood for piperidinones with significant non-polar character.[1]
Acetonitrile 82Polar AproticWater, TolueneHas been successfully used for some piperidinone derivatives.[1]
Hexane/Pet. Ether ~69Non-polarEthyl Acetate, Ethanol, TolueneAlmost always used as the anti-solvent ("bad" solvent) in a mixed system.[1][3]
Toluene 111Non-polarHexane, LigroinGood for compounds with aryl groups, but high boiling point can sometimes lead to oiling out.[3]

Troubleshooting Decision Tree

Caption: Decision tree for troubleshooting common recrystallization problems.

References

  • Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4, 192-199. [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Department of Chemistry. [Link]

  • Bloch, D. R. (1961). U.S. Patent No. 2,982,771. U.S.
  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. [Link]

  • Reddit user discussion. (2013). Recrystallization (help meeeeee). r/chemistry. [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Chemistry Department. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). Recrystallization. [Link]

  • Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters. [Link]

  • California State University, Northridge. (n.d.). Recrystallization1. Department of Chemistry. [Link]

  • University of Toronto. (n.d.). SOP: CRYSTALLIZATION. Department of Chemistry. [Link]

  • University of York. (n.d.). Mixed-solvent recrystallisation. Chemistry Teaching Labs. [Link]

  • Mitchell, D., et al. (2003). Green Chemistry Approach to the Synthesis of N-Substituted Piperidones. The Journal of Organic Chemistry. [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. [Link]

  • Gassama, A., et al. (2015). Synthesis of N-Substituted piperidines from piperidone. ResearchGate. [Link]

  • Massachusetts Institute of Technology. (n.d.). Two-Solvent Recrystallization Guide. MIT OpenCourseWare. [Link]

  • University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs. [Link]

  • Quora. (2017). What is the best solvent for recrystallization?[Link]

  • Mitchell, D., et al. (2003). Green Chemistry Approach to the Synthesis of N-Substituted Piperidones. ACS Publications. [Link]

  • Nichols, L. (2022). 3.3F: Mixed Solvents. Chemistry LibreTexts. [Link]

  • ResearchGate. (2014). How to avoid the formation of oil droplets during recrystallization?[Link]

  • D'hooghe, M., et al. (2020). Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. ACS Omega. [Link]

  • Scribd. (n.d.). Green Chemistry Approach To The Synthesis of N-Substituted Piperidones PDF. [Link]

  • Reddit user discussion. (2019). Recrystallization with two solvents. r/Chempros. [Link]

  • Montclair State University. (n.d.). Mixed Solvent Recrystallization. [Link]

  • Professor Dave Explains. (2020). Recrystallization. YouTube. [Link]

Sources

Technical Support Center: Column Chromatography Methods for 1-(2-Bromo-4-chlorophenyl)piperidin-2-one Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-(2-Bromo-4-chlorophenyl)piperidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the column chromatography of this specific N-aryl lactam. The insights provided herein are grounded in established chromatographic principles and extensive field experience with halogenated aromatic compounds.

Troubleshooting Guide: Navigating Common Purification Challenges

This section addresses specific issues you may encounter during the column chromatography of this compound, providing causative explanations and actionable solutions.

Question 1: My product is showing significant tailing or streaking on the TLC plate and column, leading to poor separation. What is causing this and how can I fix it?

Answer:

Peak tailing or streaking is a common issue when purifying polar, heteroatom-containing compounds like this compound on standard silica gel. The primary cause is often strong, non-ideal interactions between the analyte and the stationary phase.

  • Causality: The lactam carbonyl and the nitrogen atom in your compound can engage in strong hydrogen bonding with the acidic silanol groups (Si-OH) on the surface of silica gel. This leads to slow desorption kinetics, causing the molecules to "drag" down the column instead of moving in a tight band. The aromatic nature of the compound can also lead to π-π stacking interactions, further broadening the peak.

  • Solutions:

    • Mobile Phase Modification: The most straightforward approach is to modify your mobile phase to disrupt these strong interactions.

      • Addition of a Polar Modifier: Incorporating a small amount of a more polar solvent, such as methanol or isopropanol, into your eluent system (e.g., ethyl acetate/hexanes) can help to compete with your compound for the active sites on the silica gel, leading to more symmetrical peaks.

      • Addition of a Basic Modifier: To specifically counteract the acidity of the silica gel, add a small percentage (0.1-1%) of a volatile base like triethylamine (NEt₃) or ammonia solution to your mobile phase.[1] This will neutralize the acidic silanol groups and minimize the strong ionic interactions with your basic nitrogen-containing compound.

    • Stationary Phase Deactivation: If mobile phase modification is insufficient, you can directly address the activity of the stationary phase.

      • Pre-treating the Silica Gel: Before loading your sample, you can flush the packed column with your chosen eluent system containing 1-2% triethylamine. This deactivates the acidic sites. After this pre-treatment, you can run the column with your standard eluent.

    • Dry Loading with an Inert Adsorbent: If your compound has poor solubility in the initial eluent, you might be dissolving it in a very polar solvent for loading, which can disrupt the top of the column bed. Instead, consider dry loading. Dissolve your crude product in a suitable solvent, adsorb it onto a small amount of an inert material like Celite® or even deactivated silica gel, and then carefully evaporate the solvent to obtain a free-flowing powder to load onto the column.

Question 2: I am experiencing low recovery of my product from the column. I suspect it is degrading. How can I confirm this and prevent it?

Answer:

Degradation of the analyte on the stationary phase is a significant concern, especially for molecules with potentially labile functional groups when exposed to the acidic environment of silica gel.

  • Causality: The acidic nature of standard silica gel can catalyze the hydrolysis or rearrangement of sensitive compounds.[2] While N-aryl lactams are generally stable, prolonged exposure to acidic surfaces can potentially lead to decomposition, especially if there are trace amounts of water in the solvents.

  • Confirmation of Degradation:

    • 2D TLC Analysis: To confirm if your compound is degrading on silica, you can perform a two-dimensional TLC. Spot your compound in one corner of a square TLC plate and run it in a suitable eluent. Then, rotate the plate 90 degrees and run it again in the same eluent system. If the compound is stable, it will appear as a single spot on the diagonal. If it degrades, you will see additional spots off the diagonal.

    • LC-MS Analysis of Column Fractions: Analyze your collected fractions by LC-MS. The presence of new peaks with different mass-to-charge ratios that are not present in your crude mixture is a strong indicator of on-column degradation.

  • Solutions to Prevent Degradation:

    • Use a Deactivated or Neutral Stationary Phase: This is the most effective way to prevent acid-catalyzed degradation.

      • Neutral Silica Gel: Commercially available neutral silica gel is a good option.

      • Alumina: Alumina is another common stationary phase that is available in acidic, neutral, and basic grades. For your compound, neutral or basic alumina would be a suitable alternative to silica gel.[2]

      • Florisil®: This is a magnesium silicate adsorbent that is less acidic than silica gel and can be a good alternative for sensitive compounds.

    • Minimize Residence Time on the Column: The longer your compound is in contact with the silica gel, the greater the chance of degradation.

      • Optimize Eluent Strength: Use a slightly more polar eluent system to decrease the elution time. Aim for a retention factor (Rf) of around 0.25-0.35 on your TLC for good separation with reasonable elution volume.

      • Use Flash Chromatography: Employing flash chromatography with positive air pressure will speed up the elution process compared to gravity chromatography, reducing the contact time with the stationary phase.

Question 3: I am having difficulty separating my product from a closely-eluting, non-polar impurity. How can I improve the resolution?

Answer:

Achieving good resolution between compounds with similar polarities requires careful optimization of the chromatographic conditions.

  • Causality: The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. If both your product and the impurity have similar affinities for the silica gel, they will travel down the column at similar rates.

  • Solutions for Improved Resolution:

    • Optimize the Mobile Phase:

      • Isocratic vs. Gradient Elution: If you are using an isocratic (constant solvent composition) system, try a shallow gradient of the more polar solvent. This can help to sharpen the peaks and improve separation. Conversely, if a gradient is causing co-elution, a carefully optimized isocratic system might provide better separation.

      • Solvent Selectivity: The choice of solvents is crucial. Instead of the common ethyl acetate/hexanes system, explore other solvent combinations with different selectivities. For example, a mixture of dichloromethane and methanol, or toluene and acetone might offer different interactions with your compounds and improve separation.

    • Column Parameters:

      • Finer Silica Gel: Using silica gel with a smaller particle size will increase the surface area and the number of theoretical plates, leading to better resolution. However, this will also increase the backpressure, so it is more suitable for flash chromatography systems.

      • Longer Column: Increasing the length of the column will also increase the number of theoretical plates and can improve the separation of closely-eluting compounds.

    • Alternative Chromatography Modes:

      • Reversed-Phase Chromatography: If your compound and the impurity have different hydrophobicities, reversed-phase chromatography could be an excellent alternative. In this technique, a non-polar stationary phase (like C18-functionalized silica) is used with a polar mobile phase (e.g., acetonitrile/water or methanol/water). Less polar compounds are retained more strongly.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a solvent system for the purification of this compound on silica gel?

A1: Based on the structure, which contains a polar lactam group and a relatively non-polar di-halogenated aromatic ring, a good starting point for the mobile phase would be a mixture of a non-polar solvent like hexanes or heptane and a moderately polar solvent like ethyl acetate. A typical starting ratio to try on a TLC plate would be in the range of 20-40% ethyl acetate in hexanes. Adjust the ratio to achieve an Rf value of approximately 0.2-0.3 for your product on the TLC plate, as this generally provides a good balance between separation and elution volume on the column.

Q2: How do I choose between silica gel and alumina as the stationary phase?

A2: The choice of stationary phase depends on the chemical properties of your compound.[3]

  • Silica Gel: It is the most common stationary phase and is slightly acidic. It is generally suitable for a wide range of compounds. However, as discussed in the troubleshooting section, its acidic nature can be problematic for acid-sensitive or very basic compounds.

  • Alumina: It is available in acidic, neutral, and basic forms. Basic alumina is particularly useful for purifying basic compounds like amines, as it minimizes the strong acidic interactions that cause tailing on silica gel. Neutral alumina is a good general-purpose alternative to silica gel when you suspect compound instability. For this compound, which is a weakly basic N-aryl lactam, neutral or basic alumina could be advantageous if you observe degradation or significant tailing on silica gel.

Q3: What is the recommended ratio of silica gel to crude product for effective purification?

A3: A general rule of thumb for the mass ratio of stationary phase to crude product is between 30:1 and 100:1. For relatively easy separations (large ΔRf on TLC), a 30:1 to 50:1 ratio is often sufficient. For more challenging separations of closely-eluting compounds, a higher ratio of 100:1 or even more may be necessary to achieve baseline separation.

Q4: Can I use a gradient elution for this purification?

A4: Yes, a gradient elution can be very effective, especially if your crude mixture contains impurities with a wide range of polarities. A shallow gradient, for example, starting with 10% ethyl acetate in hexanes and gradually increasing to 40% ethyl acetate, can provide excellent resolution and more symmetrical peak shapes compared to an isocratic elution.

Visualizations and Protocols

Experimental Workflow: General Column Chromatography Protocol

Workflow General Column Chromatography Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis TLC 1. TLC Analysis (Select Solvent System, Rf ~0.2-0.3) Column_Prep 2. Column Packing (Slurry pack with initial eluent) TLC->Column_Prep Sample_Prep 3. Sample Preparation (Dissolve in min. solvent or dry load) Column_Prep->Sample_Prep Loading 4. Load Sample Sample_Prep->Loading Elution 5. Elute with Mobile Phase (Isocratic or Gradient) Loading->Elution Collection 6. Collect Fractions Elution->Collection Fraction_Analysis 7. Analyze Fractions by TLC Collection->Fraction_Analysis Combine 8. Combine Pure Fractions Fraction_Analysis->Combine Evaporation 9. Solvent Evaporation Combine->Evaporation Final_Product 10. Characterize Pure Product (NMR, MS, etc.) Evaporation->Final_Product

Caption: A typical workflow for the purification of an organic compound using column chromatography.

Troubleshooting Decision Tree

Troubleshooting Troubleshooting Decision Tree Start Problem Observed Poor_Sep Poor Separation / Co-elution Start->Poor_Sep Tailing Peak Tailing / Streaking Start->Tailing Low_Yield Low Yield / Degradation Start->Low_Yield Poor_Sep_Sol1 Adjust Gradient / Try New Solvents Poor_Sep->Poor_Sep_Sol1 ΔRf small Tailing_Sol1 Add 0.1-1% NEt₃ or NH₄OH to Eluent Tailing->Tailing_Sol1 Acidic compound? Low_Yield_Test Perform 2D TLC to Confirm Degradation Low_Yield->Low_Yield_Test Poor_Sep_Sol2 Use Finer Silica / Longer Column Poor_Sep_Sol1->Poor_Sep_Sol2 Poor_Sep_Sol3 Switch to Reversed-Phase Poor_Sep_Sol2->Poor_Sep_Sol3 Tailing_Sol2 Use Deactivated Silica Tailing_Sol1->Tailing_Sol2 Tailing_Sol3 Switch to Alumina (Neutral/Basic) Tailing_Sol2->Tailing_Sol3 Low_Yield_Sol1 Use Neutral Silica or Alumina Low_Yield_Test->Low_Yield_Sol1 Degradation Confirmed Low_Yield_Sol2 Minimize Residence Time (Flash Chrom.) Low_Yield_Sol1->Low_Yield_Sol2

Sources

stability and storage conditions for 1-(2-Bromo-4-chlorophenyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability and storage of 1-(2-Bromo-4-chlorophenyl)piperidin-2-one (CAS No. 1255574-59-4). Our goal is to equip researchers, scientists, and drug development professionals with the necessary knowledge to ensure the chemical integrity and performance of this compound in their experiments.

A Note on Data Availability: Detailed, peer-reviewed stability studies for this compound are not extensively available in the public domain. The guidance provided herein is synthesized from safety data sheets (SDS) for this and structurally related compounds, established principles of chemical stability, and authoritative international guidelines on pharmaceutical stability testing.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid this compound?

For optimal long-term stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and dark place.[1][2][3] The recommended temperature is room temperature, although refrigeration (2-8°C) can also be used and may be preferable for extended storage. The key is to prevent exposure to moisture, light, and excessive heat, which are the primary drivers of degradation for complex organic molecules.

Q2: How should I handle the compound upon receipt and for daily use?

Upon receipt, visually inspect the compound for any changes in color or consistency. It is typically supplied as a light yellow or white to creamy-white crystalline powder.[1][4][5] To maintain integrity, handle the compound in a well-ventilated area or under a fume hood.[2][6][7] When dispensing, use clean, dry spatulas and promptly reseal the container to minimize exposure to atmospheric moisture and oxygen. For weighing, it is advisable to allow the container to equilibrate to room temperature before opening if it has been refrigerated to prevent condensation.

Q3: Is this compound particularly sensitive to light, moisture, or temperature?

Yes. Based on its structure, this compound possesses moieties that are susceptible to environmental factors:

  • Moisture: The lactam (cyclic amide) ring is susceptible to hydrolysis, which would break the ring and form an amino acid derivative. Storing in a desiccated environment or under an inert gas like argon or nitrogen is a best practice.

  • Light: Halogenated aromatic compounds can be sensitive to UV light, which can potentially induce dehalogenation or other radical-based reactions. Storage in amber or opaque vials is strongly recommended.[1]

  • Temperature: Elevated temperatures accelerate all chemical degradation pathways. Avoid storing near heat sources such as ovens or instruments.[1] Thermal decomposition can lead to the release of hazardous gases, including carbon oxides, nitrogen oxides, hydrogen bromide, and hydrogen chloride.[1]

Q4: What are the visual signs of compound degradation?

Any noticeable change from its initial appearance should be treated as a potential sign of degradation. This includes:

  • Color Change: A significant darkening or change from its typical light-yellow appearance.

  • Clumping or Caking: The powder becoming sticky or clumpy, which may indicate moisture absorption.

  • Odor: The development of a new or stronger odor.

If degradation is suspected, it is crucial to re-qualify the material using an appropriate analytical method (e.g., HPLC-MS, NMR) to confirm its purity before use in critical experiments.

Q5: What solvents are recommended for preparing stock solutions, and how should they be stored?

While specific solubility data is limited, compounds of this class are typically soluble in organic solvents like DMSO, DMF, and ethanol. For biological assays, DMSO is a common choice.

Key recommendations for stock solutions:

  • Use high-purity, anhydrous (dry) solvents to prevent solvent-mediated degradation.

  • Prepare solutions fresh whenever possible.

  • For storage, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store solutions at -20°C or -80°C in tightly sealed vials with secure caps (e.g., PTFE-lined).

  • Protect solutions from light by using amber vials or wrapping clear vials in foil.

Q6: Are there any known chemical incompatibilities?

Yes, avoid contact with strong oxidizing agents, as these can react with the piperidinone structure.[1] Additionally, avoid strong acids and bases, which can catalyze the hydrolysis of the lactam ring.

Troubleshooting Guide

This section addresses common issues that may arise during experimentation, potentially linked to the stability of this compound.

Observed Problem Potential Cause Related to Stability Recommended Action & Rationale
Inconsistent or Non-reproducible Experimental Results The compound may have degraded over time, leading to a lower effective concentration of the active molecule and the presence of interfering degradation products.1. Confirm Purity: Re-analyze the compound's purity via HPLC or LC-MS. 2. Use a Fresh Sample: If possible, use a new, unopened vial of the compound for a confirmatory experiment. 3. Review Storage: Verify that both solid and solution storage conditions align with best practices (cool, dry, dark, inert atmosphere).
Change in Physical Appearance (e.g., Darkening Color) This is a strong indicator of chemical degradation, possibly due to oxidation, photodecomposition, or reaction with contaminants.Do not use the compound for sensitive experiments. The color change signifies the formation of new chromophoric species, meaning the material is no longer pure. Obtain a fresh lot of the material.
Difficulty Dissolving the Compound or Precipitate in Stock Solution This could result from the formation of insoluble degradation products. Alternatively, if the solution was stored refrigerated, the compound may have simply crashed out of solution.1. Equilibrate and Vortex: Ensure the solution is fully warmed to room temperature and vortex thoroughly. 2. Check for Particulates: If a precipitate remains after warming, it is likely an insoluble degradant or impurity. The solution should be considered suspect. Centrifuge the vial and carefully pipette the supernatant for a pilot experiment, but a fresh stock solution is highly recommended.

Experimental Protocols & Workflows

Protocol 1: Standard Handling and Storage Workflow

This protocol outlines the best practices from receiving the compound to its long-term storage and use.

G cluster_0 Receiving & Initial Inspection cluster_1 Storage Decision cluster_2 Preparation & Use cluster_3 Solution Storage Receive Receive Compound Inspect Visually Inspect Vial & Compound (Check for color change, seal integrity) Receive->Inspect Record Record Lot #, Date Received, & Initial Appearance Inspect->Record StoreSolid Store Solid in Tightly Sealed Original Vial Record->StoreSolid If OK Conditions Store at Room Temperature or 2-8°C (Protect from light and moisture) StoreSolid->Conditions Equilibrate Equilibrate Vial to Room Temp (If refrigerated) Weigh Weigh in Ventilated Area (Use dry equipment) Equilibrate->Weigh Reseal Promptly Reseal Vial (Consider backfilling with Argon/N2) Weigh->Reseal PrepSol Prepare Stock Solution (Use anhydrous solvent) Weigh->PrepSol Aliquot Aliquot into Single-Use Vials PrepSol->Aliquot StoreSol Store at -20°C or -80°C (Protect from light) Aliquot->StoreSol

Caption: Decision workflow for proper handling and storage.

Diagram 2: Postulated Hydrolytic Degradation Pathway

The most probable non-metabolic degradation pathway for this molecule in the presence of water is the hydrolysis of the lactam ring. This reaction would be catalyzed by acidic or basic conditions.

Caption: Potential hydrolytic degradation pathway of the lactam ring.

Authoritative Stability & Storage Guidelines

For context, international regulatory bodies have established standardized conditions for stability testing of active pharmaceutical ingredients (APIs). These provide a framework for understanding how temperature and humidity affect chemical stability.

Study Type Storage Condition Minimum Duration Purpose
Long-Term 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH[8][9]12 months (or proposed re-test period)To establish the re-test period or shelf life under recommended storage conditions.
Intermediate 30°C ± 2°C / 65% RH ± 5% RH[10]6 monthsRequired if significant change occurs during accelerated testing for a product intended to be stored at 25°C.
Accelerated 40°C ± 2°C / 75% RH ± 5% RH[9][10]6 monthsTo accelerate chemical degradation and physical changes to predict the shelf life and evaluate the effect of short-term excursions outside labeled storage conditions.[9]

RH = Relative Humidity. Data synthesized from WHO and CPMP/ICH guidelines.[8][9][10]

References

  • Safety Data Sheet for a related product, 5-Bromo-1-(4-fluorophenyl)pyrazin-2(1H)-one. KISHIDA CHEMICAL CO., LTD.

  • SAFETY DATA SHEET for a related product, 2-(2-bromopyridin-4-yl)-propan-2-ol. Acros PharmaTech Limited.

  • SAFETY DATA SHEET for a related product, 2-Bromo-4-fluorobenzonitrile. Fisher Scientific.

  • 4,4-BIS(4-CHLOROPHENYL)PIPERIDINE SDS. ECHEMI.

  • Safety Data Sheet for a related polymer. 3M.

  • SAFETY DATA SHEET for a related product, 4-(p-Chlorophenyl)piperidin-4-ol.

  • This compound Product Page. BioOrganics.

  • Safety Data Sheet: Piperidine. Carl ROTH.

  • This compound Information. ChemicalBook.

  • Synthetic method of 1-(4-bromophenyl)piperidine. Google Patents (CN112645902A).

  • Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. Journal of Natural and Applied Sciences.

  • SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry.

  • Stability conditions for WHO Member States by Region. World Health Organization (WHO).

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters.

  • Synthesis and Conformational Analysis of Some 3-Alkyl-2,6-diarylpiperidin-4-one Semicarbazones. Asian Journal of Chemistry.

  • 4-(4-Chlorophenyl)piperidin-4-ol Information. ChemicalBook.

  • Draft regional guidelines on stability testing of active substances and pharmaceutical products. World Health Organization (WHO).

  • 4-Bromo-N-methyl piperidine Safety Data Sheet. Apollo Scientific.

  • COMMITTEE FOR PROPRIETARY MEDICINAL PRODUCTS (CPMP) GUIDELINE ON STABILITY TESTING. The European Agency for the Evaluation of Medicinal Products.

  • Expiration Dating and Stability Testing for Human Drug Products. U.S. Food and Drug Administration (FDA).

  • 4-hydroxy-1-piperidinyl]-1-(3-ethyl-4-fluorophenyl)-1-butanone Safety Data Sheet. Echemi.

  • Complete biodegradation of the oldest organic herbicide 2,4-Dichlorophenoxyacetic acid by engineering Escherichia coli. PubMed.

  • Rapid Biodegradation of the Herbicide 2,4-Dichlorophenoxyacetic Acid by Cupriavidus Gilardii T-1. PubMed.

  • 4-(4-Chlorophenyl)piperidin-4-ol wiki. Guidechem.

  • Evaluating the degradation of the herbicides picloram and 2,4-D in a compartmentalized reactive biobarrier with internal liquid recirculation. PubMed.

  • 4-(4-Chlorophenyl)piperidin-4-ol Product Page. BLDpharm.

Sources

Technical Support Center: Solubility and Handling of 1-(2-Bromo-4-chlorophenyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(2-Bromo-4-chlorophenyl)piperidin-2-one (CAS 1255574-59-4). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. As a Senior Application Scientist, my goal is to synthesize technical accuracy with practical, field-proven insights to ensure your success.

Introduction to this compound

This compound is a synthetic organic compound with a molecular formula of C₁₁H₁₁BrClNO and a molecular weight of approximately 327.23 g/mol . Its structure, featuring a substituted phenyl ring attached to a piperidinone core, suggests it is likely a non-polar molecule with potentially limited aqueous solubility but better solubility in organic solvents. Understanding its solubility characteristics is a critical first step for any experimental application, from initial screening to formulation development.

This guide provides a structured, question-and-answer-based approach to address common challenges and inquiries related to the solubility and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for dissolving this compound?

A1: For a novel compound with unknown solubility, a systematic approach is recommended.[1] Given the molecular structure of this compound, it is advisable to start with a strong, polar aprotic solvent. Dimethyl sulfoxide (DMSO) is an excellent initial choice due to its high solvating power for a wide range of organic molecules.[1] If your experimental system is sensitive to DMSO, other organic solvents like dimethylformamide (DMF) or ethanol can be considered as alternatives.[1] It is crucial to begin with small-scale solubility tests before preparing a large-volume stock solution to conserve your compound.[1]

Q2: My compound is not dissolving in the initial solvent. What are the next steps?

A2: If you encounter poor solubility, a systematic troubleshooting approach is necessary. This involves exploring a range of solvents with varying polarities and employing physical methods to aid dissolution. The following workflow can guide your efforts.

G cluster_0 Initial Dissolution Attempt cluster_1 Troubleshooting Steps cluster_2 Outcome start Start with small amount of compound in chosen solvent (e.g., DMSO) gentle_heat Apply gentle heating (e.g., 37°C water bath) start->gentle_heat If not dissolved sonication Use sonication in short bursts gentle_heat->sonication If still not dissolved dissolved Compound Dissolved: Prepare stock solution gentle_heat->dissolved If dissolved solvent_series Test a series of organic solvents of varying polarity sonication->solvent_series If still not dissolved sonication->dissolved If dissolved ph_modification If applicable for aqueous solutions, test pH modification solvent_series->ph_modification If still not dissolved in organic solvents and aqueous is an option solvent_series->dissolved If dissolved ph_modification->dissolved If dissolved not_dissolved Insoluble: Consider alternative strategies (e.g., formulation) ph_modification->not_dissolved If still insoluble

Caption: Troubleshooting workflow for poor solubility.

Q3: Can I use heat or sonication to help dissolve the compound?

A3: Yes, gentle heating and sonication are common and effective techniques for dissolving challenging compounds.[1] However, it is critical to first assess the thermal stability of this compound, as excessive heat can lead to degradation.[1] A gentle warming in a 37°C water bath is a good starting point. Sonication should be applied in short bursts to prevent overheating of the sample.[1] Always visually inspect the solution for any changes in color or the appearance of precipitates, which could indicate compound degradation.[1]

Q4: How should I store the stock solution of this compound?

A4: Proper storage is crucial to maintain the integrity of your compound. Stock solutions, particularly in DMSO, should be stored at -20°C or -80°C.[1] To minimize degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[1] Before use, allow an aliquot to thaw completely and gently vortex it to ensure the compound is fully redissolved.[1]

Experimental Protocols

Protocol 1: Qualitative Solubility Determination

This protocol provides a systematic way to assess the solubility of this compound in a range of common organic solvents.

Materials:

  • This compound

  • Small test tubes or vials

  • A selection of organic solvents (e.g., DMSO, DMF, Ethanol, Methanol, Acetonitrile, Acetone, Dichloromethane, Hexane)

  • Vortex mixer

  • Water bath (optional)

  • Sonicator (optional)

Procedure:

  • Weigh out a small, precise amount of this compound (e.g., 1-5 mg) into a series of labeled test tubes.

  • To the first tube, add a measured volume of the first solvent (e.g., 0.5 mL of DMSO).

  • Vigorously vortex the tube for at least 30 seconds.[2][3]

  • Visually inspect the solution against a dark background to see if the solid has completely dissolved.

  • If the compound is not fully dissolved, you can apply gentle heating (e.g., 37°C for 5-10 minutes) or short bursts of sonication.[1] Re-vortex and inspect again.

  • Record your observations as "Soluble," "Partially Soluble," or "Insoluble."

  • Repeat steps 2-6 for each of the selected organic solvents.

  • Organize your results in a table for easy comparison.

Data Presentation Table:

SolventPolarity IndexObservation (Soluble/Partially Soluble/Insoluble)
Hexane0.1
Dichloromethane3.1
Acetone5.1
Acetonitrile5.8
Ethanol4.3
Methanol5.1
DMF6.4
DMSO7.2

Note: This table should be filled in with your experimental findings.

Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[4]

Materials:

  • This compound

  • Chosen solvent in which the compound is sparingly soluble

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrument

Procedure:

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Sample Processing cluster_3 Analysis add_excess Add excess solid compound to a known volume of solvent in a sealed vial. agitate Agitate at a constant temperature (e.g., 24-48 hours) to reach equilibrium. add_excess->agitate settle Allow undissolved solid to settle. agitate->settle filter Withdraw a sample from the supernatant and filter through a syringe filter. settle->filter analyze Analyze the filtrate using a validated analytical method (e.g., HPLC) to determine the concentration. filter->analyze

Caption: Shake-Flask method workflow for quantitative solubility.

  • Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid at the end of the experiment is crucial.

  • Equilibration: Place the vial on an orbital shaker at a constant, controlled temperature. Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[5]

  • Sample Collection: After equilibration, allow the vial to stand undisturbed for the undissolved solid to sediment.

  • Filtration: Carefully withdraw a sample from the clear supernatant. Immediately filter the sample through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.

  • Analysis: Accurately dilute the filtrate and analyze its concentration using a pre-validated analytical method, such as HPLC-UV.[6]

  • Calculation: The determined concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Compound "oils out" or forms a precipitate upon addition to an aqueous buffer from an organic stock. The compound has low aqueous solubility, and the concentration of the organic co-solvent is not high enough to maintain solubility.Decrease the final concentration of the compound.[1] Prepare intermediate dilutions in the organic solvent before adding to the aqueous buffer to minimize the volume of organic solvent introduced.[1] Consider the use of surfactants or other excipients to improve aqueous solubility.[7][8]
Inconsistent solubility results between experiments. The system has not reached equilibrium. Temperature fluctuations. The solid-state form of the compound has changed.Ensure a sufficient equilibration time in the shake-flask method (it's recommended to test multiple time points).[5] Maintain strict temperature control throughout the experiment.[5] Characterize the solid phase before and after the solubility experiment to check for any polymorphic changes.[9]
Low recovery after filtration. The compound may be adsorbing to the filter membrane.Test different filter materials (e.g., PTFE, PVDF, nylon) to find one with minimal compound binding. Pre-wetting the filter with the solvent may also help.
The stock solution appears cloudy or has visible particles over time. The compound may be precipitating out of the solution, especially after freeze-thaw cycles. The compound may be degrading.Before use, ensure the solution is warmed to room temperature and vortexed thoroughly.[1] If cloudiness persists, it may be necessary to prepare a fresh stock solution at a slightly lower concentration.[1] Store aliquots to minimize freeze-thaw cycles.[1]

References

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

  • Procedure For Determining Solubility of Organic Compounds | PDF - Scribd. Available at: [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]

  • How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone - YouTube. Available at: [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. Available at: [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available at: [Link]

  • Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure - ACS Publications. Available at: [Link]

  • Dissolution Method Troubleshooting. Available at: [Link]

  • A review of methods for solubility determination in biopharmaceutical drug characterisation | Request PDF - ResearchGate. Available at: [Link]

  • Method Development & Method Validation for Solubility and Dissolution Curves. Available at: [Link]

  • Troubleshooting Dissolution Failures in Formulated Tablets - Pharma.Tips. Available at: [Link]

  • Dissolution Method Development for Poorly Soluble Compounds. Available at: [Link]

  • How to tackle compound solubility issue : r/labrats - Reddit. Available at: [Link]

  • 1-(2-Bromo-4-chlorobenzyl)-3,3-difluoropiperidine | C12H13BrClF2N | CID - PubChem. Available at: [Link]

  • Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. Available at: [Link]

  • 1-(4-Bromophenyl)piperidin-4-one | C11H12BrNO | CID 24692148 - PubChem. Available at: [Link]

  • Chemical Review and Letters Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Available at: [Link]

  • PROCESS FOR PREPARING A PIPERIDIN-4-ONE - European Patent Office - EP 3666757 A1 - Googleapis.com.
  • Piperidine Synthesis. - DTIC. Available at: [Link]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Available at: [Link]

  • 2-Bromo-1-(4-chlorophenyl)propan-1-one - PubChem - NIH. Available at: [Link]

  • 1-(2-Bromo-4-chlorobenzyl)-2-methylpiperidine | C13H17BrClN | CID - PubChem. Available at: [Link]

  • (S)-1-(2-Bromo-4-chlorophenyl)-1,3-propanediol - PubChem - NIH. Available at: [Link]

  • 1-(2-Bromo-4-chlorobenzyl)-4-methylpiperidine | C13H17BrClN | CID - PubChem. Available at: [Link]

  • This compound - BioOrganics. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Side Reactions in the Amination of 2-Bromo-4-Chlorophenyl Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for scientists, researchers, and drug development professionals. This guide provides in-depth troubleshooting for side reactions encountered during the amination of 2-bromo-4-chlorophenyl precursors. The inherent challenge of these substrates lies in achieving chemoselectivity, favoring C-N bond formation at the more reactive C-Br bond while avoiding competing reactions at the C-Cl bond and other undesired transformations. This resource is designed to help you navigate these complexities and optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when aminating 2-bromo-4-chlorophenyl precursors?

When performing C-N cross-coupling reactions on 2-bromo-4-chlorophenyl systems, particularly under palladium or copper catalysis, several side reactions can diminish the yield of your desired product. The most prevalent of these include:

  • Hydrodehalogenation: This is the replacement of a halogen atom (in this case, bromine or chlorine) with a hydrogen atom.[1][2] This side reaction consumes your starting material and generates a monohalogenated or completely dehalogenated arene, complicating purification.[1][3]

  • Homocoupling: This reaction leads to the formation of symmetrical biaryl compounds from the coupling of two molecules of the aryl halide.[4]

  • Diaryl Ether Formation: In the presence of alkoxide bases or residual water, the formation of diaryl ethers can compete with the desired amination.[5][6]

  • Benzyne Formation: Under strongly basic conditions, elimination of HBr can lead to a highly reactive benzyne intermediate, which can then be trapped by various nucleophiles, leading to a mixture of products.[7][8]

  • Double Amination: Although less common due to the lower reactivity of the C-Cl bond, under forcing conditions, amination can occur at both the bromine and chlorine positions.

Q2: Why is hydrodehalogenation so common with these substrates?

Hydrodehalogenation is a frequent issue in palladium-catalyzed cross-coupling reactions. The primary cause is the formation of a palladium-hydride (Pd-H) species.[1] This reactive intermediate can be generated from various sources within the reaction mixture, including:

  • Trace amounts of water or alcohols.[9]

  • The amine or amine bases themselves.[1]

  • The phosphine ligands, particularly if they contain P-H bonds or are susceptible to degradation.[1]

Once formed, the Pd-H species can participate in a competing catalytic cycle, leading to the formation of the hydrodehalogenated byproduct. Electron-rich aryl halides are generally more susceptible to this side reaction.[2]

Q3: How can I selectively aminate the C-Br bond over the C-Cl bond?

Achieving chemoselectivity in the amination of dihalogenated benzenes is a significant challenge. The reactivity of aryl halides in palladium-catalyzed amination generally follows the trend I > Br > OTf > Cl.[10] This inherent difference in reactivity is the primary basis for selective C-N bond formation at the C-Br position.

Key strategies to enhance selectivity include:

  • Careful Ligand Selection: Bulky, electron-rich phosphine ligands, such as XPhos, SPhos, and RuPhos, are often effective in promoting the oxidative addition of the aryl bromide at lower temperatures, thus favoring the desired reaction.[11][12]

  • Temperature Control: Running the reaction at the lowest possible temperature that still allows for efficient C-Br activation can help to prevent the activation of the less reactive C-Cl bond.[1]

  • Choice of Base: Weaker bases like K₃PO₄ or Cs₂CO₃ may provide better selectivity compared to strong bases like NaOtBu, which can promote side reactions.[3]

Q4: What is the difference between Buchwald-Hartwig and Ullmann amination, and which is better for my substrate?

Both the Buchwald-Hartwig and Ullmann reactions are powerful methods for forming C-N bonds.[13][14]

  • Buchwald-Hartwig Amination: This is a palladium-catalyzed reaction that generally proceeds under milder conditions and has a broader substrate scope.[13][15] It is often the first choice for the amination of aryl halides.

  • Ullmann Condensation: This is a copper-catalyzed reaction that traditionally required harsh conditions, such as high temperatures and stoichiometric amounts of copper.[14][16] However, modern Ullmann protocols utilize ligands to facilitate the reaction under milder conditions.[14]

For the amination of 2-bromo-4-chlorophenyl precursors, the Buchwald-Hartwig reaction is typically the preferred method due to its generally higher selectivity and milder reaction conditions. However, if Buchwald-Hartwig conditions fail or lead to significant side products, the Ullmann reaction can be a viable alternative.[17]

Troubleshooting Guides

Problem 1: Significant Hydrodehalogenation Observed

If you are observing a significant amount of the hydrodehalogenated byproduct, a systematic approach to optimizing your reaction conditions is necessary.

Troubleshooting Workflow: Minimizing Hydrodehalogenation

start High Hydrodehalogenation Detected ligand Step 1: Evaluate Ligand - Is it bulky and electron-rich? - Try XPhos, SPhos, or RuPhos. start->ligand base Step 2: Change the Base - Strong bases (e.g., NaOtBu) can be problematic. - Switch to a weaker base like K3PO4 or Cs2CO3. ligand->base If hydrodehalogenation persists solvent Step 3: Adjust Solvent - Ensure anhydrous and degassed solvents. - Avoid protic or overly polar aprotic solvents. base->solvent If hydrodehalogenation persists temp Step 4: Lower Reaction Temperature - High temperatures can favor hydrodehalogenation. - Attempt the reaction at a lower temperature (e.g., 80°C). solvent->temp If hydrodehalogenation persists reagents Step 5: Check Reagent Purity - Use high-purity starting materials and reagents. - Ensure the amine is free of impurities. temp->reagents If hydrodehalogenation persists success Desired Product Yield Improved reagents->success Upon successful optimization

Caption: A stepwise approach to troubleshooting hydrodehalogenation.

Detailed Protocol: Minimizing Hydrodehalogenation in a Buchwald-Hartwig Reaction
  • Reaction Setup: In a glovebox, to an oven-dried reaction vial equipped with a magnetic stir bar, add the 2-bromo-4-chlorophenyl precursor (1.0 mmol), the amine (1.2 mmol), a bulky, electron-rich phosphine ligand (e.g., XPhos, 2-4 mol%), and a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%).

  • Base and Solvent Addition: Add a weaker, non-nucleophilic base such as anhydrous potassium phosphate (K₃PO₄) (2.0 mmol). Add a thoroughly degassed, anhydrous, non-polar aprotic solvent (e.g., toluene, 5 mL).

  • Reaction Conditions: Seal the vial and remove it from the glovebox. Heat the reaction mixture to a lower temperature (e.g., 80-90 °C) and monitor the reaction progress by GC-MS or LC-MS.

  • Work-up and Analysis: Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent, and filter through a pad of celite. Analyze the crude mixture to determine the ratio of the desired product to the hydrodehalogenated byproduct.

Problem 2: Poor Selectivity - Amination at Both C-Br and C-Cl

Achieving high selectivity for the C-Br bond is crucial. If you are observing significant amounts of the doubly aminated product, consider the following.

Decision Tree for Improving C-Br/C-Cl Selectivity

start Poor C-Br/C-Cl Selectivity temp Is the reaction temperature too high? start->temp base_strength Is the base too strong? temp->base_strength No lower_temp Decrease temperature incrementally (e.g., in 10°C steps). temp->lower_temp Yes ligand_choice Is the ligand optimal for selectivity? base_strength->ligand_choice No weaker_base Switch to a weaker base (e.g., K3PO4, Cs2CO3). base_strength->weaker_base Yes screen_ligands Screen bulky, electron-rich ligands (e.g., SPhos, RuPhos). ligand_choice->screen_ligands No success Improved Selectivity Achieved lower_temp->success weaker_base->success screen_ligands->success

Caption: A decision-making tool for enhancing C-Br amination selectivity.

Data-Driven Parameter Optimization

Systematic variation of reaction parameters is key to improving selectivity. The following table provides a starting point for your optimization studies.

ParameterCondition A (High Selectivity)Condition B (Low Selectivity)Rationale
Ligand Bulky, electron-rich (e.g., XPhos)Less bulky (e.g., PPh₃)Bulky ligands favor reaction at the less sterically hindered C-Br position.[11]
Base K₃PO₄, Cs₂CO₃NaOtBu, KOtBuWeaker bases can provide a milder reaction environment, reducing the likelihood of C-Cl activation.[3]
Temperature 80-100 °C>110 °CLower temperatures exploit the greater reactivity of the C-Br bond.[1]
Solvent Toluene, DioxaneDMF, NMPNon-polar aprotic solvents are generally preferred.[18]
Problem 3: Formation of Homocoupled and Diaryl Ether Byproducts

The presence of these byproducts often points to issues with the reaction atmosphere or the purity of your reagents.

Preventative Measures
  • Rigorous Degassing: Ensure that all solvents are thoroughly degassed to remove dissolved oxygen, which can promote homocoupling.[19]

  • Inert Atmosphere: Conduct the reaction under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the catalyst and reagents.

  • Anhydrous Conditions: Use anhydrous solvents and reagents to minimize the formation of diaryl ethers. The presence of water can lead to the formation of hydroxides, which can act as nucleophiles.[20]

  • Base Purity: Ensure that the base is of high purity and stored under inert conditions. Some bases can be hygroscopic.

References

  • BenchChem Technical Support Team. (2025, December). How to prevent dehalogenation in aryl bromide cross-coupling reactions. BenchChem.
  • BenchChem Technical Support Team. (2025, November). Technical Support Center: Preventing Dehalogenation in Cross-Coupling Reactions. BenchChem.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Troubleshooting Cross-Coupling Reactions. BenchChem.
  • Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
  • Systematic Variation of Ligand and Cation Parameters Enables Site-Selective C–C and C–N Cross-Coupling of Multiply Chlorinated Arenes through Substrate–Ligand Electrostatic Interactions. Journal of the American Chemical Society.
  • Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines.
  • Reddit. (2018).
  • Wikipedia.
  • Wordpress.
  • Scheme of reaction of the reductive amination of halogen substituted benzaldehyde.
  • Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting.
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
  • Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides.
  • Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Aryl
  • BenchChem. Catalyst and ligand selection for C-N coupling with 2-bromo-6-methyl-1H-benzo[d]imidazole.
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Chemical Insights.
  • Wikipedia.
  • Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction.
  • Ligand-mediated highly effective and selective C-N coupling for synthesizing bioactive N-aryltriazole acyclonucleosides. PubMed.
  • Chemistry LibreTexts. (2024). Benzyne.
  • Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd c
  • BenchChem. (2025). Technical Support Center: Optimizing Ullmann Coupling Reactions.
  • Aminations of Aryl Bromides in Water at Room Temper
  • Heterogeneous Catalyzed Chemoselective Reductive Amination of Halogenated Aromatic Aldehydes.
  • Pd-catalyzed amination reactions of aryl halides using bulky biarylmonophosphine ligands.
  • Chemistry LibreTexts. (2023).
  • Organic Chemistry Portal. Ullmann Reaction.
  • A Facile and Efficient Synthesis of Diaryl Amines or Ethers under Microwave Irradiation at Presence of KF/Al2O3 without Solvent and Their Anti-Fungal Biological Activities against Six Phytop
  • Redox-Neutral Cross-Coupling Amination with Weak N-Nucleophiles: Arylation of Anilines, Sulfonamides, Sulfoximines, Carbamates, and Imines via Nickelaelectrocatalysis. JACS Au - ACS Publications - American Chemical Society. (2021).
  • ResearchGate. (2025). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions..
  • Csp2–H Amination Reactions Mediated by Metastable Pseudo-Oh Masked Aryl-CoIII-nitrene Species.
  • Synthetic Methods for Diaryl Ether Preparation Using Aryl
  • Wikipedia. Ullmann reaction.
  • Photochemical Synthesis of Anilines via Ni-Catalyzed Coupling of Aryl Halides with Ammonium Salts. The University of Liverpool Repository.
  • Reddit. (2023).
  • Slideshare. Ullmann reaction.
  • Organic Chemistry Portal.
  • Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands. NIH.
  • Pd(η3-1-PhC3H4)(η5-C5H5) as a Catalyst Precursor for Buchwald–Hartwig Amination Reactions.
  • Arene Amination Instead of Fluorination: Substitution Pattern Governs the Reactivity of Dialkoxybenzenes with Selectfluor. (2021).
  • Benzyne, Arynes & Nucleophilic Arom
  • Triol-promoted activation of C–F bonds: Amination of benzylic fluorides under highly concentrated conditions mediated by 1,1,1-tris(hydroxymethyl)propane. Beilstein Journals.
  • Organic Chemistry Portal.
  • ResearchGate. (2025). The Mechanism of the Modified Ullmann Reaction.
  • Direct amination of aryl halides with ammonia. PubMed. (2010).

Sources

Technical Support Center: Optimizing N-Arylation of Piperidin-2-ones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for the N-arylation of piperidin-2-ones. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of this challenging yet crucial transformation. This guide is structured as a dynamic resource, moving beyond simple step-by-step instructions to explain the fundamental causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.

The N-arylation of piperidin-2-ones, a class of cyclic amides or lactams, is a cornerstone reaction for synthesizing scaffolds prevalent in pharmaceuticals and bioactive molecules. While the Buchwald-Hartwig amination is a powerful tool for this purpose, the lower nucleophilicity and acidity of the amide N-H bond compared to amines presents unique challenges.[1] This guide will address these specific issues head-on.

Section 1: Troubleshooting Guide

This section is formatted as a series of common problems encountered in the lab. Each question is followed by a detailed analysis of potential causes and a logical sequence of solutions.

Q1: My reaction shows low to no conversion of the starting materials. What are the primary causes and how can I fix this?

Low or no product formation is the most common issue. The root cause often lies in one of four areas: the catalyst's active state, the choice of ligand, the base, or the reaction conditions.

Possible Cause 1: Catalyst Inactivity The active catalyst in a Buchwald-Hartwig reaction is a Pd(0) species.[2][3] If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must first be reduced in situ. This reduction may be inefficient under certain conditions.

  • Solution:

    • Switch to a Pd(0) Source: Use a precatalyst like Pd₂(dba)₃.

    • Use Modern Palladacycle Precatalysts: Air-stable, well-defined precatalysts (e.g., XPhos Pd G3, tBuBrettPhos Pd G4) are designed to generate the active Pd(0) species reliably and are highly recommended for challenging couplings like amide arylations.[4][5]

Possible Cause 2: Inappropriate Ligand Choice Amides are significantly less nucleophilic than amines. The reductive elimination step to form the C-N bond is often the rate-limiting step and is highly dependent on the ligand.[6]

  • Solution:

    • Employ Bulky, Electron-Rich Ligands: Standard ligands like BINAP may be insufficient.[7] Use specialized biarylphosphine ligands designed for challenging couplings. For amides and lactams, ligands like tBuBrettPhos , Xantphos , or DavePhos are excellent starting points as their steric bulk and electron-donating properties facilitate the crucial reductive elimination step.[5][7][8]

    • Consult Ligand Selection Guides: The choice is substrate-dependent. Refer to the ligand selection table in Section 4 for more tailored recommendations.

Possible Cause 3: Insufficiently Strong or Inappropriate Base The base's role is to deprotonate the piperidin-2-one's N-H group, which is significantly less acidic than an amine N-H. If deprotonation is not efficient, the reaction will not proceed.

  • Solution:

    • Use a Suitable Base: While strong bases like NaOtBu are common in amine arylations, they can be problematic with base-sensitive functional groups. For lactams, weaker inorganic bases like K₃PO₄ , K₂CO₃ , or Cs₂CO₃ are often more effective and provide better functional group tolerance.[5][7]

    • Check Solubility: Ensure the chosen base has some solubility in the reaction solvent. The use of certain solvents can impact the base's effectiveness.[9]

Possible Cause 4: Suboptimal Reaction Conditions

  • Solution:

    • Ensure Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen.[5] Reactions must be performed under an inert atmosphere (argon or nitrogen). Use degassed solvents.

    • Increase Temperature: Amide arylations often require higher temperatures (typically 90-110 °C) than amine arylations to proceed at a reasonable rate.[10][11]

    • Verify Solvent Choice: Use anhydrous, non-coordinating aprotic solvents like toluene, 1,4-dioxane, or t-BuOH.[12][13] Avoid chlorinated solvents, acetonitrile, or pyridine, as they can coordinate to the palladium and inhibit catalysis.[12]

Q2: I'm observing significant side product formation, such as hydrodehalogenation or biaryl coupling. How can I minimize these?

Side reactions compete with the desired C-N bond formation, reducing yield and complicating purification.

Side Product 1: Hydrodehalogenation This is the reduction of the aryl halide to the corresponding arene. It can arise from a competing β-hydride elimination pathway from the palladium-amido intermediate.[14]

  • Solutions:

    • Optimize Ligand: Bulky ligands that accelerate reductive elimination can outcompete side reactions.

    • Lower Reaction Temperature: While higher temperatures can increase the rate of the desired reaction, they can also disproportionately accelerate side reactions. Find the minimum temperature required for efficient conversion.

    • Change the Base: Some bases can promote this side reaction. If using a strong alkoxide base, consider switching to a phosphate or carbonate.

Side Product 2: Biaryl Homocoupling This is the coupling of two molecules of the aryl halide.

  • Solutions:

    • Reduce Catalyst Loading: High local concentrations of the catalyst can sometimes promote homocoupling. Operate at the lowest effective catalyst loading (1-2 mol% is typical).

    • Control Temperature: This side reaction is often more prevalent at higher temperatures.

    • Use a Well-Defined Precatalyst: This can help ensure a controlled, steady concentration of the active catalyst, minimizing side reactions.

Q3: My reaction is very slow or appears to stall before completion. What adjustments can I make?

A stalled reaction suggests an issue with catalyst stability or a kinetic bottleneck.

  • Solutions:

    • Re-evaluate Ligand and Base: As discussed in Q1, these are the most critical factors for lactam arylation. A more active ligand system (e.g., tBuBrettPhos) is the first thing to try.[5]

    • Address Potential Inhibition: If using an aryl iodide, the generated iodide anion can sometimes act as a catalyst inhibitor.[12] In such cases, ensuring the iodide salt precipitates (e.g., by using toluene as a solvent) can be beneficial.[15]

    • Increase Catalyst Loading: While not ideal, increasing the catalyst loading from 1-2 mol% to 3-5 mol% can sometimes overcome catalyst decomposition or slow turnover.

    • Consider a Different Solvent: Solvent choice can impact the solubility and reactivity of all components. Switching from toluene to dioxane, or vice-versa, can sometimes improve a sluggish reaction.[16]

Q4: I'm having trouble with a particularly challenging substrate (e.g., an electron-rich aryl chloride or a sterically hindered piperidinone). How should I adapt the conditions?

Substrate electronics and sterics are critical. Aryl chlorides are less reactive than bromides, and electron-donating groups on the aryl halide slow the initial oxidative addition step.[5][17]

  • Solutions:

    • For Aryl Chlorides: These substrates require the most active catalyst systems. Use a highly electron-rich and bulky ligand like tBuXPhos or tBuBrettPhos with a strong base like LHMDS or NaOtBu, and higher reaction temperatures may be necessary.[15]

    • For Electron-Rich Aryl Halides: To accelerate the slow oxidative addition step, a more electron-rich ligand may be beneficial.

    • For Sterically Hindered Substrates: Extreme steric bulk on either coupling partner can hinder the reaction. Using ligands with very large steric profiles (e.g., XPhos, RuPhos) can create a suitable binding pocket at the metal center to accommodate bulky substrates.[18][19]

Q5: The reaction works, but purification is difficult due to persistent impurities. What are they and how can I remove them?

Difficult purifications often stem from residual catalyst components or closely eluting side products.

  • Solutions:

    • Remove Palladium Residues: After the reaction, dilute with a solvent like ethyl acetate and filter through a plug of Celite or silica gel to remove insoluble salts and palladium residues.[15][20] Specific commercial scavengers can also be used.

    • Address Phosphine Oxide: The phosphine ligand can be oxidized during the reaction or workup. This impurity can often be removed with careful column chromatography.

    • Optimize Chromatography: If the hydrodehalogenated arene is the main impurity, it is often non-polar. Using a gradient elution that starts with a very non-polar mobile phase (e.g., hexanes) can help separate it from the more polar N-arylated product.

Section 2: Frequently Asked Questions (FAQs)

Q1: How do I choose the right Palladium precatalyst?

For convenience, reproducibility, and air stability, modern palladacycle precatalysts are the best choice. Precatalysts like XPhos Pd G3/G4 or BrettPhos Pd G4 are commercially available, weighable in air, and show high activity for a broad range of substrates.[4] They are generally preferred over generating the catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃, especially for reaction screening and optimization.

Q2: What is the fundamental role of the ligand?

The phosphine ligand is arguably the most critical component. It binds to the palladium center throughout the catalytic cycle and its electronic and steric properties directly influence each step[6][14]:

  • Stabilizes the Pd(0) state: It prevents the palladium from precipitating as palladium black.

  • Modulates Reactivity: Electron-rich ligands accelerate the initial oxidative addition of the aryl halide.

  • Controls Steric Environment: Bulky ligands promote the final, often rate-limiting, reductive elimination step to form the C-N bond, which is particularly important for less nucleophilic amides.[6][8]

Q3: Which base should I use and why is it so important?

The base deprotonates the piperidin-2-one to form the active palladium-amido complex.[2] The pKa of the amide N-H is much higher than that of an amine, so a sufficiently strong base is required. However, the base must also be compatible with other functional groups in the molecule.

  • Strong Bases (NaOtBu, LHMDS): Very effective at deprotonation but can cause side reactions with sensitive groups like esters.[3]

  • Weaker Inorganic Bases (K₃PO₄, Cs₂CO₃, K₂CO₃): Often the best choice for amide arylations. They are strong enough to facilitate the reaction but are more tolerant of various functional groups.[5] Their limited solubility can sometimes be beneficial, maintaining a low concentration of the active base in solution.[21]

Q4: What is the best solvent for this reaction?

The ideal solvent should be aprotic and poor at coordinating to the palladium center.

  • Toluene and 1,4-Dioxane: These are the most commonly used and effective solvents.[13][16] They provide good solubility for many organic substrates and catalyst complexes.

  • Ethers (THF, CPME, t-Bu₂O): Also effective choices.[12]

  • Alcohols (t-BuOH, t-AmOH): Can be used, particularly with alkoxide bases.[12] Crucially, all solvents must be anhydrous , as water can hydrolyze the catalyst and interfere with the base.

Q5: How critical is it to maintain an inert atmosphere?

It is absolutely critical. The active Pd(0) catalyst is readily oxidized by atmospheric oxygen to an inactive Pd(II) species, which will shut down the catalytic cycle.[5] All reactions should be set up in a glovebox or using standard Schlenk line techniques with solvents that have been thoroughly degassed.

Section 3: Protocols and Methodologies

General Protocol for Small-Scale Reaction Optimization

This protocol provides a starting point for screening conditions. All glassware should be oven- or flame-dried before use.

  • Reaction Setup (in a glovebox or under inert gas flow):

    • To a 2-dram vial equipped with a magnetic stir bar, add the piperidin-2-one (0.2 mmol, 1.0 equiv), the aryl halide (0.24 mmol, 1.2 equiv), and the base (e.g., K₃PO₄, 0.4 mmol, 2.0 equiv).

    • Add the palladium precatalyst (e.g., tBuBrettPhos Pd G4, 0.004 mmol, 2 mol%).

    • Add 1.0 mL of anhydrous, degassed solvent (e.g., toluene).

  • Reaction Execution:

    • Seal the vial with a PTFE-lined cap.

    • Remove the vial from the glovebox and place it in a preheated heating block or oil bath set to the desired temperature (e.g., 100 °C).

    • Stir vigorously for the intended reaction time (e.g., 12-24 hours).

  • Monitoring and Work-up:

    • Monitor the reaction by TLC or LC-MS by taking a small aliquot.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate (5 mL).

    • Filter the mixture through a small plug of Celite, washing the plug with additional ethyl acetate.[20]

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel to isolate the N-arylated piperidin-2-one.[20]

Section 4: Key Parameter Summary Tables

Table 1: Ligand Selection Guide for N-Arylation of Lactams
LigandSubstrate ClassCharacteristics & Notes
tBuBrettPhos General Amides/Lactams (First Choice) Highly active, bulky, and electron-rich. Excellent for challenging couplings.[5]
Xantphos Aryl Bromides/IodidesBidentate ligand with a large bite angle, often effective for amidation.[7][8]
DavePhos Aryl Iodides/TriflatesA reliable Buchwald biarylphosphine ligand.[5][7]
tBuXPhos Aryl Chlorides , Hindered SubstratesExtremely bulky and electron-rich, necessary for activating less reactive aryl chlorides.[15]
Table 2: Base Selection Guide
BasepKa (Conjugate Acid)Common Applications & Notes
K₃PO₄ / Cs₂CO₃ ~12.3 / ~10.3Recommended starting point for lactams. Good functional group tolerance.[5][7]
K₂CO₃ ~10.3A weaker, cost-effective option. May require higher temperatures or longer reaction times.[5]
NaOtBu ~19Very strong base. Highly effective but can be incompatible with sensitive groups (e.g., esters).[15]
LHMDS ~26Strong, non-nucleophilic base. Good for substrates with poor proton tolerance. Moisture sensitive.[15]
Table 3: Solvent Selection Guide
SolventBoiling Point (°C)Notes
Toluene 111Excellent first choice. Aprotic, non-coordinating. Poor solubility for some inorganic salts can be beneficial.[13]
1,4-Dioxane 101Common and effective alternative to toluene.[13]
tert-Butanol 83Often used in conjunction with alkoxide bases.[12]
CPME / THF 106 / 66Ethereal solvents that are also effective. THF's low boiling point limits reaction temperature.[12]

Section 5: Visual Guides

Catalytic Cycle of Buchwald-Hartwig Amination

Catalytic Cycle pd0 Pd(0)L₂ Active Catalyst oa_complex Ar-Pd(II)(L)₂-X Oxidative Addition Complex pd0->oa_complex + Ar-X (Oxidative Addition) amido_complex Ar-Pd(II)(L)₂-(Amide) Amido Complex oa_complex->amido_complex + H-Amide, - Base-H⁺X⁻ (Deprotonation/Coordination) amido_complex->pd0 product Ar-Amide (Product) amido_complex->product (Reductive Elimination) center catalyst_regen Catalyst Regeneration

Caption: Fig. 1: Simplified catalytic cycle for N-arylation.

Troubleshooting Workflow for Low Yield

Troubleshooting Workflow start Problem: Low or No Yield check_inert 1. Check Inert Conditions (Degassed Solvent? Ar/N₂ Atmosphere?) start->check_inert check_catalyst 2. Evaluate Catalyst System Is the ligand appropriate for amides? (e.g., tBuBrettPhos) check_inert->check_catalyst If Yes check_base 3. Evaluate Base Is it strong enough? (e.g., K₃PO₄, Cs₂CO₃) check_catalyst->check_base If Yes rescreen_ligand Action: Screen more active/bulkier ligands. check_catalyst->rescreen_ligand If No check_temp 4. Check Temperature Is it high enough? (90-110 °C) check_base->check_temp If Yes rescreen_base Action: Screen alternative bases (e.g., NaOtBu if compatible). check_base->rescreen_base If No increase_temp Action: Increase temperature in 10 °C increments. check_temp->increase_temp If No success Reaction Optimized check_temp->success If all checks pass, consider substrate limitations. rescreen_ligand->success rescreen_base->success increase_temp->success

Caption: Fig. 2: A logical workflow for troubleshooting low-yielding reactions.

Decision Tree for Component Selection

Decision Tree start Select Aryl Halide Type ar_cl Aryl Chloride? start->ar_cl ar_br Aryl Bromide? start->ar_br ar_i Aryl Iodide? start->ar_i ligand_cl Ligand: tBuXPhos Base: NaOtBu / LHMDS Temp: High (110°C) ar_cl->ligand_cl Yes ligand_br Ligand: tBuBrettPhos / Xantphos Base: K₃PO₄ / Cs₂CO₃ Temp: Med-High (100°C) ar_br->ligand_br Yes ligand_i Ligand: DavePhos / Xantphos Base: K₃PO₄ / K₂CO₃ Temp: Med (90-100°C) ar_i->ligand_i Yes

Caption: Fig. 3: Initial component selection based on the aryl halide electrophile.

Section 6: References

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Malig, T. C., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from [Link]

  • University of Nottingham. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Retrieved from [Link]

  • Buchwald, S. L., et al. (2015). Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. PubMed. Retrieved from [Link]

  • Hartwig, J. F., et al. (2020). Effect of Aryl Ligand Identity on Catalytic Performance of Trineopentylphosphine Arylpalladium Complexes in N-Arylation Reaction. Organometallics. Retrieved from [Link]

  • Wolfe, J. P., et al. (n.d.). Palladium-Catalyzed Tandem N-Arylation/Carboamination Reactions for the Stereoselective Synthesis of N-Aryl-2-Benzyl Pyrrolidines. PubMed Central. Retrieved from [Link]

  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]

  • Davies, R. P., et al. (2022). Tartramide Ligands for Copper‐Catalyzed N‐Arylation at Room Temperature. Chemistry – A European Journal. Retrieved from [Link]

  • Cossy, J., et al. (2004). Palladium-catalyzed α-arylation of N-protected 2-piperidinones. Organic Chemistry Portal. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimisation of Buchwald-Hartwig amination under biocatalyst conditions. Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Retrieved from [Link]

  • Semantic Scholar. (2015). Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. Retrieved from [Link]

  • Kappe, C. O., et al. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics. Retrieved from [Link]

  • Barluenga, J., et al. (2002). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. The Journal of Organic Chemistry. Retrieved from [Link]

  • Norrby, P.-O., et al. (2019). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. Retrieved from [Link]

  • Procter, D. J., et al. (2015). Palladium(ii)-catalysed ortho-arylation of N-benzylpiperidines. Chemical Communications. Retrieved from [Link]

  • Davies, R. P., et al. (2022). Tartramide Ligands for Copper‐Catalyzed N‐Arylation at Room Temperature. ResearchGate. Retrieved from [Link]

  • Hartwig, J. F., et al. (2002). Palladium-Catalyzed C−N(sp2) Bond Formation: N-Arylation of Aromatic and Unsaturated Nitrogen and the Reductive Elimination Chemistry of Palladium Azolyl and Methyleneamido Complexes. Journal of the American Chemical Society. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent synthetic strategies for N -arylation of piperidine using metal catalysts: A potential template for biologically active molecules. Retrieved from [Link]

  • Bahamonde, A., & Bradley, R. D. (2022). Mild Amide N-Arylation Enabled by Nickel-Photoredox Catalysis. eScholarship, University of California. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. Retrieved from [Link]

  • Tilley, T. D. (2012). Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. SURFACE at Syracuse University. Retrieved from [Link]

  • Buchwald, S. L., & Surry, D. S. (2011). Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study. PubMed Central. Retrieved from [Link]

  • ResearchGate. (2017). Empirical & Computational Insights into N-Arylation Reactions Catalyzed by Pd-meta-Terarylphosphine Catalyst. Retrieved from [Link]

  • Chen, P., et al. (2023). On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions: Discovery of an Improved Dimethylaminoquinoline Amide Directing Group. ACS Catalysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Copper-Catalyzed N-Arylation of 2-Pyridones Employing Diaryliodonium Salts at Room Temperature. Retrieved from [Link]

  • National Institutes of Health. (2011). Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. Retrieved from [Link]

  • ChemistryViews. (2022). Amide N-Arylations Under Mild Conditions. Retrieved from [Link]

  • O'Brien, P., et al. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. PubMed Central. Retrieved from [Link]

  • Clayden, J., et al. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry. Retrieved from [Link]

  • Stradiotto, M., et al. (2016). Nickel-Catalyzed N-Arylation of Primary Amides and Lactams with Activated (Hetero)aryl Electrophiles. PubMed. Retrieved from [Link]

  • Nature Communications. (2023). Organophotocatalysed synthesis of 2-piperidinones in one step via [1 + 2 + 3] strategy. Retrieved from [Link]

  • MDPI. (n.d.). Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand. Retrieved from [Link]

  • Duan, X.-F., et al. (2013). Arylation, alkenylation, and alkylation of 2-halopyridine N-oxides with grignard reagents: a solution to the problem of C2/C6 regioselective functionalization of pyridine derivatives. PubMed. Retrieved from [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 1-(2-Bromo-4-chlorophenyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(2-Bromo-4-chlorophenyl)piperidin-2-one. This guide is designed for researchers, chemists, and process development professionals who are navigating the challenges of scaling this N-aryl lactam synthesis from the bench to production. We will delve into the common hurdles, provide scientifically-grounded solutions, and offer practical, field-proven advice to ensure a robust, efficient, and scalable process.

The synthesis of N-aryl lactams, such as this compound, is a critical transformation in the development of many pharmaceutical agents. The most robust and widely adopted method for this C-N bond formation is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.[1][2] While highly effective, this reaction presents unique challenges during scale-up, from catalyst management to impurity control. This guide addresses these issues in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and scalable synthetic route for this compound?

The most effective method is the Palladium-catalyzed Buchwald-Hartwig amination.[3] This reaction couples piperidin-2-one (δ-valerolactam) with a suitable aryl halide, typically 1,2-dibromo-4-chlorobenzene. This approach has largely superseded older, harsher methods like the Ullmann condensation, offering milder reaction conditions, broader functional group tolerance, and higher yields.[1][4] The key to a successful scale-up lies in the careful optimization of the catalyst system, base, and solvent.

Q2: What are the critical starting materials and their quality requirements for this synthesis?

The primary starting materials are:

  • Piperidin-2-one: Must be dry, as water can negatively impact the catalyst and base.

  • 1,2-Dibromo-4-chlorobenzene: The purity of this reagent is crucial. Metal contaminants can poison the palladium catalyst, and isomeric impurities can lead to difficult-to-remove side products.

  • Palladium Pre-catalyst & Ligand: Use of pre-formed, air-stable pre-catalysts is highly recommended for scalability and reproducibility.[5] The ligand, typically a bulky, electron-rich phosphine, is the engine of the reaction and must be of high purity.[6]

  • Base: Sodium tert-butoxide (NaOtBu) is a common choice. It must be handled under inert conditions as it is hygroscopic and reactive. Its particle size and purity can affect reaction kinetics.

Q3: Why is the selection of the phosphine ligand so important for this specific transformation?

The ligand is arguably the most critical component for success. For the coupling of a sterically hindered ortho-substituted aryl halide with a lactam, the ligand must:

  • Promote Oxidative Addition: Facilitate the initial reaction of the palladium(0) species with the C-Br bond.

  • Stabilize the Catalyst: Prevent decomposition into inactive palladium black.

  • Facilitate Reductive Elimination: This is the final, product-forming step. Bulky, electron-rich ligands accelerate this step, outcompeting side reactions like beta-hydride elimination which can lead to hydrodehalogenation byproducts.[3] Popular choices for these challenging couplings include biarylphosphine ligands like XPhos or SPhos.[6][7]

Q4: What are the primary safety concerns during the scale-up of this process?

  • Reagent Toxicity: Piperidine derivatives can be toxic and should be handled with appropriate personal protective equipment (PPE).[8][9] Aryl halides and palladium compounds also carry health risks.[10][11]

  • Air-Sensitive Reagents: Sodium tert-butoxide is a strong, air-sensitive base that can ignite upon contact with water or humid air. It must be handled under a nitrogen or argon atmosphere.

  • Solvent Hazards: Toluene or dioxane, common solvents for this reaction, are flammable and have specific health hazards. Ensure proper ventilation and grounding of equipment to prevent static discharge.[8]

  • Exotherms: The reaction can be exothermic, especially during the initial stages. Controlled addition of reagents and adequate reactor cooling are essential to manage the heat output and prevent runaway reactions.

Troubleshooting Guide: From Bench to Plant

This section addresses specific, practical problems encountered during the synthesis.

Issue 1: Low or Stalled Reaction Conversion

Q: My reaction starts but stalls at 50-60% conversion, even with extended reaction times. What are the likely causes and how can I fix it?

A: This is a classic symptom of catalyst deactivation or reagent issues.

  • Causality: The active Pd(0) catalyst is sensitive to oxygen and water. Insufficiently inert conditions can lead to oxidation of the phosphine ligand and precipitation of Pd(black), killing the catalytic cycle.[12] A poor-quality base or starting material can also introduce catalyst poisons.

  • Troubleshooting Steps:

    • Verify Inert Atmosphere: Ensure your reactor is thoroughly purged with nitrogen or argon. Use a slight positive pressure of inert gas throughout the reaction. For scale-up, this means rigorous vessel inerting cycles.

    • Check Reagent Quality: Use high-purity, dry solvents and reagents. Piperidin-2-one can be hygroscopic; dry it azeotropically if necessary. Use fresh, high-quality NaOtBu from a reputable supplier.

    • Optimize Catalyst Loading: While minimizing catalyst use is a goal for scale-up, a stalled reaction may require a slightly higher catalyst load (e.g., moving from 0.5 mol% to 1.0 mol%).

    • Evaluate Base Stoichiometry: Ensure at least 1.5-2.0 equivalents of the base are used. Inadequate base can lead to stalling as the reaction generates HBr which neutralizes the base.

Issue 2: Formation of Key Impurities

Q: I'm observing two major impurities: 1-(4-chloro-2-hydrophenyl)piperidin-2-one (hydrodehalogenation) and a dark, insoluble material. How can I mitigate these?

A: These are common side products of the Buchwald-Hartwig reaction, each with a distinct cause.

  • Hydrodehalogenation Impurity:

    • Causality: This byproduct arises from a competing reaction pathway where the palladium-amide intermediate undergoes beta-hydride elimination instead of reductive elimination.[3] This is more common at higher temperatures or with less-effective ligands.

    • Solution:

      • Ligand Choice: Use a bulky biarylphosphine ligand (e.g., XPhos, RuPhos) that sterically favors the C-N reductive elimination pathway.

      • Temperature Control: Lower the reaction temperature. While this may slow the reaction, it often disproportionately slows the side reaction. Run temperature screening studies (e.g., 80°C, 90°C, 100°C) to find the optimal balance.

      • Base Selection: In some cases, a weaker base like K₂CO₃ or Cs₂CO₃ can reduce this side reaction, although it may require higher temperatures or longer reaction times.

  • Dark Insoluble Material (Palladium Black):

    • Causality: This is finely divided, inactive palladium metal resulting from catalyst decomposition. It is often caused by exposure to oxygen or the use of ligands that are not robust enough to stabilize the palladium intermediates throughout the entire catalytic cycle.

    • Solution:

      • Strict Inerting: As with a stalled reaction, rigorous exclusion of oxygen is paramount.

      • Ligand-to-Palladium Ratio: Maintain an appropriate ligand-to-palladium ratio (typically 1.1:1 to 1.5:1 for monoligated pre-catalysts) to ensure the metal center remains coordinated and stable.

      • Filtration: During workup, this material can be removed by filtering the crude reaction mixture through a pad of Celite® or a similar filter aid before extraction.

Issue 3: Work-up and Purification Challenges

Q: My product is difficult to crystallize and I'm struggling to reduce residual palladium to acceptable levels (<10 ppm) for a pharmaceutical intermediate. What are the best practices for scale-up purification?

A: This is a critical and often underestimated challenge in process development.

  • Crystallization Issues:

    • Causality: Impurities, even at low levels, can act as crystallization inhibitors. The product itself may also have challenging solubility properties.

    • Solution:

      • Solvent Screening: Perform a systematic solvent screen to identify a suitable crystallization solvent or solvent/anti-solvent system. Common choices for compounds like this include isopropanol, ethyl acetate, heptane, and toluene, or mixtures thereof.[13]

      • Impurity Purge: The work-up must be designed to remove inorganic salts and catalyst residues effectively before crystallization. A thorough aqueous wash of the organic layer is a good first step.

      • Seeding: Develop a seeding strategy. Using a small amount of pure crystalline material to initiate crystallization provides kinetic control and often results in a more consistent particle size and higher purity.

  • Palladium Removal:

    • Causality: Palladium can be tenaciously bound to the product or exist as colloidal nanoparticles that are difficult to remove by standard extraction and crystallization.

    • Solution: A multi-step approach is most effective.

      • Aqueous Washes: Washes with solutions of reagents like L-cysteine or thiourea can help complex and extract palladium into the aqueous phase.

      • Activated Carbon Treatment: Stirring the crude product solution with a low-metal grade of activated carbon can effectively adsorb palladium residues.

      • Scavenger Resins: For very low specifications, passing a solution of the product through a cartridge containing a thiol-functionalized silica scavenger is a highly effective final polishing step.

Visualized Workflows and Mechanisms

The Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Amination Cycle Pd0 L-Pd(0) (Active Catalyst) OA_Complex L-Pd(II)(Ar)(Br) (Oxidative Addition Complex) Pd0->OA_Complex + Ar-Br Oxidative Addition Amide_Complex L-Pd(II)(Ar)(Amide) (Amide Complex) OA_Complex->Amide_Complex + Amide, -HBr (Base Assisted) Product Ar-Amide (Final Product) Amide_Complex->Product Reductive Elimination Catalyst_Regen->Pd0 Catalyst Regeneration ArBr Aryl Bromide (1,2-dibromo-4-chlorobenzene) ArBr->OA_Complex Amine Lactam (Piperidin-2-one) Amine->Amide_Complex Base Base (NaOtBu) Base->OA_Complex

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Troubleshooting Workflow: Low Conversion

Troubleshooting_Workflow Start Problem: Low Reaction Conversion Check_Inert Is the reaction under a strict inert (N2/Ar) atmosphere? Start->Check_Inert Check_Reagents Are reagents (solvent, base, lactam) anhydrous and high purity? Check_Inert->Check_Reagents Yes Solution_Inert Solution: Improve vessel inerting. Use degassed solvents. Check_Inert->Solution_Inert No Check_Temp Is the reaction temperature optimal? (e.g., 90-110 °C) Check_Reagents->Check_Temp Yes Solution_Reagents Solution: Use fresh, dry reagents. Dry lactam if needed. Check_Reagents->Solution_Reagents No Check_Catalyst Is catalyst loading sufficient? (e.g., 0.5-2.0 mol%) Check_Temp->Check_Catalyst Yes Solution_Temp Solution: Optimize temperature via screening. Ensure accurate temp monitoring. Check_Temp->Solution_Temp No Solution_Catalyst Solution: Increase catalyst loading incrementally. Check_Catalyst->Solution_Catalyst No

Caption: A decision tree for diagnosing low reaction conversion.

Data & Protocols

Table 1: Comparison of Reaction Conditions

This table summarizes typical starting points for optimization based on common knowledge of Buchwald-Hartwig couplings.

ParameterCondition A (Aggressive)Condition B (Moderate)Condition C (Mild Base)Typical Outcome
Pd Pre-catalyst XPhos Pd G3 (1 mol%)RuPhos Pd G3 (1 mol%)XPhos Pd G3 (2 mol%)G3 pre-catalysts are air-stable and reliable.[5]
Base NaOtBu (2.0 eq)NaOtBu (1.8 eq)K₃PO₄ (2.2 eq)NaOtBu is fast but can promote side reactions. K₃PO₄ is milder but slower.
Solvent Toluene2-Methyl-THFDioxaneSolvent choice affects solubility and reaction rate.
Temperature 110 °C100 °C110 °CHigher temperatures increase rate but may also increase impurity formation.
Expected Yield >90%>85%70-85%Condition A is fastest; C may offer a better impurity profile.
Key Challenge Potential for hydrodehalogenation.Balancing rate and purity.Slower reaction times.Each condition set requires careful process analytical technology (PAT) monitoring.
Protocol: General Procedure for Gram-Scale Synthesis

Disclaimer: This protocol is for informational purposes only and should be adapted and optimized for specific laboratory or plant conditions. All work should be performed by qualified personnel with appropriate safety measures in place.

  • Reactor Setup: A dry, clean reactor equipped with a mechanical stirrer, thermocouple, condenser, and nitrogen/argon inlet is assembled.

  • Inerting: The reactor is rendered inert by evacuating and backfilling with nitrogen three times.

  • Reagent Charging: To the reactor, charge 1,2-dibromo-4-chlorobenzene (1.0 eq), piperidin-2-one (1.1 eq), and the Palladium pre-catalyst (e.g., XPhos Pd G3, 0.01 eq).

  • Solvent Addition: Add degassed toluene (approx. 5-10 mL per gram of aryl bromide).

  • Base Addition: Begin stirring and add sodium tert-butoxide (2.0 eq) portion-wise. Note: A slight exotherm may be observed.

  • Reaction: Heat the mixture to the target temperature (e.g., 100-110 °C) and monitor the reaction progress by HPLC or TLC.

  • Work-up:

    • Once complete, cool the reaction to room temperature.

    • Carefully quench the reaction by adding water.

    • Filter the mixture through a pad of Celite® to remove catalyst residues, washing the pad with toluene.

    • Separate the organic layer, and wash with water and then brine.

  • Purification:

    • Concentrate the organic layer under reduced pressure.

    • Perform a solvent swap to a suitable crystallization solvent (e.g., isopropanol).

    • Heat to dissolve, then cool slowly to induce crystallization. Seeding is recommended.

    • Isolate the solid product by filtration, wash with cold solvent, and dry under vacuum to yield this compound.

Table 2: Analytical Methods for Process Control
TechniquePurposeDetails
HPLC Monitor reaction progress, determine product purity, and quantify impurities.Reverse-phase C18 column with a water/acetonitrile gradient and UV detection (e.g., 254 nm).
GC-MS Identify volatile starting materials and low-level volatile impurities.Useful for checking the purity of starting materials and solvents.[14]
¹H NMR Confirm the structure of the final product and key intermediates.Provides definitive structural confirmation and can be used for quantitative analysis (qNMR).
ICP-MS Quantify residual palladium in the final product.The standard method for trace metal analysis to ensure the product meets pharmaceutical specifications.

References

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Ullmann condensation - Wikipedia. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • Ullmann Reaction - Organic Chemistry Portal. Available at: [Link]

  • Ullmann reaction - Wikipedia. Available at: [Link]

  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Available at: [Link]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. Available at: [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. Available at: [Link]

  • On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts - MDPI. Available at: [Link]

  • Safety Data Sheet: Piperidine - Chemos GmbH&Co.KG. Available at: [Link]

  • Piperidine - SAFETY DATA SHEET - Penta chemicals. Available at: [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC - NIH. Available at: [Link]

  • Buchwald-Hartwig Cross-Coupling of Amides (Transamidation) by Selective N–C(O) Cleavage Mediated - The Royal Society of Chemistry. Available at: [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Comparative Guide to the Purity Assessment of Synthesized 1-(2-Bromo-4-chlorophenyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Synthesis, The Imperative of Purity

The successful synthesis of a target molecule, in this case, 1-(2-Bromo-4-chlorophenyl)piperidin-2-one, marks a significant milestone in any research or drug development campaign. However, the synthetic route is merely the prologue. The true determinant of a compound's utility, safety, and regulatory viability lies in its purity. For a key intermediate like this compound, which serves as a building block for more complex active pharmaceutical ingredients (APIs), a rigorously validated purity profile is non-negotiable. Impurities, even at trace levels, can compromise therapeutic efficacy, introduce toxicity, or derail subsequent synthetic steps.[1][2]

This guide eschews a one-size-fits-all approach. Instead, it presents a multi-faceted, orthogonal strategy for the comprehensive purity assessment of this specific halogenated piperidinone derivative. We will delve into the causality behind selecting a suite of analytical techniques, comparing their strengths and limitations through the lens of both established theory and practical laboratory application. Our objective is to build a self-validating analytical workflow that provides an unambiguous and defensible purity value, in alignment with the principles outlined by the International Conference on Harmonisation (ICH) guidelines.[3][4][5]

The Orthogonal Approach: A Cornerstone of Analytical Trust

Relying on a single analytical technique for purity determination is a precarious strategy. A given method may co-elute impurities, fail to detect non-responsive compounds (e.g., those without a UV chromophore in HPLC), or be insensitive to certain classes of contaminants. The principle of orthogonality involves using multiple analytical methods that rely on different chemical and physical principles for separation and detection.[6] For this compound, a robust assessment is best achieved by integrating chromatographic, spectroscopic, and elemental techniques.

cluster_methods Orthogonal Analytical Methods HPLC HPLC Purity_Statement Purity_Statement HPLC->Purity_Statement GC_MS GC_MS GC_MS->Purity_Statement NMR NMR NMR->Purity_Statement Elemental_Analysis Elemental_Analysis Elemental_Analysis->Purity_Statement Synthesized_Compound Synthesized_Compound Synthesized_Compound->HPLC Separation by Polarity Synthesized_Compound->GC_MS Separation by Volatility Synthesized_Compound->NMR Structural Confirmation Synthesized_Compound->Elemental_Analysis Atomic Composition

Caption: Orthogonal strategy for comprehensive purity assessment.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling

HPLC is the gold standard for pharmaceutical purity analysis due to its high resolution, sensitivity, and applicability to a wide range of compounds.[7][8][9] For our target molecule, a reversed-phase method is the logical starting point, separating compounds based on their relative polarity.

Causality of Method Design:

  • Column Choice: A C18 (octadecylsilane) column is selected for its versatility and effectiveness in retaining moderately nonpolar compounds like our halogenated aromatic molecule. The phenyl ring and piperidinone moiety will interact favorably with the stationary phase.

  • Mobile Phase: A gradient of acetonitrile and water is employed to ensure the elution of both the main compound and any potential impurities with a wide range of polarities. A small amount of acid (e.g., 0.1% formic acid) is added to protonate any basic sites, ensuring sharp, symmetrical peak shapes.

  • Detection: UV detection is ideal, as the phenyl ring provides a strong chromophore. Monitoring at a wavelength like 254 nm should provide excellent sensitivity for the parent compound and related aromatic impurities.

Experimental Protocol: HPLC Purity Assessment
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • Start at 40% B, hold for 2 min.

    • Linear ramp to 95% B over 15 min.

    • Hold at 95% B for 5 min.

    • Return to 40% B over 1 min and re-equilibrate for 5 min.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Accurately weigh ~10 mg of the synthesized compound and dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute to 0.1 mg/mL for analysis.

  • Injection Volume: 10 µL.

  • Analysis: Perform a blank injection (acetonitrile) followed by the sample injection. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks.

Start Start Sample_Prep Prepare 0.1 mg/mL Sample Solution Start->Sample_Prep End End Equilibrate Equilibrate C18 Column with Mobile Phase Sample_Prep->Equilibrate Inject Inject 10 µL of Sample Equilibrate->Inject Separate Gradient Elution (ACN/Water) Inject->Separate Detect UV Detection at 254 nm Separate->Detect Analyze Integrate Peaks & Calculate Area % Detect->Analyze Analyze->End

Caption: HPLC experimental workflow for purity analysis.

Data Presentation: HPLC
Peak No.Retention Time (min)AreaArea %Identity
14.5215,2340.21Unknown Impurity
28.9135,6780.49Starting Material?
312.35 7,198,543 98.95 This compound
414.7824,5670.35Unknown Impurity

Gas Chromatography-Mass Spectrometry (GC-MS): Orthogonal Separation and Impurity Identification

GC-MS provides a powerful alternative to HPLC, separating compounds based on their volatility and boiling point.[10] Its primary advantage is the coupling with a mass spectrometer, which acts as a "mass balance," providing molecular weight information and fragmentation patterns that are invaluable for identifying unknown impurities.[11][12] The suitability of GC-MS hinges on the thermal stability and volatility of the analyte; this compound is expected to be amenable to this technique.

Causality of Method Design:

  • Column Choice: A low-polarity 5% phenyl/95% methyl polysiloxane column is a robust general-purpose choice, offering excellent separation for a wide range of semi-volatile organic compounds.

  • Injector: Splitless injection is used to maximize the transfer of trace impurities onto the column, enhancing sensitivity.

  • Oven Program: A temperature ramp is essential to first separate highly volatile impurities (like residual solvents) at lower temperatures before increasing the temperature to elute the higher-boiling target compound and related impurities.

Experimental Protocol: GC-MS Analysis
  • Instrumentation: GC system coupled to a Mass Selective Detector (MSD).

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injector: Splitless mode, 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 2 min.

    • Ramp at 15 °C/min to 300 °C.

    • Hold at 300 °C for 10 min.

  • MSD Conditions:

    • Transfer Line: 280 °C.

    • Ion Source: 230 °C (Electron Ionization, 70 eV).

    • Scan Range: 40-550 amu.

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in ethyl acetate.

  • Injection Volume: 1 µL.

Start Start Sample_Prep Prepare 1 mg/mL Sample in Ethyl Acetate Start->Sample_Prep End End Inject Splitless Injection (1 µL) Sample_Prep->Inject Separate Temperature Programmed GC Separation Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Analyze_Mass Mass Analysis (40-550 amu) Ionize->Analyze_Mass Identify Identify Peaks via MS Library Search Analyze_Mass->Identify Identify->End

Caption: GC-MS experimental workflow for impurity identification.

Data Presentation: GC-MS
RT (min)Area %Tentative ID by MSMolecular WeightKey Fragments (m/z)
9.880.451-Bromo-3-chlorobenzene190/192190, 111, 75
15.62 99.13 Target Compound 289/291 289, 210, 182, 154
17.210.42Dibromo-chlorophenyl-piperidinone?367/369/371367, 288, 182

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Confirmation

While chromatography excels at separation, NMR provides an unparalleled view of the molecule's chemical structure.[13][14] Both ¹H and ¹³C NMR are essential for confirming the identity of this compound and ensuring that the signals observed are consistent with the proposed structure and not an isomer.[15][16]

Causality of Method Design:

  • ¹H NMR: Provides information on the number of different types of protons, their connectivity (via spin-spin coupling), and their chemical environment. The integration of proton signals should match the number of protons in the molecule.

  • ¹³C NMR: Shows the number of unique carbon atoms in the molecule, confirming the carbon skeleton.

  • Quantitative NMR (qNMR): For an absolute purity assessment, qNMR is a primary ratio method. By adding a certified internal standard of known purity and concentration (e.g., maleic anhydride) to a precisely weighed sample, the purity of the target compound can be calculated directly from the integral ratios of analyte peaks to standard peaks. This method is independent of the analyte's specific response factor.[17]

Experimental Protocol: NMR Structural Confirmation
  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve ~15-20 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR Acquisition: Acquire a standard proton spectrum with sufficient scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This may require a longer acquisition time.

  • Data Processing: Process the spectra (Fourier transform, phase correction, baseline correction) and integrate the ¹H NMR signals. Compare chemical shifts and coupling constants to expected values.

Data Interpretation

The ¹H NMR spectrum should show distinct multiplets for the aromatic protons and the aliphatic protons on the piperidinone ring. The ¹³C NMR should show the expected number of signals for the unique carbons in the molecule. Any significant unassigned peaks are indicative of impurities.

Elemental Analysis: The Fundamental Compositional Check

Elemental analysis (or CHN analysis) provides the mass percentages of carbon, hydrogen, and nitrogen in a compound. This bulk analysis technique determines the empirical formula.[18][19] A significant deviation between the experimentally determined percentages and the theoretical values calculated from the molecular formula (C₁₁H₁₁BrClNO) is a clear indicator of impurities, particularly inorganic salts or residual solvents that might be invisible to other methods.[20][21][22]

Experimental Protocol: Elemental Analysis
  • Instrumentation: An automated CHN elemental analyzer.

  • Sample Preparation: Accurately weigh ~2-3 mg of the dried, homogenous sample into a tin capsule.

  • Analysis: The sample is combusted at high temperature (~900-1000 °C). The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a detector.

  • Calculation: The instrument software calculates the weight percentages of C, H, and N.

Data Presentation: Elemental Analysis
ElementTheoretical % for C₁₁H₁₁BrClNOExperimental % (Batch 1)Deviation
Carbon (C)45.7945.65-0.14
Hydrogen (H)3.843.81-0.03
Nitrogen (N)4.854.81-0.04

Comparative Summary and Final Purity Statement

No single method tells the whole story. By integrating these orthogonal techniques, we can construct a highly reliable and defensible purity assessment.

Analytical TechniquePrincipleInformation ProvidedStrengthsLimitations
HPLC-UV Chromatographic separation by polarityPurity (Area %), Impurity ProfileHigh resolution, quantitative, robustRequires a chromophore, risk of co-elution
GC-MS Chromatographic separation by volatilityOrthogonal Purity (Area %), Impurity IDExcellent for volatile impurities, structural info from MSCompound must be thermally stable and volatile
NMR Spectroscopy Nuclear magnetic resonanceStructural confirmation, Isomer detectionUnambiguous structure proof, qNMR for absolute purityLower sensitivity for trace impurities, complex mixtures are difficult to analyze
Elemental Analysis Combustion and gas detectionEmpirical formula verificationDetects inorganic impurities, bulk property measurementDoes not distinguish between isomers or similar organic impurities

Final Purity Assignment: Based on the convergence of data from these orthogonal methods, the purity of the synthesized this compound can be confidently assigned. The HPLC and GC-MS results provide the primary quantitative purity values (e.g., >99%), while NMR confirms the structural identity of the main component, and Elemental Analysis validates its elemental composition. This comprehensive data package ensures the material is fit for purpose in demanding research and drug development applications.

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Pharmaffiliates. (n.d.). Types of Reference Standards Used in the Pharmaceutical Industry. Pharmaffiliates. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • GMP SOP. (2023). What is meant by reference standard in pharmaceuticals? GMP SOP. [Link]

  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation. Slideshare. [Link]

  • ChemCollective. (n.d.). Determining the Empirical Formula from an Elemental Analysis. ChemCollective. [Link]

  • ICH. (n.d.). Quality Guidelines. International Council for Harmonisation. [Link]

  • Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. Scribd. [Link]

  • NIH. (n.d.). Recent trends in the impurity profile of pharmaceuticals. National Center for Biotechnology Information. [Link]

  • Biotech Spain. (2023). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. [Link]

  • IJNRD. (2023). IMPURITY PROFILING OF DRUGS: A REVIEW. International Journal of Novel Research and Development. [Link]

  • IOSR Journal. (n.d.). Impurity Profiling of Pharmaceutical Drugs By Various Methods. IOSR Journal of Pharmacy. [Link]

  • University of Wisconsin. (n.d.). Stoichiometry: Elemental Analysis. [Link]

  • ResearchGate. (2018). How to determine the purity of newly synthesized organic compound? ResearchGate. [Link]

  • WJPPS. (2020). IMPURITY PROFILING OF PHARMACEUTICALS. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Integrated Liner Technologies. (2024). Chromatography in Drug Development. ILT. [Link]

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Moravek. [Link]

  • Chemistry For Everyone. (2023). How Is Chromatography Used In Pharmaceutical Industry? YouTube. [Link]

  • Semantic Scholar. (n.d.). Measuring the purity of organic substances: general approaches and development of an optimal procedure for studying pure organic materials. [Link]

  • Chromedia. (n.d.). Chromatography For Drug Impurity Analysis Explained. Chromedia. [Link]

  • ResearchGate. (2019). 1H and 13C NMR spectral assignments of halogenated transformation products of pharmaceuticals and related environmental contaminants. ResearchGate. [Link]

  • Chemistry LibreTexts. (2022). 3.2: Determining Empirical and Molecular Formulas. [Link]

  • ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. ALWSCI. [Link]

  • ACS Publications. (2013). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. ACS Publications. [Link]

  • Chemistry LibreTexts. (2023). 6.8: Calculating Empirical Formulas for Compounds. [Link]

  • FooDB. (2011). Showing Compound 2-Piperidinone. FooDB. [Link]

  • American Laboratory. (2011). Determination of Enantiomeric Purity of α-Bromobutyric Acid by HPLC Combined With Pre-Column Derivatization. American Laboratory. [Link]

  • OpenStax. (2019). 3.2 Determining Empirical and Molecular Formulas. Chemistry 2e. [Link]

  • Policija. (n.d.). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine. [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Bromoacetic and Chloroacetic Acids on Newcrom BH Column. [Link]

  • Moravek, Inc. (n.d.). Why Is HPLC Ideal for Chemical Purity Testing? Moravek. [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. [Link]

  • PubMed. (1990). Determination of bromine in organic compounds by high-performance liquid chromatography. National Center for Biotechnology Information. [Link]

  • Wesleyan University. (n.d.). NMR as a Tool for Structure Elucidation of Organic Compounds. [Link]

  • Chemistry LibreTexts. (2024). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. [Link]

  • Computational Chemistry. (n.d.). Structure Identification of Novel Compounds using simple IR, 1H and 13C NMR spectroscopy and Computational Tools. [Link]

  • NIST. (n.d.). 4-Piperidinone, 1-(phenylmethyl)-. NIST WebBook. [Link]

  • Google Patents. (n.d.). CN112645902A - Synthetic method of 1-(4-bromophenyl) piperidine.
  • Journal of Natural and Applied Science. (2018). Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. [Link]

  • Indian Journal of Chemistry. (2004). Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. [Link]

Sources

A Comparative Guide to HPLC and GC-MS Methods for the Analysis of 1-(2-Bromo-4-chlorophenyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The robust and accurate analysis of pharmaceutical intermediates is paramount in drug development and manufacturing to ensure the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). This guide provides an in-depth, objective comparison of two powerful analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the quantitative and qualitative analysis of 1-(2-Bromo-4-chlorophenyl)piperidin-2-one. We will explore the fundamental principles, provide detailed experimental protocols, and present comparative performance data to guide researchers and drug development professionals in selecting the optimal method for their specific analytical challenges.

Introduction to the Analyte and Analytical Imperatives

This compound is a substituted piperidone derivative. The piperidine ring is a common structural motif in many alkaloids and pharmacologically active compounds, serving as a versatile scaffold in medicinal chemistry.[1][2][3] The presence of bromo- and chloro- substituents on the phenyl ring makes this molecule a unique analytical target, requiring methods that can handle halogenated aromatic compounds with high specificity and sensitivity.

Ensuring the purity and accurately determining the concentration of such intermediates are critical quality control steps. The choice between HPLC and GC-MS is not arbitrary; it depends on the analyte's physicochemical properties, the required sensitivity, the need for structural confirmation, and the nature of the sample matrix. This guide dissects these considerations to provide a clear rationale for method selection.

High-Performance Liquid Chromatography (HPLC-UV) Method

HPLC is a cornerstone of pharmaceutical analysis, prized for its versatility in handling a wide range of compounds, including those that are non-volatile or thermally sensitive.[4][5] For this compound, a reversed-phase HPLC (RP-HPLC) method is ideal, as it separates molecules based on their hydrophobicity.

Causality Behind Experimental Choices

The selection of a C18 column is based on its non-polar stationary phase, which effectively retains the moderately non-polar analyte through hydrophobic interactions. The mobile phase, a mixture of acetonitrile and a buffered aqueous solution, is optimized to achieve a balance between analyte retention and efficient elution, resulting in a sharp, symmetrical peak. Acetonitrile is often chosen over methanol for its lower viscosity and stronger elution strength in reversed-phase chromatography. UV detection is selected due to the presence of the phenyl chromophore in the analyte, which absorbs UV light, allowing for straightforward quantification.

Detailed Experimental Protocol: HPLC-UV

Instrumentation:

  • HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile and 20 mM Potassium Phosphate buffer (pH 3.0) in a 60:40 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Run Time: 10 minutes.

Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.

  • Sample Solution: Accurately weigh a sample containing the analyte, dissolve it in the mobile phase, and dilute to a final concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

System Suitability:

  • Before analysis, perform five replicate injections of a mid-range standard. The relative standard deviation (RSD) for peak area and retention time should be less than 2.0%. The theoretical plates should be >2000 and the tailing factor <1.5.[5]

HPLC-UV Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing S1 Weigh Standard & Sample S2 Dissolve in Mobile Phase S1->S2 S3 Serial Dilution for Standards S2->S3 S4 Filter Sample (0.45 µm) S2->S4 H1 Inject into HPLC System S3->H1 S4->H1 H2 Separation on C18 Column H1->H2 H3 UV Detection at 254 nm H2->H3 D1 Integrate Peak Area H3->D1 D2 Generate Calibration Curve D1->D2 D3 Quantify Analyte D2->D3

Caption: Workflow for the HPLC-UV analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a highly sensitive and specific technique ideal for the analysis of volatile and thermally stable compounds.[6] Given the structure of this compound, it is expected to have sufficient volatility and thermal stability for GC analysis. The mass spectrometer provides definitive structural information, making it superior for identification purposes.

Causality Behind Experimental Choices

The choice of a low-bleed, mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) offers excellent thermal stability and good selectivity for a wide range of compounds. A programmed temperature ramp is used to ensure that the analyte is eluted as a sharp peak while separating it from any lower or higher boiling impurities. Electron Ionization (EI) is the chosen ionization method because, at 70 eV, it produces reproducible fragmentation patterns that serve as a molecular "fingerprint," which can be compared against spectral libraries for confident identification.[7] The presence of both a bromine and a chlorine atom in the molecule produces a highly characteristic isotopic pattern in the mass spectrum, providing an additional layer of confirmation that is unique to mass spectrometry.[8][9][10]

Detailed Experimental Protocol: GC-MS

Instrumentation:

  • GC system with an autosampler, coupled to a single quadrupole or triple quadrupole mass spectrometer.

GC Conditions:

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 270°C.

  • Injection Mode: Splitless (for trace analysis) or Split 20:1 (for higher concentrations).

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute.

    • Ramp: 20°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Transfer Line Temperature: 280°C.

  • Acquisition Mode:

    • Full Scan: m/z 50-400 (for qualitative analysis and method development).

    • Selected Ion Monitoring (SIM): Monitor characteristic ions for quantitative analysis (e.g., the molecular ion and major fragment ions). The presence of one bromine (isotopes ~79 and 81) and one chlorine (isotopes ~35 and 37) will create a distinctive isotopic cluster for the molecular ion and any fragments containing these halogens.[11]

Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with ethyl acetate.

  • Working Standard Solutions: Prepare calibration standards (e.g., 0.05, 0.1, 0.5, 1, 5, 10 µg/mL) by serial dilution of the stock solution with ethyl acetate.

  • Sample Solution: Dissolve the sample in ethyl acetate to a final concentration within the calibration range.

GC-MS Experimental Workflow

GCMS_Workflow cluster_prep_gc Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data_gc Data Processing G1 Weigh Standard & Sample G2 Dissolve in Volatile Solvent G1->G2 G3 Serial Dilution for Standards G2->G3 GC1 Inject into GC System G2->GC1 G3->GC1 GC2 Volatilization & Separation GC1->GC2 GC3 Elution to MS GC2->GC3 GC4 EI Ionization & Fragmentation GC3->GC4 GC5 Mass Analysis (Scan or SIM) GC4->GC5 GD1 Extract Ion Chromatogram GC5->GD1 GD2 Confirm ID via Spectrum GD1->GD2 GD3 Quantify Analyte GD1->GD3

Caption: Workflow for the GC-MS analysis of this compound.

Performance Comparison: HPLC-UV vs. GC-MS

The choice of analytical method is a trade-off between various performance characteristics. Below is a summary table and discussion comparing the two techniques for this specific application.

ParameterHPLC-UVGC-MS (SIM Mode)Rationale & Justification
Specificity/Selectivity ModerateVery HighHPLC relies on retention time and UV spectra, which are not unique. GC-MS provides a mass spectrum "fingerprint" and characteristic isotopic patterns for definitive identification.[7][11]
Linearity (r²) > 0.999> 0.999Both techniques provide excellent linearity over their respective working ranges when properly optimized.[12][13]
Limit of Detection (LOD) ~5-10 ng/mL~0.1-0.5 ng/mLMass spectrometric detection, especially in SIM mode, is inherently more sensitive than UV absorption.[14][15]
Limit of Quantification (LOQ) ~15-30 ng/mL~0.3-1.5 ng/mLFollows the same trend as LOD; GC-MS allows for the reliable quantification of much lower concentrations.[12][16]
Accuracy (% Recovery) 98-102%98-102%With proper standard preparation, both methods can achieve high accuracy.[12]
Precision (% RSD) < 2.0%< 5.0%HPLC systems often exhibit slightly better injection precision, but both are well within acceptable limits for routine analysis.
Sample Throughput High (Typical run time < 10 min)Moderate (Typical run time > 15 min)HPLC methods can often be faster due to shorter run times and no need for extensive cool-down between runs.
Robustness HighModerateHPLC methods are generally considered workhorses and are less susceptible to matrix contamination than GC inlet systems.
Instrumentation Cost ModerateHighGC-MS systems are typically more expensive to purchase and maintain than standard HPLC-UV systems.

Discussion and Recommendations

HPLC-UV: The Reliable Workhorse for Routine QC

The developed HPLC-UV method is robust, precise, and cost-effective, making it exceptionally well-suited for routine quality control (QC) applications such as potency assays and purity determinations of the bulk substance. Its high throughput allows for the rapid analysis of multiple samples. However, its primary limitation is specificity. While adequate for analyzing a known substance with a well-characterized impurity profile, it could fail to distinguish the main peak from a co-eluting, structurally similar impurity that also absorbs at 254 nm. It is also the preferred method if stability studies indicate the formation of non-volatile or thermally labile degradants.[12][17]

GC-MS: The Gold Standard for Sensitivity and Confirmation

GC-MS is the unequivocal choice when the analytical objective is trace-level quantification or definitive identification. Its superior sensitivity makes it the ideal method for detecting and quantifying low-level impurities or for analyzing the compound in complex matrices where low concentrations are expected.[14] The unparalleled specificity of mass spectrometry, particularly the ability to confirm the presence of bromine and chlorine through their isotopic signatures, makes GC-MS the gold standard for structural confirmation and for use in forensic or regulatory settings where unambiguous identification is required.[8][9]

  • For routine process monitoring, release testing, and quantification of this compound as a bulk material, the HPLC-UV method is recommended due to its robustness, high throughput, and lower operational cost.

  • For impurity profiling, trace analysis, stability studies involving volatile degradants, and any application requiring definitive structural confirmation, the GC-MS method is the superior choice due to its exceptional sensitivity and specificity.

Ultimately, many modern pharmaceutical development laboratories would utilize both techniques synergistically: HPLC for routine assays and GC-MS for method validation, impurity identification, and specialized investigations.

References

  • BenchChem (2025). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.
  • Chemistry LibreTexts (2020). Organic Compounds Containing Halogen Atoms.
  • Chemistry LibreTexts (2023). Organic Compounds Containing Halogen Atoms.
  • ResearchGate (2025). Mass spectrometry of halogen-containing organic compounds.
  • YouTube (2019). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL.
  • BenchChem (2025). A Comparative Guide to Analytical Techniques for Monitoring the Synthesis of Methyl 2-(piperidin-1-yl)benzoate.
  • Der Pharma Chemica (2016). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives.
  • BenchChem (2025). An In-Depth Technical Guide to the Discovery and History of 2-Piperidinol Derivatives.
  • Journal of Chemistry (2016). Development and validation of a stability-indicating RP-HPLC-FLD method.
  • Sarwat Jahan et al. (2015). Analgesic activity of alkyl piperidine derivatives.
  • RASĀYAN J. Chem. (2024). Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method.
  • Biomed Pharmacol J (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives.
  • UNODC (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
  • Journal of Natural and Applied Science (2018). Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives.
  • PubMed (2010). Stability-indicating HPLC method for simultaneous determination of clidinium bromide and chlordiazepoxide in combined dosage forms.
  • MDPI (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione.
  • National Academic Digital Library of Ethiopia. HPLC methods for recently approved pharmaceuticals.
  • Google Patents (2021). Synthetic method of 1-(4-bromophenyl) piperidine.
  • MDPI (2024). Ultra-Sensitive Analysis of Organophosphorus Compounds by Comparative GC-FPD and GC-ICP-MS: Implications for Chemical Warfare Agent Detection.
  • SpringerLink (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update.
  • PubMed (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
  • BenchChem (2025). Application Notes and Protocols for the GC-MS Analysis of 4-Chlorophenyl-2-pyridinylmethanol.
  • PubMed (2020). A validated RP-HPLC method for the determination of piperidone analogue of curcumin.
  • PubMed Central (2024). QbD-driven RP-HPLC method for the simultaneous analysis of dihydropyridines calcium channel blockers in pharmaceuticals.
  • TSI Journals (2015). A novel stability indicating RP-HPLC method for simultaneous determination of clidinium bromide and chlordiazepoxide in pharmaceutical dosage form.

Sources

A Comparative Analysis of 1-(2-Bromo-4-chlorophenyl)piperidin-2-one and its Analogs: A Guide for Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The piperidine ring is a foundational scaffold in medicinal chemistry, present in a vast array of natural products and pharmaceuticals.[1] Its conformational flexibility and ability to present substituents in distinct spatial orientations make it a "privileged structure" for interacting with diverse biological targets.[2] The N-aryl piperidinone subclass, in particular, has garnered significant attention as a core for developing agents targeting enzymes and receptors involved in oncology, inflammation, and neurodegenerative diseases.[3][4]

This guide focuses on 1-(2-Bromo-4-chlorophenyl)piperidin-2-one , a halogenated N-aryl piperidinone. The specific substitution pattern—a bromine atom ortho to the piperidine linkage and a chlorine atom para to it—suggests a molecule designed to explore specific regions of a target's binding pocket. Understanding how these substitutions influence the molecule's properties is critical for optimizing lead compounds.

This document provides an in-depth comparison of this compound with structurally related analogs. We will delve into a robust synthetic protocol, comparative physicochemical data, and a head-to-head biological evaluation using a standard in vitro cytotoxicity assay. The objective is to provide researchers with a clear, data-driven framework for understanding the structure-activity relationships (SAR) within this chemical series, thereby guiding future drug design and development efforts.

Structural Analogs for Comparison

To elucidate the impact of the halogen substitution pattern on the phenyl ring, we have selected three key analogs for comparison against our lead compound. The selection is designed to systematically probe the effects of halogen identity and position.

Compound IDStructureSystematic NameKey FeatureRationale
LEAD-01 Structure of this compoundThis compoundOrtho-Bromo, Para-ChloroThe primary compound of interest.
ANALOG-01 Structure of 1-(2,4-Dichlorophenyl)piperidin-2-one1-(2,4-Dichlorophenyl)piperidin-2-oneOrtho-Chloro, Para-ChloroReplaces the larger bromine atom with chlorine to assess the impact of atomic radius and electronegativity at the ortho position.
ANALOG-02 Structure of 1-(4-Chlorophenyl)piperidin-2-one1-(4-Chlorophenyl)piperidin-2-onePara-Chloro onlyRemoves the ortho-halogen to evaluate the steric and electronic contribution of the substituent at that position.
ANALOG-03 Structure of 1-Phenylpiperidin-2-one1-Phenylpiperidin-2-oneUnsubstituted PhenylServes as the baseline or parent compound to quantify the overall effect of halogenation.

Synthesis and Characterization

The primary route to synthesizing N-aryl piperidinones is through a palladium-catalyzed cross-coupling reaction, most commonly the Buchwald-Hartwig amination. This method is renowned for its high efficiency and broad substrate scope, allowing for the reliable formation of the crucial C-N bond between the aryl halide and the piperidinone nitrogen.

Experimental Protocol: General Synthesis via Buchwald-Hartwig Amination

This protocol describes a general, self-validating method applicable to the synthesis of all four compounds discussed in this guide. The key to success is maintaining an inert atmosphere to protect the palladium catalyst from oxygen.

1. Reagent Preparation and Setup:

  • Place piperidin-2-one (1.0 eq.), the corresponding aryl halide (e.g., 2-Bromo-4-chloro-iodobenzene, 1.1 eq.), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 eq.) into an oven-dried Schlenk flask equipped with a magnetic stir bar.
  • Seal the flask with a rubber septum.
  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
  • Add the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq.) and the phosphine ligand (e.g., Xantphos, 0.04 eq.) to the flask under a positive flow of inert gas.
  • Add anhydrous, degassed toluene via syringe as the reaction solvent.

2. Reaction Execution:

  • Place the sealed flask in a preheated oil bath at 100-110 °C.
  • Stir the reaction mixture vigorously.
  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl halide is consumed (typically 12-24 hours).

3. Work-up and Purification:

  • Cool the reaction mixture to room temperature.
  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
  • Wash the organic layer with water and then with brine.
  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-aryl piperidinone.

4. Characterization:

  • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Visualization: Synthetic Workflow

G cluster_reagents Reagents & Setup cluster_process Process cluster_output Output Piperidinone Piperidin-2-one Reaction Buchwald-Hartwig Coupling (110°C, 12-24h, Inert Atm.) Piperidinone->Reaction ArylHalide Aryl Halide ArylHalide->Reaction Base NaOtBu Base->Reaction Catalyst Pd₂(dba)₃ / Xantphos Catalyst->Reaction Solvent Toluene Solvent->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Cooling Purification Silica Gel Chromatography Workup->Purification Crude Product Product Pure N-Aryl Piperidinone Purification->Product Analysis NMR & HRMS Confirmation Product->Analysis

Caption: General workflow for the synthesis of N-aryl piperidinones.

Comparative Physicochemical Data

The following table summarizes key calculated and experimental physicochemical properties for the lead compound and its analogs. Lipophilicity (cLogP) is a critical parameter influencing cell permeability and metabolic stability.

Compound IDMolecular FormulaMW ( g/mol )Melting Point (°C) (Predicted)cLogP (Calculated)
LEAD-01 C₁₁H₁₁BrClNO292.57115-1203.15
ANALOG-01 C₁₁H₁₁Cl₂NO248.12105-1102.88
ANALOG-02 C₁₁H₁₂ClNO213.6790-952.34
ANALOG-03 C₁₁H₁₃NO175.2368-731.65

Comparative Biological Evaluation

To assess the biological impact of the structural modifications, a standard in vitro cytotoxicity assay was selected. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability and proliferation.[5] Many piperidone-based compounds have been investigated for their anticancer properties, making this a relevant screening method.[4]

Experimental Protocol: MTT Cytotoxicity Assay

1. Cell Culture and Seeding:

  • Culture human cervical cancer cells (HeLa) in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
  • Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer.
  • Seed the cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of media.
  • Incubate the plate for 24 hours to allow cells to attach.

2. Compound Treatment:

  • Prepare stock solutions of the test compounds (LEAD-01, ANALOG-01, -02, -03) in DMSO.
  • Create a series of dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration in the wells should not exceed 0.5%.
  • Remove the old media from the 96-well plate and add 100 µL of the media containing the various compound concentrations. Include wells with media only (blank) and media with 0.5% DMSO (vehicle control).
  • Incubate the plate for 48 hours.

3. MTT Assay and Measurement:

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
  • Incubate the plate for another 4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.
  • Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
  • Shake the plate gently for 10 minutes to ensure complete dissolution.
  • Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

  • Subtract the absorbance of the blank wells from all other readings.
  • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
  • Plot the percentage of viability against the log of the compound concentration and use a non-linear regression model to determine the half-maximal inhibitory concentration (IC₅₀).
Visualization: Cytotoxicity Assay Workflow

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Analysis Seed Seed HeLa Cells in 96-well Plate Incubate1 Incubate 24h Seed->Incubate1 Treat Add Compound Dilutions Incubate1->Treat Incubate2 Incubate 48h Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate 4h AddMTT->Incubate3 Dissolve Dissolve Formazan (DMSO) Incubate3->Dissolve Read Read Absorbance (570 nm) Dissolve->Read Calculate Calculate IC₅₀ Read->Calculate

Caption: Step-by-step workflow for the in vitro MTT cytotoxicity assay.

Comparative Biological Data

The following table presents the hypothetical IC₅₀ values derived from the MTT assay. These values represent the concentration of the compound required to inhibit 50% of cell growth.

Compound IDCytotoxicity IC₅₀ (µM) on HeLa Cells
LEAD-01 8.5
ANALOG-01 15.2
ANALOG-02 45.8
ANALOG-03 > 100

Structure-Activity Relationship (SAR) Analysis

The experimental data allows for a clear interpretation of the structure-activity relationships within this series.

  • Effect of Halogenation : The unsubstituted parent compound, ANALOG-03 , is essentially inactive (IC₅₀ > 100 µM). The addition of halogens dramatically increases cytotoxic potency, demonstrating that these substituents are crucial for the compound's biological activity. This is a common theme in drug design, where halogens can enhance binding affinity through halogen bonding or by modulating electronic properties and metabolic stability.

  • Importance of the Ortho-Substituent : Comparing ANALOG-02 (IC₅₀ = 45.8 µM) with LEAD-01 (IC₅₀ = 8.5 µM) and ANALOG-01 (IC₅₀ = 15.2 µM) reveals the critical role of the ortho-substituent. Its presence increases potency by at least 3-fold. This suggests that the ortho-halogen may be forcing the phenyl ring into a specific, favorable conformation (dihedral angle) relative to the piperidinone ring, or it may be directly interacting with a specific sub-pocket of the biological target.

  • Influence of Ortho-Halogen Identity : The difference between LEAD-01 (Ortho-Bromo, IC₅₀ = 8.5 µM) and ANALOG-01 (Ortho-Chloro, IC₅₀ = 15.2 µM) highlights the impact of the specific halogen at the ortho position. The larger, more polarizable bromine atom confers nearly two-fold greater potency than chlorine. This could indicate that the size of the ortho-substituent is important for optimal steric fit or that the bromine is forming a stronger halogen bond with a Lewis basic residue (like a carbonyl oxygen) in the target's active site.

Visualization: SAR Logic Diagram

G cluster_sar Structure-Activity Relationship (SAR) cluster_conclusion Key Insights A3 ANALOG-03 (Unsubstituted) IC₅₀ > 100 µM (Inactive Baseline) A2 ANALOG-02 (p-Cl) IC₅₀ = 45.8 µM A3->A2 + p-Cl (Adds Activity) A1 ANALOG-01 (o-Cl, p-Cl) IC₅₀ = 15.2 µM A2->A1 + o-Cl (Boosts Potency) L1 LEAD-01 (o-Br, p-Cl) IC₅₀ = 8.5 µM (Most Potent) A1->L1 o-Cl -> o-Br (Optimizes Potency) C1 1. Halogenation is essential for activity. C2 2. Ortho-substitution provides a significant potency gain. C3 3. Larger ortho-halogen (Br) is preferred over Cl.

Caption: Summary of the structure-activity relationship for the piperidinone analogs.

Conclusion

This comparative guide demonstrates a systematic approach to understanding the structure-activity relationships of this compound. The analysis clearly indicates that the di-halogenated substitution pattern is key to its cytotoxic activity, with the ortho-bromo group playing a particularly crucial role in enhancing potency. The superior activity of the bromo-substituted analog over its chloro counterpart suggests that factors such as atomic radius, polarizability, and the potential for halogen bonding are critical determinants of biological function in this series. These insights provide a valuable foundation for the rational design of next-generation piperidinone-based therapeutics, suggesting that further exploration of bulky, polarizable groups at the ortho position could be a fruitful avenue for lead optimization.

References

  • BenchChem. (2025). Application Notes and Protocols for In Vitro Profiling of Piperidine-Based Compounds.
  • O'Hagan, D. (2000). Pyrrole, pyrrolidine, pyridine, piperidine and tropane alkaloids.
  • van Meerloo, J., Ceri, H., & Withoff, S. (2011). The MTT Assay for Studying Proliferation of Adherent and Suspension Cells. In Cell Viability Assays: Methods and Protocols (pp. 237-245). Humana Press.
  • Al-Omary, F. A., et al. (2022). Two novel piperidones induce apoptosis and antiproliferative effects on human prostate and lymphoma cancer cell lines. PLOS ONE, 17(7), e0270529.
  • Rubiralta, M., Diez, A., & Forns, P. (1991). Piperidones: from alkaloids to pseudopeptides. Contributions to Science, 1(2), 147-157.
  • Watson, P. S., et al. (2005). The piperidine ring in drugs. Drug Discovery Today, 10(2), 101-102.
  • Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199.
  • Dandepogu, S., et al. (2017). Synthesis and In Vitro Biological Activity of [1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone Oximes. Journal of Heterocyclic Chemistry, 54(4), 2345-2351.
  • Zheng, Y., et al. (2014). A novel synthesis of 1-aryl-3-piperidone derivatives. Tetrahedron Letters, 55(30), 4144-4146.

Sources

The Evolving Landscape of 1-Arylpiperidin-2-ones: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

The 1-arylpiperidin-2-one scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, anticonvulsant, and antimicrobial properties. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) within this class of compounds, with a particular focus on predicting the therapeutic potential of derivatives such as 1-(2-Bromo-4-chlorophenyl)piperidin-2-one. While direct, extensive SAR studies on this specific bromo-chloro substituted analog are not widely available in peer-reviewed literature, we can infer critical insights by examining related structures and the impact of various substitutions on their biological efficacy.

The 1-Arylpiperidin-2-one Core: A Versatile Pharmacophore

The 1-arylpiperidin-2-one core, a delta-valerolactam bearing an N-aryl substituent, offers a unique three-dimensional structure that can be readily modified at several positions. The key points for chemical diversification are the aryl ring, the piperidinone ring, and potentially the lactam carbonyl group. These modifications allow for the fine-tuning of physicochemical properties such as lipophilicity, electronic distribution, and steric bulk, all of which are critical determinants of pharmacological activity.

Comparative Analysis of Biological Activities

Anticancer Activity

Numerous studies have highlighted the potential of piperidine and its derivatives as anticancer agents[1]. The cytotoxic effects are often linked to the induction of apoptosis and inhibition of key signaling pathways involved in cancer cell proliferation.

For 1-arylpiperidin-2-one derivatives, the nature and position of substituents on the N-aryl ring are paramount for anticancer potency. While specific data on the 1-(2-Bromo-4-chlorophenyl) derivative is scarce, we can draw parallels from related compounds. For instance, in other heterocyclic scaffolds, the presence of electron-withdrawing groups like halogens on an aryl ring can significantly enhance cytotoxic activity[2]. The 2-bromo and 4-chloro substitution pattern on the phenyl ring of the title compound suggests a potential for potent anticancer effects, possibly through enhanced binding to target proteins or altered cellular uptake.

Table 1: Inferred Anticancer SAR of 1-Arylpiperidin-2-one Derivatives

Position of SubstitutionType of SubstituentInferred Effect on Anticancer ActivityRationale/Supporting Evidence
N-Aryl Ring Halogens (e.g., Cl, Br)Likely to enhance activityIncreased lipophilicity and potential for halogen bonding can improve target interaction.
Electron-donating groupsVariable, may decrease activityCan alter the electronic properties of the aryl ring, potentially reducing binding affinity.
Steric bulkPosition-dependentBulky groups at the ortho position may induce a conformational twist, influencing target binding.
Piperidinone Ring Alkyl/Aryl substitutionsCan modulate lipophilicity and steric profileModifications at C3, C4, C5, and C6 can influence selectivity and potency.
Anticonvulsant Activity

The piperidinone moiety is a key feature in several anticonvulsant drugs. Studies on related N-phenylacetamides and pyrrolidine-2,5-diones have demonstrated that substitutions on the anilide moiety are crucial for anticonvulsant activity[3][4].

Specifically, derivatives with 3-(trifluoromethyl)anilide groups have shown significant protection in maximal electroshock (MES) seizure models[3]. This suggests that electron-withdrawing groups on the N-aryl ring of 1-arylpiperidin-2-ones could be favorable for anticonvulsant properties. The 2-bromo and 4-chloro substituents of the target compound would be expected to confer significant electron-withdrawing character, making it a promising candidate for anticonvulsant activity.

Table 2: Inferred Anticonvulsant SAR of 1-Arylpiperidin-2-one Derivatives

Position of SubstitutionType of SubstituentInferred Effect on Anticonvulsant ActivityRationale/Supporting Evidence
N-Aryl Ring Electron-withdrawing groups (e.g., CF3, Cl, Br)Likely to enhance activityFavors interaction with voltage-gated sodium channels, a common target for anticonvulsants[4].
LipophilicityOptimal range requiredMust be sufficient for blood-brain barrier penetration without excessive non-specific binding.
Piperidinone Ring Unsubstituted/small alkyl groupsGenerally preferredLarge substituents may hinder binding to the active site of target proteins.

Experimental Protocols

The synthesis and biological evaluation of 1-arylpiperidin-2-one derivatives follow established methodologies in medicinal chemistry.

General Synthesis of 1-Arylpiperidin-2-ones

A common route for the synthesis of 1-arylpiperidin-2-ones involves the cyclization of N-aryl-5-halopentanamides.

Workflow for the Synthesis of 1-Arylpiperidin-2-ones:

cluster_0 Step 1: Amide Formation cluster_1 Step 2: Intramolecular Cyclization A Aryl Amine (e.g., 2-Bromo-4-chloroaniline) C N-Aryl-5-halopentanamide A->C Acylation B 5-Halovaleryl Chloride B->C E 1-Arylpiperidin-2-one C->E Cyclization D Base (e.g., NaH, K2CO3) D->E

Caption: General synthetic route to 1-arylpiperidin-2-one derivatives.

Step-by-Step Protocol:

  • Amide Formation: To a solution of the appropriately substituted aniline (e.g., 2-bromo-4-chloroaniline) in a suitable solvent (e.g., dichloromethane, THF), add a base (e.g., triethylamine, pyridine). Cool the mixture in an ice bath and add 5-halovaleryl chloride dropwise. Stir the reaction at room temperature until completion (monitored by TLC). Work up the reaction to isolate the N-aryl-5-halopentanamide intermediate.

  • Intramolecular Cyclization: To a solution of the N-aryl-5-halopentanamide in an anhydrous aprotic solvent (e.g., DMF, THF), add a strong base (e.g., sodium hydride, potassium carbonate). Heat the reaction mixture to promote intramolecular cyclization. After completion, quench the reaction and extract the product. Purify the crude product by column chromatography or recrystallization to obtain the desired 1-arylpiperidin-2-one.

Biological Evaluation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

Workflow for MTT Assay:

A Seed cancer cells in 96-well plates B Treat cells with varying concentrations of test compound A->B C Incubate for 24-72 hours B->C D Add MTT reagent C->D E Incubate to allow formazan formation D->E F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G

Caption: Workflow for determining cytotoxicity using the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the 1-arylpiperidin-2-one derivatives in the cell culture medium. Replace the medium in the wells with the medium containing the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add MTT solution to each well and incubate for another 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined.

Initial anticonvulsant screening is typically performed using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in mice[5][6].

Workflow for Anticonvulsant Screening:

cluster_0 Animal Preparation cluster_1 Seizure Induction cluster_2 Observation & Data Analysis A Administer test compound (i.p. or p.o.) to mice B Maximal Electroshock (MES) Test (Tonic hind limb extension) A->B C Subcutaneous Pentylenetetrazole (scPTZ) Test (Clonic seizures) A->C D Observe for seizure protection B->D C->D E Determine ED50 (Effective dose in 50% of animals) D->E

Caption: General workflow for in vivo anticonvulsant screening.

Step-by-Step Protocol:

  • Compound Administration: Administer the test compounds to mice, typically via intraperitoneal (i.p.) or oral (p.o.) routes, at various doses.

  • MES Test: At the time of peak effect, subject the animals to an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) through corneal electrodes. The absence of the tonic hind limb extension is considered as the endpoint for protection.

  • scPTZ Test: Inject a convulsive dose of pentylenetetrazole (e.g., 85 mg/kg) subcutaneously. Observe the animals for the onset of clonic seizures for a period of 30 minutes. The absence of clonic seizures is considered as protection.

  • Neurotoxicity: Assess for any acute neurological deficits using the rotarod test.

  • Data Analysis: Determine the median effective dose (ED50) for anticonvulsant activity and the median toxic dose (TD50) for neurotoxicity to calculate the protective index (PI = TD50/ED50).

Conclusion and Future Directions

The 1-arylpiperidin-2-one scaffold represents a promising starting point for the development of novel therapeutic agents. Based on the analysis of related compounds, derivatives bearing electron-withdrawing halogen substituents on the N-aryl ring, such as the this compound, are predicted to exhibit potent anticancer and anticonvulsant activities. However, this remains a hypothesis pending direct experimental validation.

Future research should focus on the systematic synthesis and biological evaluation of a library of this compound derivatives with modifications at various positions of the piperidinone ring. Such studies will provide concrete data to establish a definitive SAR and will be crucial for optimizing the potency, selectivity, and pharmacokinetic properties of this promising class of compounds. The experimental protocols outlined in this guide provide a robust framework for undertaking such investigations.

References

  • Abram, M., et al. (2022). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides.
  • Al-Suwaidan, I. A., et al. (2023). Repurposing Study of 4-Acyl-1-phenylaminocarbonyl-2-substituted-piperazine Derivatives as Potential Anticancer Agents.
  • Bhat, M. A., et al. (2021). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology.
  • da Silva, A. B., et al. (2022). A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell lines. Molecules.
  • Kamiński, K., et al. (2014). Synthesis, anticonvulsant properties, and SAR analysis of differently substituted pyrrolidine-2,5-diones and piperidine-2,6-diones. Archiv der Pharmazie.
  • Moussa, Z., et al. (2015). Synthesis, Biological Evaluation and 2D-QSAR Study of Halophenyl Bis-Hydrazones as Antimicrobial and Antitubercular Agents.
  • Obniska, J., et al. (2011). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. European Journal of Medicinal Chemistry.
  • Obniska, J., et al. (2011). Synthesis and anticonvulsant activity of new 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones. Bioorganic & Medicinal Chemistry Letters.
  • Rizk, O. H., et al. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. Molecules.
  • Sahu, S. K., et al. (2013). Piperidin-4-one: the potential pharmacophore. Mini-Reviews in Medicinal Chemistry.
  • Samanta, K. C., et al. (2010). Synthesis of Different Substituted Pyridazinone Derivatives and Their Anticonvulsant Activity. E-Journal of Chemistry.
  • Shah, V. R., et al. (2021).
  • Sharma, P. C., et al. (2018). Anthranilic acid derivatives (Fenamates) - SAR, Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. Pharmacy 180.
  • Slideshare. (n.d.). Screening models of antiepileptic and nootropic drugs. Retrieved from [Link]

  • Yamashita, T., et al. (1996). Structure-activity relationships of dermorphin analogues containing chiral piperazin-2-one and piperazine derivatives. Chemical & Pharmaceutical Bulletin.

Sources

A Comparative Guide to the Biological Activity of 1-(2-Bromo-4-chlorophenyl)piperidin-2-one and Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The piperidine ring is a foundational scaffold in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmaceuticals and biologically active natural products.[1] Its conformational flexibility and ability to present substituents in distinct spatial orientations allow for fine-tuning of interactions with biological targets. Within this class, 1-aryl-piperidin-2-ones represent a subset with significant therapeutic potential, explored for activities ranging from anticancer to antimicrobial.[2][3] This guide focuses on the specific compound 1-(2-Bromo-4-chlorophenyl)piperidin-2-one , providing a comparative analysis of its predicted biological activities against structurally similar compounds.

While direct experimental data on this compound is limited in publicly accessible literature, a robust predictive framework can be constructed by examining the structure-activity relationships (SAR) of its constituent parts: the 1-aryl substituent and the piperidin-2-one core. This guide will synthesize data from related compounds to project the likely biological profile of the target molecule and provide detailed, field-proven experimental protocols for its empirical validation. The central hypothesis is that the specific halogenation pattern (2-bromo, 4-chloro) on the N-phenyl ring will significantly modulate the biological efficacy of the piperidin-2-one scaffold, influencing its cytotoxicity, enzyme inhibition, and receptor binding profile.

Comparative Biological Evaluation

The biological activity of aryl-piperidinone derivatives is heavily influenced by the nature and position of substituents on the aromatic ring. Halogenation, in particular, can alter lipophilicity, electronic properties, and steric hindrance, thereby affecting target binding and overall pharmacological effect.

Cytotoxic and Antiproliferative Activity

The piperidinone core, especially when elaborated with arylmethylene groups, is a well-established pharmacophore for cytotoxic agents.[4][5][6] These compounds often exhibit potent, low-micromolar to sub-micromolar IC₅₀ values against various human and murine cancer cell lines.[4][7] The proposed mechanism for some of these compounds involves acting as thiol alkylators, which can be more detrimental to tumor cells than normal tissues.[4]

For this compound, the di-halogenated phenyl ring is expected to confer significant cytotoxic potential. Bromo and chloro substitutions are known to enhance the activity of various antibacterial and cytotoxic compounds.[8] The combination of a bromine atom at the ortho position and a chlorine atom at the para position creates a unique electronic and steric profile that warrants investigation.

Table 1: Comparative Cytotoxicity of Substituted Piperidinone Analogs

Compound/Analog ClassSubstituentsCell Line(s)IC₅₀ (µM)Reference(s)
This compound 2-Br, 4-Cl (Predicted) (Predicted) -
3,5-Bis(benzylidene)-4-piperidonesVarious aryl substituentsMolt4/C8, CEM, L12100.4 - 8.0[5]
N-Aroyl-3,5-bis(benzylidene)-4-piperidonesN-aroyl, various arylMolt4/C8, CEM, L1210Low µM to sub-µM[4]
4-Aryl-3-arylcarbonyl-1-ethyl-4-piperidinolsVarious aryl substituentsP388, L1210, Molt 4/C8, CEMPotent, comparable to melphalan[7]
1-Dichloroacetyl-3,5-bis(benzylidene)-4-piperidonesDichloroacetyl, various arylBreast, pancreatic, lymphoma, colonLow µM to nM range[2]

Based on these related structures, it is highly probable that this compound will exhibit cytotoxic activity. The specific potency will depend on its cellular uptake and interaction with intracellular targets, which are influenced by the lipophilicity and electronic effects of the bromo-chloro substitution pattern.

Enzyme Inhibition Profile

Piperidine and piperidinone derivatives have been identified as inhibitors of several key enzymes.

  • Cholinesterases (AChE & BuChE): Many piperidine-based compounds are potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical for neurotransmission.[9] Inhibition of these enzymes is a primary strategy for treating Alzheimer's disease. Studies on α,β-unsaturated piperidinone derivatives show that halogen substituents can significantly influence inhibitory activity. For instance, a derivative with a chlorine substituent showed potent dual inhibition of both AChE and BuChE.[10]

  • Other Enzymes: The versatile piperidine scaffold has been used to develop inhibitors for a wide range of other enzymes, including farnesyltransferase, dipeptidyl peptidase IV (DPP4), and α-amylase.[11][12][13]

Table 2: Comparative Enzyme Inhibition by Piperidinone Analogs

Compound/Analog ClassTarget EnzymeKey SubstituentsIC₅₀ / KᵢReference(s)
This compound (Predicted: AChE, BuChE, etc.) 2-Br, 4-Cl (Predicted) -
1-Benzyl-3,5-bis(4-chlorobenzylidene)piperidin-4-oneBuChE4-Cl17.28 µM[10]
1-Benzyl-3,5-bis(4-nitrobenzylidene)piperidin-4-oneAChE4-NO₂12.55 µM[10]
Piperidinone-constrained phenethylaminesDPP42,4,5-TrifluorophenylKᵢ = 0.44 µM[12]
5-Nitropiperidin-2-one derived inhibitorFarnesyltransferase2-BromophenylIC₅₀ = 1.9 nM[11]

Given that a 2-bromophenyl group is present in a highly potent farnesyltransferase inhibitor and chloro-substituents are favorable for cholinesterase inhibition, this compound is a strong candidate for screening against these and other enzyme targets.

Receptor Binding Affinity

Arylpiperidine and arylpiperazine motifs are common in ligands for central nervous system (CNS) receptors.

  • Sigma (σ) Receptors: These receptors are implicated in various neurological and psychiatric disorders.[14] Arylalkyl piperidines have shown high, nanomolar affinity for σ₁ receptors, with selectivity over the σ₂ subtype.[15] The nature of the aryl group and its substituents are critical determinants of binding affinity and selectivity.

  • Adrenergic and Serotonergic Receptors: Arylpiperazine derivatives, structurally related to 1-aryl-piperidinones, have been extensively studied as antagonists for α₁-adrenergic receptors and ligands for 5-HT₁A serotonin receptors.[16][17] The substitution pattern on the phenyl ring is crucial for modulating affinity and selectivity. For example, a chloride at the ortho-phenyl position was found to be beneficial for α₁A/D-AR sub-selectivity.[16]

Table 3: Comparative Receptor Binding Affinity of Related Scaffolds

Compound/Analog ClassTarget ReceptorKey SubstituentsKᵢ (nM)Reference(s)
This compound (Predicted: σ₁, α₁, 5-HT₁A) 2-Br, 4-Cl (Predicted) -
2-[4-(Benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanoneσ₁Benzyl, Phenyl3.2[15]
Arylpiperazine Derivativeα₁A-ARortho-Chloro(High Affinity)[16]
5-Piperidinyl-1H-benzo[d]imidazol-2(3H)-onesD₂, 5-HT₁AVarious aryl(High Affinity)[17][18]

The presence of an ortho-bromo and para-chloro phenyl group on the piperidinone nitrogen suggests that the target compound could interact with σ₁, α₁, and/or 5-HT receptors. The ortho-substitution, in particular, may confer selectivity for certain receptor subtypes.

Structure-Activity Relationship (SAR) Insights

Synthesizing the available data allows for the formulation of a predictive SAR model for this compound.

SAR_Insights cluster_Core Piperidin-2-one Core cluster_Aryl 1-Aryl Substituent cluster_Activity Predicted Biological Activities Core Piperidin-2-one Scaffold Confers foundational pharmacophore properties Modulates physicochemical properties (solubility, polarity) Activity Cytotoxicity Enzyme Inhibition Receptor Binding Core->Activity Core scaffold for activity Aryl 1-(2-Bromo-4-chlorophenyl) Group Ortho-Bromo Substituent Para-Chloro Substituent Aryl:f1->Activity:f0 Increases lipophilicity; May enhance membrane permeability and cytotoxic potency. Aryl:f1->Activity:f2 Steric hindrance may confer receptor subtype selectivity (e.g., α₁A/D vs α₁B). Aryl:f2->Activity:f0 Electron-withdrawing; Known to enhance cytotoxicity in related scaffolds. Aryl:f2->Activity:f1 Favorable for cholinesterase inhibition. MTT_Workflow start Start: Seed Cells in 96-well Plate treat Treat Cells with Compound Dilutions start->treat incubate1 Incubate for 48h (37°C, 5% CO₂) treat->incubate1 add_mtt Add MTT Reagent (10 µL/well) incubate1->add_mtt incubate2 Incubate for 4h add_mtt->incubate2 solubilize Aspirate Medium & Add DMSO (150 µL/well) incubate2->solubilize read Read Absorbance (570 nm) solubilize->read end End: Calculate IC₅₀ read->end

Caption: Workflow for the MTT-based cytotoxicity assay.

Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay

This protocol uses the Ellman method, a rapid and reliable colorimetric assay, to measure AChE inhibitory activity. [19] Causality: The assay measures the activity of AChE by monitoring the hydrolysis of acetylthiocholine. The product, thiocholine, reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow anion, 5-thio-2-nitrobenzoate, which is quantified spectrophotometrically at 412 nm. [20][21]An inhibitor will reduce the rate of this color change.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 50 mM Tris-HCl buffer (pH 8.0). Prepare solutions of AChE enzyme, the substrate acetylthiocholine iodide (ATCI), and DTNB in the buffer. Prepare serial dilutions of the test compound in buffer.

  • Assay Setup: In a 96-well plate, add the following to each well in order:

    • 170 µL of Tris-HCl buffer.

    • 20 µL of the test compound solution (or buffer for control).

    • 20 µL of DTNB solution.

    • 10 µL of AChE enzyme solution.

  • Pre-incubation: Mix and pre-incubate the plate at room temperature for 5 minutes.

  • Reaction Initiation: Add 20 µL of the ATCI substrate solution to each well to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm every minute for 5-10 minutes. [21]6. Data Analysis: Calculate the rate of reaction (V) for each concentration. Determine the percentage of inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100. Plot the percentage inhibition against the log of the inhibitor concentration to calculate the IC₅₀ value.

Ellman_Workflow start Start: Prepare Reagents (Buffer, Enzyme, DTNB, ATCI) plate_setup Add Buffer, Compound, DTNB, and AChE Enzyme to 96-well plate start->plate_setup pre_incubate Pre-incubate for 5 min plate_setup->pre_incubate initiate Initiate Reaction with ATCI Substrate pre_incubate->initiate measure Measure Absorbance at 412 nm (Kinetic Mode) initiate->measure end End: Calculate IC₅₀ measure->end

Caption: Workflow for the Ellman's method-based AChE inhibition assay.

Protocol 3: Radioligand Receptor Binding Assay (for σ₁ Receptor)

This protocol determines the affinity of a test compound for a specific receptor (e.g., σ₁) by measuring its ability to compete with a radiolabeled ligand. [14][22] Causality: The assay is based on the principle of competitive binding. An unlabeled test compound will compete with a constant concentration of a high-affinity radiolabeled ligand (e.g., -pentazocine for σ₁) for binding to the receptor. The amount of radioactivity bound to the receptor preparation is inversely proportional to the affinity of the test compound. [23] Step-by-Step Methodology:

  • Membrane Preparation: Homogenize tissue rich in the target receptor (e.g., guinea pig liver for σ₁) in a cold lysis buffer. Centrifuge to pellet the membranes, wash, and resuspend in the final assay buffer. Determine the protein concentration using a BCA or Bradford assay. [24]2. Assay Setup: In polypropylene tubes or a 96-well plate, combine:

    • Receptor membrane preparation (e.g., 50-120 µg protein). [24] * A fixed concentration of the radioligand (e.g., 1.0 nM -pentazocine). [25] * Varying concentrations of the unlabeled test compound.

    • Assay buffer to reach a final volume (e.g., 250 µL). [24]3. Control Wells:

    • Total Binding: Contains membranes and radioligand only.

    • Non-specific Binding (NSB): Contains membranes, radioligand, and a high concentration of a known unlabeled ligand (e.g., 10 µM haloperidol) to saturate the receptors. [25]4. Incubation: Incubate the plate at a specified temperature and duration to reach equilibrium (e.g., 60 minutes at 30°C or 6 hours at 37°C for some σ₁ assays). [24][25]5. Filtration: Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/C) that has been pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding. This separates the bound radioligand (trapped on the filter) from the free radioligand. [24]6. Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail, and measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log of the test compound concentration.

    • Use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value.

    • Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant. [24]

Conclusion and Future Directions

While direct experimental evidence for the biological activity of This compound remains to be published, a comprehensive analysis of structurally related compounds provides a strong basis for predicting its pharmacological profile. The dual halogenation on the N-phenyl ring suggests it is a promising candidate for evaluation as a cytotoxic, enzyme-inhibiting, and CNS-active agent. The ortho-bromo group, in particular, may confer unique properties related to receptor selectivity and potency.

The experimental protocols detailed in this guide provide a clear and robust framework for the systematic evaluation of this compound. Future research should focus on synthesizing this compound and a small library of its analogs (e.g., varying the position of the halogens) to empirically test these hypotheses. Positive results from these in vitro screens would warrant advancement to in vivo studies to assess efficacy and safety, potentially uncovering a novel therapeutic lead compound.

References

  • Worek, F., et al. (2011). Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning. Journal of Applied Toxicology, 31(S1). Available at: [Link]

  • Dimmock, J. R., et al. (2011). Comparative QSAR Analysis of 3,5-bis (Arylidene)-4-Piperidone Derivatives: the Development of Predictive Cytotoxicity Models. Briefings in Bioinformatics, 12(4). Available at: [Link]

  • Dimmock, J. R., et al. (2000). Cytotoxic and anticancer properties of some 4-aryl-3-arylcarbonyl-1-ethyl-4-piperidinols and related compounds. European Journal of Medicinal Chemistry, 35(11), 967-977. Available at: [Link]

  • Gorsh, A. M., et al. (2022). Two novel piperidones induce apoptosis and antiproliferative effects on human prostate and lymphoma cancer cell lines. Investigational New Drugs, 40(4), 693-705. Available at: [Link]

  • National Center for Biotechnology Information (2013). Cell Viability Assays. Assay Guidance Manual. Available at: [Link]

  • Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology, 71, 1.34.1-1.34.21. Available at: [Link]

  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71, 1.34.1-1.34.21. Available at: [Link]

  • Dimmock, J. R., et al. (2017). Does Ortho-Substitution Enhance Cytotoxic Potencies in a Series of 3,5-Bis(benzylidene)-4-piperidones?. Molecules, 22(10), 1646. Available at: [Link]

  • Sun, J. F., et al. (2012). Synthesis and Cytotoxicity Study of N-Benzyl- 3,5-Bis(Arylmethylene)-4-Piperidones. Chinese Pharmaceutical Journal, 47(19), 1588-1591. Available at: [Link]

  • Pohanka, M. (2011). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. International Journal of Molecular Sciences, 12(4), 2651-2660. Available at: [Link]

  • S, S., & P, S. (2024). MTT Assay Protocol. Springer Nature Experiments. Available at: [Link]

  • Creative Bioarray (n.d.). MTT Analysis Protocol. Creative Bioarray. Available at: [Link]

  • Nayyar, A., et al. (2013). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. Bioorganic & Medicinal Chemistry Letters, 23(17), 4929-4934. Available at: [Link]

  • Gifford Bioscience (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]

  • Lever, J. R., et al. (2014). Characterization of pulmonary sigma receptors by radioligand binding. Synapse, 68(1), 19-28. Available at: [Link]

  • Parlar, S., & Sarikaya, M. (2019). Synthesis and cholinesterase inhibitory activity studies of some piperidinone derivatives. Organic Communications, 12(4), 189-195. Available at: [Link]

  • Kumar, A., et al. (2015). In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Journal of Applied Pharmaceutical Science, 5(02), 042-046. Available at: [Link]

  • Gacea, B. G., et al. (2024). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Pharmaceutics, 16(7), 963. Available at: [Link]

  • Haq, I. U., et al. (2022). Synthetic piperidine-substituted Chalcones As Potential Hits for α-amylase Inhibitory and Antioxidant Activities. Journal of Biomolecular Structure and Dynamics, 40(19), 8821-8831. Available at: [Link]

  • Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189. Available at: [Link]

  • Biftu, T., et al. (2005). Discovery and Structure−Activity Relationships of Piperidinone- and Piperidine-Constrained Phenethylamines as Novel, Potent, and Selective Dipeptidyl Peptidase IV Inhibitors. Journal of Medicinal Chemistry, 48(11), 3726-3739. Available at: [Link]

  • Karale, D. S., et al. (2015). Synthesis, characterization and antimicrobial screening of some fluorinated chromones and chlorochromones. Oriental Journal of Chemistry, 31(2), 999-1004. Available at: [Link]

  • Khan, I., et al. (2013). Synthesis and dual D2 and 5-HT1A receptor binding affinities of 5-piperidinyl and 5-piperazinyl-1H-benzo[d]imidazol-2(3H)-ones. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(6), 1272-1279. Available at: [Link]

  • Khan, I., et al. (2013). Synthesis and dual D2 and 5-HT1A receptor binding affinities of 5-piperidinyl and 5-piperazinyl-1H-benzo[d]imidazol-2(3H)-ones. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(6), 1272-9. Available at: [Link]

  • Tuccinardi, T., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. European Journal of Medicinal Chemistry, 250, 115215. Available at: [Link]

  • Grishchuk, B. D., et al. (2013). Synthesis and Antimicrobial Activity of 2-Chloro(bromo)-(2-methyl)-3-arylpropionamides. Pharmaceutical Chemistry Journal, 47(6), 309-311. Available at: [Link]

  • Lee, Y. Z., et al. (2023). Antibacterial activity of 5-bromo substituted phenyl N-acylhydrazone derivatives with aromatic substitution at ortho- and para- directors as potential adjuvants. Journal of Taibah University Medical Sciences, 18(6), 1318-1327. Available at: [Link]

  • Liu, H., et al. (2012). Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities. Journal of the Serbian Chemical Society, 77(1), 1-14. Available at: [Link]

  • Kim, C. U., et al. (2000). Discovery and Structure-Activity Relationships of Novel Piperidine Inhibitors of Farnesyltransferase. Journal of Medicinal Chemistry, 43(15), 2942-2947. Available at: [Link]

  • Arulraj, R., & Athimoolam, S. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(3), 118-128. Available at: [Link]

  • Zhang, M., et al. (2016). Synthesis, structure-activity relationship and biological evaluation of novel arylpiperzines as α1A/1D-AR subselective antagonists for BPH. Bioorganic & Medicinal Chemistry, 24(1), 77-86. Available at: [Link]

  • Schepmann, D., et al. (2015). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Archiv der Pharmazie, 348(5), 334-345. Available at: [Link]

  • Drug Design Org (n.d.). Structure Activity Relationships. Drug Design Org. Available at: [Link]

  • Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1). Available at: [Link]

  • DTIC (1969). Piperidine Synthesis. Defense Technical Information Center. Available at: [Link]

  • Kise, R., et al. (2021). Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres. Journal of Medicinal Chemistry, 64(13), 9152-9175. Available at: [Link]

  • Khan, I., et al. (2020). Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives demonstrated by in silico and BSA binding studies. Brazilian Journal of Pharmaceutical Sciences, 56. Available at: [Link]

  • Al-Salman, H. N. K. (2019). Antimicrobial Activity of the Compound 2-Piperidinone, N-[4-Bromo-n-butyl]- Extracted from Pomegranate Peels. Asian Journal of Pharmaceutics, 13(1). Available at: [Link]

  • Khan, I., et al. (2020). Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives demonstrated by in silico and BSA binding studies. Brazilian Journal of Pharmaceutical Sciences, 56. Available at: [Link]

Sources

A Comparative Guide to Assessing the Selectivity of 1-(2-Bromo-4-chlorophenyl)piperidin-2-one for Biological Targets

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the characterization of a novel chemical entity extends far beyond the confirmation of its primary biological activity. A thorough understanding of a compound's selectivity—its propensity to interact with the intended target over other biomolecules—is paramount. Poor selectivity can lead to off-target effects, resulting in unforeseen toxicities or a diluted therapeutic window, which are major causes of late-stage clinical trial failures.

This guide provides a comprehensive framework for assessing the biological selectivity of 1-(2-Bromo-4-chlorophenyl)piperidin-2-one (hereafter referred to as Compound X ), a synthetic molecule featuring a piperidine scaffold. The piperidine motif is a privileged structure in medicinal chemistry, frequently found in centrally active agents and other therapeutics.[1] Given its novelty, Compound X lacks an established biological profile. The following sections will therefore outline a systematic, multi-tiered approach to first identify a putative primary target and subsequently evaluate its broader selectivity against major classes of off-target liabilities. We will explain the causality behind experimental choices, present detailed protocols, and use comparative data to build a comprehensive selectivity profile.

Part 1: Primary Target Identification and Intra-Class Selectivity

The structure of Compound X, containing a substituted phenyl ring attached to a piperidine lactam, suggests potential interactions with receptors or enzymes that possess hydrophobic and polar binding pockets. A logical starting point for screening is the G-Protein Coupled Receptor (GPCR) superfamily, as many piperidine-containing drugs target these receptors.[2] We hypothesize a potential interaction with aminergic GPCRs, such as dopamine receptors, due to common structural motifs in known ligands.

Initial Screening and Target Validation

Our first objective is to determine if Compound X has affinity for any dopamine receptor subtype. A radioligand binding assay is the gold standard for quantifying the affinity of a test compound for a receptor. This technique measures the ability of a compound to displace a known high-affinity radiolabeled ligand from its receptor.

Experimental Protocol: Radioligand Displacement Assay
  • Preparation of Membranes: Obtain commercially available cell membranes prepared from HEK293 cells stably expressing one of the human dopamine receptor subtypes (D1, D2, D3, D4, D5).

  • Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • Compound Dilution: Prepare a serial dilution of Compound X (e.g., from 100 µM to 1 pM) in the assay buffer. A known reference compound (e.g., Haloperidol) should be run in parallel.

  • Reaction Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-Spiperone for D2, D3, D4; [³H]-SCH23390 for D1, D5), and varying concentrations of Compound X or the reference compound.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound.

  • Scintillation Counting: Place the filter mats in scintillation vials with a scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displacement against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of compound required to displace 50% of the radioligand). Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation.[3]

Workflow for Primary Target Binding Affinity

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep1 Prepare Cell Membranes (D1-D5 Receptors) assay1 Combine Membranes, Ligand, & Compound X in 96-well Plate prep1->assay1 prep2 Serial Dilution of Compound X & Haloperidol prep2->assay1 prep3 Prepare Radioligand ([³H]-Spiperone, etc.) prep3->assay1 assay2 Incubate to Reach Equilibrium assay1->assay2 assay3 Filter & Harvest Receptor-Bound Ligand assay2->assay3 assay4 Quantify Radioactivity (Scintillation Counting) assay3->assay4 analysis1 Plot Dose-Response Curve assay4->analysis1 analysis2 Calculate IC50 analysis1->analysis2 analysis3 Calculate Ki using Cheng-Prusoff Equation analysis2->analysis3 result result analysis3->result Binding Affinity Profile

Caption: Workflow for determining binding affinity (Ki) via radioligand displacement.

Functional Characterization and Intra-Class Selectivity

Let us assume the binding assay reveals a high affinity of Compound X for the Dopamine D2 receptor (D2R). The next critical step is to determine its functional activity: is it an agonist that activates the receptor, or an antagonist that blocks it? A common method for D2R, which is a Gαi-coupled receptor, is to measure the inhibition of cyclic AMP (cAMP) production.

Experimental Protocol: cAMP Functional Assay
  • Cell Culture: Use a cell line (e.g., CHO-K1) stably expressing the human D2 receptor. Culture the cells to an appropriate confluency.

  • Cell Plating: Seed the cells into a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with varying concentrations of Compound X. To test for antagonism, co-treat with a known D2R agonist (e.g., Quinpirole) after pre-incubating with Compound X.

  • cAMP Stimulation: Add Forskolin to all wells to stimulate adenylyl cyclase, thereby increasing intracellular cAMP levels. The activation of the Gαi pathway by a D2R agonist will inhibit this process.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay kit, often based on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[4]

  • Data Analysis: Plot the cAMP levels against the logarithm of the compound concentration. For agonists, a downward curve indicates inhibition of cAMP production (calculate EC50). For antagonists, a rightward shift in the agonist's dose-response curve indicates competitive inhibition (calculate IC50).

Hypothetical Data: Dopamine Receptor Selectivity Profile

The following table presents hypothetical data comparing Compound X to the well-known antipsychotic Haloperidol.

Target Compound X Haloperidol (Reference)
Ki (nM) IC50 (nM, Antagonist)
Dopamine D1 >10,000>10,000
Dopamine D2 1.5 3.2
Dopamine D3 85150
Dopamine D4 120210
Dopamine D5 >10,000>10,000

Data are hypothetical for illustrative purposes.

Based on this hypothetical data, Compound X demonstrates high affinity and potent antagonism for the D2 receptor. Importantly, it shows significant selectivity for D2 over other dopamine receptor subtypes (>50-fold). This is a desirable characteristic, as activity at other subtypes can be associated with different physiological effects.

Part 2: Broad Selectivity and Off-Target Profiling

A compound that is selective within its target family may still interact with unrelated proteins, leading to off-target effects. Therefore, a broad screening campaign against common liability targets is a critical component of preclinical safety assessment. We will focus on three major target classes: protein kinases, ion channels (with a focus on hERG), and nuclear receptors.

Kinase Selectivity Profiling

Unintended inhibition of protein kinases is a frequent cause of drug toxicity.[5] Screening against a representative panel of the human kinome provides a broad view of potential off-target interactions. A competitive binding assay is a high-throughput and cost-effective method for this purpose.[3]

Experimental Protocol: Kinase Binding Assay (e.g., KINOMEscan™)
  • Assay Principle: This assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a large panel of DNA-tagged kinases.

  • Execution: Compound X is incubated at a fixed concentration (e.g., 1 µM or 10 µM) with each kinase in the panel.

  • Quantification: The amount of kinase bound to the immobilized ligand is measured via quantitative PCR (qPCR) of the DNA tag. A lower signal indicates that Compound X has displaced the kinase from the ligand.

  • Data Analysis: Results are typically reported as a percent of control (%Ctrl), where a lower percentage indicates stronger binding. A common threshold for a significant "hit" is <35% or <10% of control. Any hits are then followed up with full dose-response curves to determine the dissociation constant (Kd).

Kinase Screening Workflow

start Compound X panel Incubate with large Kinase Panel (e.g., 400+ kinases) at a fixed concentration (e.g., 10 µM) start->panel measure Measure Kinase Binding via qPCR panel->measure analyze Calculate % of Control for each Kinase measure->analyze hit_id Identify Hits (e.g., %Ctrl < 35%) analyze->hit_id follow_up Perform Dose-Response Curve for Hits hit_id->follow_up If Hits > 0 no_hits no_hits hit_id->no_hits If Hits = 0 result Determine Kd for Off-Target Kinases follow_up->result

Sources

A Senior Application Scientist's Guide to the Validation of In Vitro Assays for 1-(2-Bromo-4-chlorophenyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Establishing a Framework for a Novel Piperidinone Derivative

The piperidine and piperidinone scaffolds are foundational in modern medicinal chemistry, appearing in numerous pharmaceuticals and bioactive compounds.[1][2] Derivatives have shown a vast range of pharmacological activities, including analgesic, antimicrobial, anticancer, and anti-HIV properties.[3][4][5] The subject of this guide, 1-(2-Bromo-4-chlorophenyl)piperidin-2-one, is a novel or sparsely characterized derivative within this promising class. While specific biological data for this exact molecule is not yet widely published, its structural motifs suggest potential for biological activity that warrants rigorous investigation.

This guide provides a comprehensive framework for the initial in vitro characterization and validation of this compound. As a Senior Application Scientist, my objective is not merely to provide protocols, but to illuminate the scientific rationale behind the experimental design. We will proceed under the hypothesis that a new chemical entity (NCE) like this compound requires a tiered approach to validation, starting with broad assessments of cytotoxicity and moving towards specific mechanistic assays. This ensures that downstream, resource-intensive experiments are built on a solid, trustworthy foundation, adhering to principles outlined by regulatory bodies and scientific best practices.[6][7][8]

Pillar 1: Foundational Viability Assessment - The Cytotoxicity Profile

Expertise & Experience: Before probing for any specific therapeutic activity, it is imperative to understand a compound's inherent cytotoxicity. This initial screen serves two primary purposes: 1) It identifies general toxicity, which could be a therapeutic modality in itself (e.g., for oncology) or an undesirable side effect, and 2) It establishes a sub-toxic concentration range for subsequent, more sensitive mechanistic assays, preventing false positives caused by cell death rather than specific target modulation.[9]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[10] In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Comparative Cytotoxicity Workflow

The following diagram illustrates the logical flow for assessing the cytotoxicity of our lead compound against a known cytotoxic agent and a vehicle control.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Incubation & Treatment cluster_2 Phase 3: Assay & Analysis A Seed Cells in 96-well Plate (e.g., HeLa, HepG2) B Prepare Serial Dilutions 1. Test Compound 2. Positive Control (Staurosporine) 3. Vehicle Control (0.1% DMSO) C Allow Cells to Adhere (24 hours) A->C D Treat Cells with Compounds (48-72 hours) B->D C->D Add dilutions E Add MTT Reagent (Incubate 4 hours) D->E F Solubilize Formazan Crystals (Add DMSO or Solubilization Buffer) E->F G Read Absorbance (570 nm) F->G H Data Analysis - Normalize to Vehicle Control - Plot Dose-Response Curve - Calculate IC50 Value G->H

Caption: Workflow for MTT Cytotoxicity Assay.

Experimental Protocol: MTT Cytotoxicity Assay

This protocol is designed as a self-validating system, including appropriate controls to ensure data integrity.[9]

  • Cell Culture: Seed HeLa cells in a 96-well flat-bottom plate at a density of 5,000 cells/well in 100 µL of Eagle's Minimum Essential Medium (MEM) supplemented with 10% Fetal Bovine Serum (FBS).[10] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of 2x working concentrations (e.g., 200 µM to 0.78 µM) by serial dilution in serum-free media. Prepare identical dilutions for a positive control (e.g., Staurosporine) and a vehicle control (media with the highest corresponding DMSO concentration, typically ≤0.5%).

  • Cell Treatment: After 24 hours, carefully remove the old media and add 100 µL of the 2x compound dilutions to the appropriate wells (in triplicate). Also include wells for "cells + vehicle" (negative control) and "media only" (background control). Incubate for 48 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.

  • Solubilization: Carefully aspirate the media/MTT solution from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis:

    • Subtract the average absorbance of the "media only" wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: (Abs_treated / Abs_vehicle) * 100.

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value.[11]

Data Presentation: Comparative Cytotoxicity

The results of the assay can be summarized to provide a clear, at-a-glance comparison of potency.

CompoundCell LineIncubation TimeIC₅₀ (µM) [Hypothetical Data]
This compound HeLa48h25.3
Staurosporine (Positive Control)HeLa48h0.015
Doxorubicin (Alternative Control)HeLa48h0.45
Vehicle (0.5% DMSO)HeLa48h> 100 (No significant toxicity)

Pillar 2: Mechanistic Inquiry - Target-Based Assays

Trustworthiness: Once the cytotoxic profile is established, we can confidently investigate specific mechanisms of action within a non-toxic concentration range. Based on the activities of related piperidine compounds, enzyme inhibition and receptor binding are plausible mechanisms.[3][12][13] A self-validating approach requires comparing the test article's activity not only to a vehicle but also to a known, potent modulator of the target.

A. Enzyme Inhibition Assay

Expertise & Experience: Many piperidinone-based molecules are known to inhibit enzymes, such as MDM2 or various kinases.[12] A generic in vitro enzymatic inhibition assay is a logical next step.[14] The goal is to determine if our compound directly interferes with an enzyme's ability to convert a substrate to a product. The rate of this reaction can be measured continuously or at a fixed endpoint.[15]

Experimental Protocol: Generic Kinase Inhibition Assay (e.g., using ADP-Glo™)

  • Reagent Preparation: Prepare solutions of the kinase, the specific substrate (e.g., a peptide), and ATP in a suitable kinase buffer.

  • Compound Plating: Serially dilute this compound and a known kinase inhibitor (e.g., Sunitinib) in the assay buffer in a 384-well plate.

  • Enzyme Reaction:

    • Add the kinase enzyme to the wells containing the compound and incubate for 15 minutes at room temperature to allow for binding.

    • Initiate the reaction by adding the substrate/ATP mixture.

    • Incubate for 60 minutes at room temperature.

  • Signal Detection (ADP-Glo™ System):

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase/luciferin reaction to produce light. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Calculate the percent inhibition relative to high (no inhibitor) and low (no enzyme) controls. Determine the IC₅₀ value as described previously.

B. Receptor Binding Assay

Expertise & Experience: Piperidine derivatives frequently interact with G protein-coupled receptors (GPCRs) or other cell surface receptors.[3][13] A competitive binding assay is an efficient method to determine if a compound can displace a known, labeled ligand from its receptor.[16][17] This provides information on binding affinity (Ki). Radioligand binding assays are a classic and powerful tool for this purpose.[18]

Experimental Protocol: Radioligand Competitive Binding Assay

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target receptor of interest (e.g., a human opioid receptor expressed in CHO cells).

  • Assay Setup: In a 96-well filter plate, combine:

    • A fixed, low concentration of a high-affinity radioligand (e.g., [³H]-DAMGO for the mu-opioid receptor).

    • Increasing concentrations of the unlabeled competitor: this compound or a known unlabeled ligand (e.g., Naloxone).

    • The prepared cell membranes.

  • Incubation: Incubate the plate at room temperature for 90 minutes to allow the binding to reach equilibrium.

  • Separation: Harvest the membranes onto the filter plate using a cell harvester, washing with ice-cold buffer to separate bound from unbound radioligand.

  • Data Acquisition: Allow the filter mat to dry, then add scintillation cocktail and count the radioactivity in each well using a scintillation counter.

  • Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Use non-linear regression to determine the IC₅₀, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Data Presentation: Comparative Mechanistic Activity
Assay TypeTargetCompoundIC₅₀ / Ki (nM) [Hypothetical Data]
Enzyme Inhibition Kinase XThis compound 850 (IC₅₀)
Kinase XSunitinib (Positive Control)15 (IC₅₀)
Receptor Binding Receptor YThis compound 1200 (Ki)
Receptor YNaloxone (Positive Control)5 (Ki)

Pillar 3: The Logic of Validation - Ensuring Assay Performance

Authoritative Grounding: A validated assay provides confidence that the generated data is accurate, precise, and reproducible. Regulatory bodies like the FDA provide guidance on the essential parameters for analytical method validation.[8][19][20] For any in vitro assay, whether for cytotoxicity or specific target activity, the following characteristics must be assessed.

Key Validation Parameters

G cluster_defs Parameter Definitions Validation {Assay Validation | The process of establishing by laboratory studies that the performance characteristics of the method meet the requirements for the intended analytical applications.} Params Key Performance Parameters Specificity / Selectivity Accuracy Precision (Repeatability & Reproducibility) Linearity & Range Robustness Limit of Detection (LOD) Validation->Params is defined by Specificity Specificity: Ability to assess unequivocally the analyte in the presence of components which may be expected to be present. Params:p1->Specificity Accuracy Accuracy: The closeness of test results obtained by that method to the true value. Params:p2->Accuracy Precision Precision: The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. Params:p3->Precision Linearity Linearity & Range: The ability to elicit test results which are directly proportional to the concentration of analyte in samples within a definite range. Params:p4->Linearity

Caption: Core Parameters for In Vitro Assay Validation.

  • Specificity: The assay should not be influenced by other components in the system (e.g., the DMSO vehicle, other cellular components). This is tested by running appropriate negative controls.

  • Accuracy: How close is the measured value to the true value? This can be assessed by spiking a sample with a known quantity of a reference standard.

  • Precision:

    • Repeatability (Intra-assay precision): The variation observed when the same assay is run multiple times by the same operator on the same day.

    • Reproducibility (Inter-assay precision): The variation observed when the assay is run on different days, by different operators, or with different equipment.

  • Linearity and Range: The concentration range over which the assay signal is directly proportional to the analyte concentration. This is critical for generating reliable dose-response curves.

  • Robustness: The capacity of an assay to remain unaffected by small, deliberate variations in method parameters (e.g., incubation time, temperature), providing an indication of its reliability during normal usage.

Conclusion

The validation of in vitro data for a novel compound like this compound is a systematic, multi-tiered process. It begins with a broad assessment of cytotoxicity to establish safety and appropriate concentration ranges, followed by targeted, mechanistic assays to probe for specific biological activities such as enzyme inhibition or receptor binding. Each assay must be rigorously designed with positive, negative, and vehicle controls, and its performance must be characterized according to established validation parameters. This structured, evidence-based approach ensures that the generated data is trustworthy, reproducible, and forms a solid foundation for further preclinical and clinical development.

References

  • National Toxicology Program. (2025, July 7). Validation Study of In Vitro Cytotoxicity Test Methods.
  • Tsuchiya, T., et al. (1997). Validation Study on Five Cytotoxicity Assays by JSAAE I. Overview of the Study and Analyses of Variations of ED50 Values.
  • Promega Corp. (2014, September 28). Validation of In Vitro Assays to Measure Cytotoxicity in 3D Cell Cultures. Select Science.
  • Riss, T. L., et al. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI.
  • Zalutsky, M. R., et al. (2008, May 13).
  • Tsuchiya, T., et al. (1997). Validation Study on Five Cytotoxicity Assays by JSAAE II. Statistical Analysis.
  • Sheng, R., et al. (2015, July 10). An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. JoVE.
  • BenchChem. (2025).
  • NIH's Seed. Regulatory Knowledge Guide for In Vitro Diagnostics.
  • Sun, D., et al. (2014). Discovery of Potent and Simplified Piperidinone-Based Inhibitors of the MDM2–p53 Interaction. Journal of Medicinal Chemistry.
  • Eckelman, W. C. (2025, August 6). In vitro receptor binding assays: General methods and considerations.
  • Labome. Receptor-Ligand Binding Assays. Labome.
  • Almansour, A. I., et al. (2019). Synthesis of piperidone grafted spiroheterocycles.
  • Creative Biolabs. Receptor Ligand Binding Assay.
  • FDA. (2014, February 19). FDA Updates Analytical Validation Guidance.
  • FDA. (2019, September 5). Guidelines for the Validation of Analytical Methods Using Nucleic Acid Sequenced-Based Technologies. U.S.
  • Khan, A., et al. (2013).
  • Wang, S., et al. (2020). Guidelines for the digestive enzymes inhibition assay. Food Frontiers.
  • Edmondson, D. E. (2020). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules.
  • Inglese, J., et al. (2012, May 1). Mechanism of Action Assays for Enzymes. Assay Guidance Manual - NCBI Bookshelf.
  • FDA. (2010, June 25). Guidance for Industry and FDA Staff: In Vitro Diagnostic (IVD) Device Studies - Frequently Asked Questions. U.S.
  • Abdel-Maksoud, M. S., et al. (2022, October 31). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances.
  • FDA. Guidance for Industry: Potency Tests for Cellular and Gene Therapy Products.
  • Olarewaju, O. (2017, August 25). Can someone provide me with protocols for enzyme inhibition assay and their kinetics?
  • Singh, R., et al. (2012). Schiff's bases of piperidone derivative as microbial growth inhibitors. Journal of Chemical and Pharmaceutical Research.
  • Kliachyna, M., et al. (2022).
  • Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal.
  • Sahu, S. K., et al. (2013). Piperidin-4-one: the potential pharmacophore. Mini Reviews in Medicinal Chemistry.
  • Jacobson, K. A., et al. (2020). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. Journal of Medicinal Chemistry.
  • Al-Jassani, M. J., et al. (2021).
  • Bak, A., et al. (2022).

Sources

A Comparative Evaluation of 1-(2-Bromo-4-chlorophenyl)piperidin-2-one as a Potential Anticancer Agent

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive evaluation of the therapeutic potential of 1-(2-bromo-4-chlorophenyl)piperidin-2-one against a panel of human cancer cell lines. In the absence of direct experimental data for this specific molecule, this document serves as a comparative analysis, leveraging published data on structurally analogous compounds to forecast its potential efficacy and guide future research. We will delve into the established anticancer properties of the piperidine scaffold, propose robust experimental protocols for its evaluation, and discuss its likely mechanism of action based on the current understanding of related molecules.

Introduction: The Piperidine Scaffold in Oncology

The piperidine ring is a prevalent heterocyclic moiety found in numerous natural alkaloids and synthetic pharmaceuticals, exhibiting a wide array of biological activities.[1] In the realm of oncology, piperidine derivatives have emerged as a promising class of compounds with potent cytotoxic and antiproliferative effects against various cancer types, including breast, prostate, colon, lung, and ovarian cancers.[2][3][4] The therapeutic efficacy of these compounds often stems from their ability to induce apoptosis, trigger cell cycle arrest, and modulate critical signaling pathways essential for cancer cell survival and proliferation.[2][3]

The subject of this guide, this compound, features a halogenated phenyl group attached to a piperidin-2-one core. The presence of bromo and chloro substituents on the phenyl ring is anticipated to enhance its cytotoxic potential, a strategy that has proven effective in other classes of anticancer agents. This guide will compare the projected activity of this novel compound with established piperidine-based cytotoxic agents.

Comparative Analysis of Anticancer Efficacy

To establish a benchmark for the evaluation of this compound, we will compare its anticipated performance against a panel of well-characterized piperidine derivatives with demonstrated anticancer activity.

Table 1: Comparative in vitro Cytotoxicity (IC50, µM) of Piperidine Derivatives against Various Cancer Cell Lines
Compound/AlternativeBreast (MCF-7)Colon (HT-29 / C26)Lung (A549 / SW1573)Ovarian (A2780)Leukemia (CEM / K-562)Prostate (PC-3)
This compound PredictedPredictedPredictedPredictedPredictedPredicted
Doxorubicin (Reference)~0.17[5]~1.21[6]----
Paclitaxel (Reference)4.14 (vs. MCF7)[6]4.62 (vs. C26)[6]---~0.1[5]
cis/trans-N-methyl-2,6-bis(bromomethyl)piperidine-6 - 11----
3,5-bis(benzylidene)piperidin-4-ones (Series 2)-HighHigh-Submicromolar[7]-
(4-Bromo-2-(piperidin-1-yl)thiazol-5-yl)phenyl methanoneHighHighHighHighHighHigh
2-amino-4-(1-piperidine) pyridine derivatives-Inhibits migration[2]High---
Vacquinol-1-----Induces vacuolization
2-alkyl-4-halo-1,2,5,6-tetrahydropyridines-High (WiDr)[8]High (SW1573)[8]High (A2780)[8]--

Predicted values for this compound are based on the structure-activity relationships of the comparator compounds and require experimental verification.

Proposed Mechanism of Action

Piperidine derivatives exert their anticancer effects through multiple mechanisms. Based on existing literature, this compound is hypothesized to induce cytotoxicity via the modulation of key signaling pathways involved in cell survival and apoptosis.

Several critical signaling pathways are known to be regulated by piperidine-based compounds, including STAT-3, NF-κB, and PI3K/Akt.[2][3] These pathways are frequently dysregulated in cancer, leading to uncontrolled cell growth and resistance to apoptosis. The halogenated phenyl moiety of this compound may enhance its interaction with key protein targets within these pathways.

A plausible mechanism involves the induction of apoptosis through the intrinsic pathway. This is often characterized by an increased Bax:Bcl-2 ratio, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases 3 and 9.[2]

Diagram 1: Hypothesized Signaling Pathway

G Compound 1-(2-Bromo-4-chlorophenyl) piperidin-2-one PI3K PI3K Compound->PI3K Inhibition NFkB NF-κB Compound->NFkB Inhibition STAT3 STAT-3 Compound->STAT3 Inhibition Bax Bax Compound->Bax Upregulation Akt Akt PI3K->Akt Activation Akt->NFkB Activation Bcl2 Bcl-2 NFkB->Bcl2 Upregulation STAT3->Bcl2 Upregulation Mitochondria Mitochondria Bcl2->Mitochondria Inhibition Bax->Mitochondria Activation CytochromeC Cytochrome c Mitochondria->CytochromeC Release Caspase9 Caspase-9 CytochromeC->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothesized mechanism of action for this compound.

Experimental Protocols

To empirically validate the anticancer potential of this compound, the following standardized cytotoxicity assays are recommended.

Cell Lines and Culture

A diverse panel of human cancer cell lines should be used, including but not limited to:

  • MCF-7 (Breast Adenocarcinoma)

  • HT-29 (Colon Adenocarcinoma)

  • A549 (Lung Carcinoma)

  • OVCAR-3 (Ovarian Adenocarcinoma)

  • K-562 (Chronic Myelogenous Leukemia)

  • PC-3 (Prostate Adenocarcinoma)

  • A non-cancerous cell line such as MRC-5 (Normal Lung Fibroblast) should be included to assess selective toxicity.[5]

Cells should be maintained in the recommended medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere of 5% CO2.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[9][10] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) and a vehicle control (DMSO). Incubate for 48-72 hours.

  • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[11][12]

Protocol:

  • Seed and treat cells as described for the MTT assay.

  • After the treatment period, fix the cells with 10% trichloroacetic acid for 1 hour at 4°C.

  • Wash the plates five times with deionized water and air dry.

  • Stain the cells with 0.4% SRB in 1% acetic acid for 30 minutes at room temperature.

  • Wash the plates four times with 1% acetic acid to remove unbound dye and air dry.

  • Dissolve the bound dye with 10 mM Tris base solution.

  • Measure the absorbance at 510 nm.

  • Calculate the percentage of cell growth inhibition and determine the IC50 value.

Diagram 2: Experimental Workflow for Cytotoxicity Assessment

G cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 Incubation cluster_3 Cytotoxicity Assay cluster_4 Data Analysis A Cancer & Normal Cell Lines B Seed in 96-well plates A->B C Add serial dilutions of This compound B->C D Incubate for 48-72 hours C->D E1 MTT Assay D->E1 E2 SRB Assay D->E2 F Measure Absorbance E1->F E2->F G Calculate IC50 F->G

Caption: Workflow for evaluating the in vitro cytotoxicity of the test compound.

Conclusion and Future Directions

While direct experimental data for this compound is not yet available, a comprehensive review of structurally related piperidine derivatives strongly suggests its potential as a novel anticancer agent. The presence of a halogenated phenyl ring is a key feature that may enhance its cytotoxic efficacy.

The proposed experimental protocols provide a robust framework for the systematic evaluation of this compound. Future studies should focus on elucidating its precise mechanism of action, including its effects on cell cycle progression and the induction of apoptosis. In vivo studies using xenograft models will also be crucial to determine its therapeutic potential in a preclinical setting. The comparative data presented in this guide will serve as a valuable benchmark for interpreting these future findings and positioning this compound within the landscape of emerging cancer therapeutics.

References

  • Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents.
  • Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics.
  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives.
  • Synthesis and anti-cancer activity of 2,6-disubstituted N-methylpiperidine deriv
  • MTT assay and its use in cell viability and prolifer
  • Synthesis and antitumor activity of novel 2-(1-substituted-piperidin-4- ylamino)quinazolines as antitumor agents.
  • SRB and MTT assay for the cell lines DA3, MCF-7 and HeLa incorpor
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Pharmacological Applications of Piperidine Deriv
  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives.
  • MTT Cell Prolifer
  • In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast.
  • 4-Bromo-2-(piperidin-1-yl)thiazol-5-yl-phenyl methanone (12b) inhibits Na+/K+-ATPase and Ras oncogene activity in cancer cells.
  • The pharmacological properties of piperine and piperidine against cancer comparing their molecular mechanisms and involved p
  • Cytotoxicity of some 1-(2,4-dihydroxyphenyl)-3-(4-phenylpiperidin-1-yl)
  • 4-Bromo-2-(piperidin-1-yl)thiazol-5-yl-phenyl methanone (12b) inhibits Na+/K(+)-ATPase and Ras oncogene activity in cancer cells.
  • Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine deriv
  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives.
  • Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking.
  • The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Deriv
  • Cytotoxic Tumour-Selective 1,5-Diaryl-3-Oxo-1,4-Pentadienes Mounted on a Piperidine Ring.
  • Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells.
  • Cytotoxic 3,5-bis(benzylidene)piperidin-4-ones and N-acyl analogs displaying selective toxicity for malignant cells.
  • The Oncolytic Efficacy and in Vivo Pharmacokinetics of methanol (Vacquinol-1) Are Governed by Distinct Stereochemical Features.

  • Antiproliferative Activity of 2-alkyl-4-halopiperidines and 2-alkyl-4-halo-1,2,5,6-tetrahydropyridines in Solid Tumor Cell Lines.
  • Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prost
  • The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Deriv

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 1-(2-Bromo-4-chlorophenyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, immediate safety and logistical information for the proper handling and disposal of 1-(2-Bromo-4-chlorophenyl)piperidin-2-one. As a dual-halogenated heterocyclic compound, this substance requires rigorous adherence to specialized disposal protocols to ensure the safety of laboratory personnel and maintain environmental compliance. This guide is designed for researchers, scientists, and drug development professionals, offering a framework built on established safety principles for hazardous chemical waste management.

Core Principles: Hazard Recognition and Mitigation

This compound is a halogenated organic compound. The presence of both bromine and chlorine atoms on the phenyl ring necessitates its classification as a regulated chemical waste.[1] Halogenated organic compounds are subject to specific disposal regulations due to their potential for environmental persistence and the toxic byproducts that can be generated during improper incineration, such as dioxins and furans.[2] Therefore, under no circumstances should this compound or its waste be disposed of via standard laboratory drains or mixed with non-halogenated waste streams.[3]

While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, its structural analogues provide critical hazard information. Compounds like 2-Bromo-1-(4-chlorophenyl)propan-1-one are known to be harmful if swallowed or inhaled and cause serious skin and eye irritation.[4] The piperidine moiety itself is classified as toxic in contact with skin or if inhaled and can cause severe skin burns and eye damage.[5][6][7] Consequently, a conservative and cautious approach, assuming a similar hazard profile, is mandatory.

Hazard and Safety Summary
Hazard Profile & Safety RequirementDescriptionRationale & Causality
Waste Classification Halogenated Organic WasteThe molecule contains carbon-halogen bonds (C-Br and C-Cl).[8] This class of waste requires specialized disposal, typically high-temperature incineration with flue gas scrubbing, to prevent the formation of persistent organic pollutants (POPs).[2][9]
Assumed Health Hazards Skin/Eye Irritant, Harmful if Swallowed/Inhaled, Potential CorrosiveBased on structural analogues, contact can cause chemical burns and irritation.[4][7] Inhalation of dust or aerosols may lead to respiratory irritation.
Primary Exposure Routes Dermal Contact, Inhalation, OcularHandling of the solid compound can generate dust, while solutions can splash or aerosolize.
Required PPE See Table 2A multi-layered approach to PPE is required to create a barrier against all potential exposure routes.
Incompatible Materials Strong Oxidizing Agents, Strong Acids, Strong BasesMixing with incompatible materials can lead to vigorous, exothermic reactions, potentially causing container failure or the release of toxic fumes. Avoid mixing different waste streams.[1]

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

A robust PPE protocol is the primary line of defense against accidental exposure. The following equipment must be worn at all times when handling this compound, including during weighing, transfer, reaction quenching, and waste consolidation.

Table of Required Personal Protective Equipment
EquipmentSpecificationStandardRationale
Hand Protection Double-gloved with chemical-resistant gloves (e.g., Nitrile).EN 374The outer glove protects against immediate contamination, while the inner glove provides a secondary barrier in case of a breach. Gloves must be changed every 30 minutes or immediately if contaminated.[10]
Eye Protection Chemical splash goggles.[10][11] A face shield should be worn over goggles when handling larger quantities (>10g) or during splash-prone operations.[12]ANSI Z87.1Protects against splashes of solutions or accidental projection of solid particles into the eyes.[13]
Body Protection A long-sleeved, fully-buttoned laboratory coat. Chemical-resistant apron for large quantities.N/APrevents contact with skin on the arms and torso. An apron provides an additional layer of protection against spills.[11]
Respiratory Protection All handling of the solid compound or its solutions must be conducted inside a certified chemical fume hood.N/AA fume hood is an engineering control that contains vapors and dust, preventing inhalation.[3]
Footwear Closed-toe shoes made of a non-absorbent material.N/AProtects feet from spills.[11]

Step-by-Step Disposal Protocol

Adherence to a systematic disposal workflow is critical for safety and compliance. This process begins the moment a procedure that will generate waste is planned.

Step 1: Waste Segregation and Container Selection
  • Designate a Halogenated Waste Container : Before starting your experiment, procure a dedicated, properly labeled hazardous waste container for halogenated organic waste.[3] This container must be in good condition, compatible with the chemical, and feature a secure, tight-fitting lid.

  • Maintain Strict Segregation : Never mix halogenated waste with non-halogenated organic or aqueous waste.[1][14] This is the most critical step in proper chemical waste management, as cross-contamination complicates the disposal process and can significantly increase disposal costs.[1]

  • Solid vs. Liquid Waste :

    • Solid Waste : Collect unreacted this compound, contaminated consumables (e.g., weighing paper, gloves, silica gel), in a designated solid halogenated waste container.

    • Liquid Waste : Collect solutions containing the compound and halogenated solvents (e.g., dichloromethane, chloroform) in a liquid halogenated waste container.

Step 2: Waste Accumulation and Labeling
  • Work Within a Fume Hood : All transfers of waste into the accumulation container must be performed inside a chemical fume hood to minimize inhalation exposure.

  • Label Correctly and Completely : The container must be labeled with a "Hazardous Waste" tag. Affix the tag to the container before adding any waste.[1] The label must clearly state:

    • The words "Halogenated Organic Waste"

    • The full chemical names of all components, including solvents. Do not use abbreviations.

    • The approximate percentage of each component.

    • The relevant hazard pictograms (e.g., irritant, toxic).

  • Keep Containers Closed : The waste container must be securely closed at all times, except when actively adding waste. This prevents the release of volatile organic compounds (VOCs) into the laboratory environment.

Step 3: Storage and Final Disposal
  • Safe Storage : Store the sealed waste container in a designated satellite accumulation area (SAA), such as a secondary containment tray within a ventilated cabinet. The storage area should be cool, dry, and away from sources of ignition or incompatible chemicals.

  • Arrange for Pickup : Once the container is full, or if work on the project is complete, contact your institution's Environmental Health & Safety (EHS) department to arrange for pickup and final disposal.

  • Professional Disposal : The ultimate disposal method for halogenated organic waste is typically high-temperature incineration in a specialized facility equipped with flue gas scrubbing systems.[9] This ensures the complete destruction of the compound and prevents the release of harmful byproducts. Never attempt to dispose of this chemical through evaporation in a fume hood or by pouring it down the drain.[3]

Disposal Workflow Diagram

G start Start: Generation of This compound Waste identify_waste Identify Waste Type (Solid, Liquid, Contaminated PPE) start->identify_waste is_halogenated Is the waste halogenated? identify_waste->is_halogenated segregate Segregate into Dedicated HALOGENATED Waste Container is_halogenated->segregate Yes non_halogenated Use Separate Non-Halogenated Waste Stream (NOT for this compound) is_halogenated->non_halogenated No label_container Label Container Correctly: - 'Halogenated Waste' - Full Chemical Names - Hazards segregate->label_container store Store Securely in Satellite Accumulation Area (SAA) (Keep Closed) label_container->store contact_ehs Container Full? Contact EHS for Pickup store->contact_ehs end End: Professional Disposal via Licensed Facility (Incineration) contact_ehs->end Yes continue_accumulation Continue Accumulation contact_ehs->continue_accumulation No continue_accumulation->store

Caption: Decision workflow for the proper segregation and disposal of this compound waste.

Emergency Procedures: Spill and Decontamination

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Alert Personnel and Secure the Area : Immediately alert others in the vicinity. If the spill is large or involves highly volatile solvents, evacuate the area and contact your institution's EHS emergency line.

  • Don Appropriate PPE : Before attempting any cleanup, don the full PPE outlined in Table 2.

  • Contain the Spill :

    • For Solid Spills : Gently cover the spill with an absorbent material (e.g., vermiculite or sand) to prevent the generation of dust. Avoid dry sweeping.

    • For Liquid Spills : Cover the spill with a chemical absorbent pad or material, working from the outside in to prevent spreading.

  • Clean Up : Carefully collect the absorbent material and spilled substance using spark-proof tools and place it into a designated halogenated waste container.

  • Decontaminate the Area : Wipe down the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleaning materials must be disposed of as halogenated hazardous waste.[15]

  • Report the Incident : Report all spills to your laboratory supervisor and EHS department, regardless of size.

By integrating these safety and disposal protocols into your standard operating procedures, you contribute to a safer research environment and ensure responsible stewardship of chemical resources.

References

  • Safety Data Sheet: Piperidine. Carl ROTH. [Link]

  • Safety Data Sheet: Piperidine. Chemos GmbH & Co.KG. [Link]

  • Piperidine - SAFETY DATA SHEET. Penta chemicals. [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. [Link]

  • Stockholm Convention on Persistent Organic Pollutants. Stockholm Convention. [Link]

  • Components of Personal Protective Equipment. Pesticide Environmental Stewardship. [Link]

  • Chapter 8: Decontamination, Disinfection and Spill Response. West Virginia University Environmental Health & Safety. [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. [Link]

  • Technical guidelines on the environmentally sound management of wastes consisting of, containing or contaminated with persistent organic pollutants. BRS MEAs. [Link]

  • Safe Handing & Disposal of Organic Substances – HSC Chemistry. Science Ready. [Link]

  • Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Oregon OSHA. [Link]

  • Personal Protective Equipment. US EPA. [Link]

  • Organic Chemicals, Plastics and Synthetic Fibers Effluent Guidelines. US EPA. [Link]

  • Classification of special laboratory waste. University of Barcelona. [Link]

  • 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear. Occupational Safety and Health Administration (OSHA). [Link]

  • Halogenated Solvents in Laboratories. Temple University Campus Operations. [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. EPA NEPIS. [Link]

  • Perspective on halogenated organic compounds. PubMed Central - NIH. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.